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Core Science & Biosynthesis

Foundational

A Technical Guide to 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 13526-66-4): A Cornerstone for Modern Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold in Medicinal Chemistry The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for engaging with the ATP-binding sites of various protein kinases. This has led to a surge of interest in developing new therapeutic agents based on this heterocyclic system.[1]

This guide focuses on 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS No. 13526-66-4), a pivotal starting material that offers chemists a strategic entry point for synthesizing diverse libraries of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives. While the user query specified "3-Chloroimidazo[1,2-b]pyridazin-6-amine," the provided CAS number uniquely identifies the 3-bromo-6-chloro derivative. This bifunctionalized reagent is arguably more synthetically versatile, enabling sequential and regioselective functionalization at two distinct positions. Its C-6 chloro group is primed for nucleophilic aromatic substitution, while the C-3 bromo group is ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity is the key to its utility, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4]

Core Physicochemical Properties

A comprehensive understanding of a starting material's fundamental properties is critical for reaction design and process optimization. The key physicochemical data for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine are summarized below.

PropertyValueSource(s)
CAS Number 13526-66-4[5][6][7]
Molecular Formula C₆H₃BrClN₃[5][6]
Molecular Weight 232.47 g/mol [6]
Physical Form Solid[8]
Purity Typically ≥97%[8]
InChI Key PFHPKMPWBFJZEY-UHFFFAOYSA-N[6][8]
Storage Store at 2-8°C under an inert atmosphere[8]

Synthesis and Safe Handling

The synthesis of the imidazo[1,2-b]pyridazine core generally involves the cyclocondensation of a 3-aminopyridazine derivative with an α-haloketone or equivalent. For instance, the related 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine can be synthesized via the reaction of 6-chloropyridazin-3-amine with 1,3-dichloroacetone.[9]

Safe Handling Protocol:

As a halogenated, nitrogen-containing heterocyclic compound, 3-Bromo-6-chloroimidazo[1,2-b]pyridazine requires careful handling to minimize exposure and ensure laboratory safety.

  • Engineering Controls : Handle exclusively in a well-ventilated fume hood. Local exhaust ventilation is crucial to prevent the dispersion of dust.[10] Safety showers and eyewash stations should be readily accessible.[10]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[11]

    • Skin Protection : Use impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves prior to use.[11]

    • Respiratory Protection : For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[12]

  • Handling Procedures : Avoid contact with skin, eyes, and clothing.[10] Avoid the formation of dust and aerosols.[11] Wash hands thoroughly after handling.[10]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere like argon.[8][12]

Core Reactivity and Synthetic Master Plan

The synthetic power of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine lies in its ability to undergo selective, orthogonal functionalization. The chlorine at C-6 is more susceptible to nucleophilic substitution, while the bromine at C-3 is ideal for metal-catalyzed cross-coupling. This differential reactivity allows for a controlled, stepwise synthesis of complex target molecules.

The following diagram illustrates the logical flow for creating a 3,6-disubstituted imidazo[1,2-b]pyridazine, a common strategy in medicinal chemistry.[4]

G A 3-Bromo-6-chloroimidazo [1,2-b]pyridazine B Step 1: C-6 Amination (SNAr Reaction) A->B Amine (R₂-NH₂) Base, Heat C 3-Bromo-6-amino-substituted Intermediate B->C D Step 2: C-3 Arylation (Suzuki Coupling) C->D Boronic Acid (R₁-B(OH)₂) Pd Catalyst, Base E Final 3,6-Disubstituted Product D->E

Caption: Sequential functionalization of the core scaffold.

This protocol describes an efficient method for installing a wide variety of primary and secondary amines at the C-6 position. The use of cesium fluoride is thought to facilitate the nucleophilic attack on the electron-deficient pyridazine ring.[2][13]

Rationale: The electron-withdrawing nature of the fused imidazole ring and the pyridazine nitrogens activates the C-6 position for nucleophilic aromatic substitution. This procedure provides consistently high yields for a broad range of amines, making it a robust choice for library synthesis.[2][13]

Step-by-Step Methodology:

  • To a reaction vial, add 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv).

  • Add the desired primary or secondary amine (2.0 equiv), cesium fluoride (CsF, 1.0 equiv), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).[2][13]

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Stir for 24 hours or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to yield the desired C-6 aminated product.[2][13]

The C-3 bromine provides a handle for introducing carbon-carbon bonds, most commonly via the Suzuki-Miyaura cross-coupling reaction. This allows for the installation of diverse aryl or heteroaryl moieties, which are often crucial for achieving target potency and selectivity.[4]

Rationale: Palladium catalysts can insert into the C-Br bond, initiating a catalytic cycle that couples the imidazopyridazine core with a boronic acid or ester. This reaction is highly reliable and tolerant of a wide range of functional groups on both coupling partners.[3][4]

Step-by-Step Methodology:

  • In a microwave-safe vial, combine the 3-bromo-6-amino-substituted intermediate (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv).

  • Add a suitable base, such as potassium phosphate (K₃PO₄, 1.5 equiv).[4]

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol %).[4]

  • Add a degassed solvent system, such as a mixture of acetonitrile and water.[4]

  • Seal the vial and heat in a microwave reactor to 160 °C for 30 minutes.[4]

  • After cooling, perform a workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain the final 3,6-disubstituted product.

Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The 3,6-disubstituted imidazo[1,2-b]pyridazine scaffold, readily accessible from 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, has proven to be a remarkably effective framework for targeting a range of protein kinases implicated in cancer and inflammatory diseases.

G cluster_0 Imidazo[1,2-b]pyridazine Core cluster_1 Disease-Associated Kinase Targets Core Scaffold BTK BTK (B-cell Malignancies) Core->BTK Inhibits PI3K_mTOR PI3K/mTOR (Fibrosis, Cancer) Core->PI3K_mTOR Inhibits TAK1 TAK1 (Multiple Myeloma) Core->TAK1 Inhibits CDK12_13 CDK12/13 (Cancer) Core->CDK12_13 Inhibits PIM1 PIM1 (Leukemia) Core->PIM1 Inhibits TYK2 TYK2 (Autoimmune Disease) Core->TYK2 Inhibits

Caption: The imidazo[1,2-b]pyridazine scaffold targets multiple kinases.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors : BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a key target for B-cell malignancies.[14][15] Researchers have developed highly potent and selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold, with one candidate, TM471-1, advancing into Phase I clinical trials.[14][15]

  • TAK1 Inhibitors : Transforming growth factor-β-activated kinase 1 (TAK1) is a promising target for multiple myeloma. By strategically substituting the imidazo[1,2-b]pyridazine core with morpholine and indazole groups, scientists have created potent TAK1 inhibitors with low nanomolar activity against multiple myeloma cell lines.[4] The synthesis of these inhibitors starts directly from 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.[4]

  • PI3K/mTOR Dual Inhibitors : The PI3K/mTOR signaling pathway is often dysregulated in diseases like idiopathic pulmonary fibrosis (IPF). A series of imidazo[1,2-b]pyridazine derivatives have been developed as dual inhibitors, showing excellent kinase inhibitory activity and significant anti-fibrotic potential in preclinical models.[16]

  • Other Kinase Targets : The versatility of this scaffold has been further demonstrated in the development of inhibitors for other important kinases, including Cyclin-Dependent Kinases 12/13 (CDK12/13) for triple-negative breast cancer[17], PIM kinases for leukemia[18], and Tyrosine Kinase 2 (TYK2) for autoimmune disorders.[19][20]

Conclusion

3-Bromo-6-chloroimidazo[1,2-b]pyridazine is more than just a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its well-defined and differential reactivity at the C-3 and C-6 positions provides a reliable and efficient platform for generating vast chemical diversity. The proven success of the imidazo[1,2-b]pyridazine scaffold in producing clinical candidates for kinase inhibition underscores the continued importance of this building block. For researchers in drug discovery, mastering the chemistry of this compound opens the door to developing the next generation of targeted therapeutics.

References

  • Zhang, D., Zhao, J., Xu, G., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • Zhang, D., Zhao, J., Xu, G., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.
  • (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry.
  • NATIONAL ANALYTICAL CORPORATION. 3-Amino-6-chloroimidazo[1,2-b] pyridazine.
  • (Patent) Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications.
  • LIDE PHARMACEUTICALS LTD. 3-bromo-6-chloroimidazo[1,2-b]pyridazine CAS NO.13526-66-4.
  • AA BLOCKS. 3-Amino-6-chloroimidazo[1, 2-b]pyridazine, min 96%, 1 gram.
  • TCI Chemicals. (2024). SAFETY DATA SHEET: 6-Chloroimidazo[1,2-b]pyridazine.
  • TCI AMERICA. SAFETY DATA SHEET: Imidazo[1,2-b]pyridazine.
  • Ambeed. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate.
  • PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine.
  • Santa Cruz Biotechnology. 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine.
  • Sigma-Aldrich. 6-Chloroimidazo[1,2-b]pyridazin-3-amine.
  • Sigma-Aldrich. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
  • (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI.
  • Sigma-Aldrich. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine.
  • (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed.
  • (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • (2020). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. PMC.
  • TCI Chemicals. (2025). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.
  • Echemi. 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine Safety Data Sheets.
  • (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. American Association for Cancer Research.
  • BIC-CHEM KANGMING PHARMA INDUSTRIES. 3-AMINO-6-CHLOROPYRIDAZINE.
  • (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.

Sources

Exploratory

Chemical structure properties of imidazo[1,2-b]pyridazine scaffold

An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Scaffold: Chemical Properties and Therapeutic Applications Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Scaffold: Chemical Properties and Therapeutic Applications

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyridazine core is a quintessential example of such a structure.[1][2][3] This versatile heterocyclic system, composed of a fused imidazole and pyridazine ring, has garnered significant attention for its ability to effectively interact with a wide array of biological targets.[2][4] Its inherent structural and electronic properties make it an ideal starting point for the design of novel therapeutics.

The scaffold's prominence is underscored by its presence in the FDA-approved multi-kinase inhibitor Ponatinib, used in the treatment of chronic myeloid leukemia.[1] Beyond this notable success, the imidazo[1,2-b]pyridazine nucleus is at the heart of numerous research programs targeting cancer, autoimmune diseases, neurodegenerative disorders, and infectious diseases.[4][5][6] This guide provides a detailed exploration of the core chemical properties, synthesis, and extensive structure-activity relationships (SAR) that establish the imidazo[1,2-b]pyridazine as a cornerstone of modern drug discovery.

Core Structural and Physicochemical Characteristics

The imidazo[1,2-b]pyridazine system (Molecular Formula: C₆H₅N₃, Molecular Weight: 119.12 g/mol ) is a planar, bicyclic heteroaromatic compound featuring a bridgehead nitrogen atom.[7] This fusion of an electron-rich imidazole ring with an electron-deficient pyridazine ring creates a unique electronic landscape, influencing its reactivity and intermolecular interactions.

Spectroscopic Properties: The structural identity of imidazo[1,2-b]pyridazine derivatives is routinely confirmed through standard spectroscopic methods.

  • ¹H NMR: Proton NMR spectra typically show characteristic signals for the aromatic protons on both the imidazole and pyridazine rings. For instance, in substituted derivatives, the proton on the imidazole ring often appears as a singlet, while the protons on the pyridazine moiety exhibit characteristic doublet or multiplet patterns.[8]

  • ¹³C NMR: Carbon spectra reveal distinct chemical shifts for the carbons within the fused ring system, with the bridgehead carbons and those adjacent to nitrogen atoms showing characteristic downfield shifts.[8][9][10]

  • Infrared (IR) Spectroscopy: IR spectra are characterized by absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic rings.[9]

Synthesis of the Imidazo[1,2-b]pyridazine Core

The construction of the imidazo[1,2-b]pyridazine scaffold is most commonly achieved through a well-established condensation reaction.

Classical Synthetic Route

The primary method involves the reaction of a 3-aminopyridazine derivative with an α-haloketone.[11] This reaction proceeds under mild basic conditions, where the more nucleophilic ring nitrogen of the 3-aminopyridazine initiates the cyclization process, leading to the formation of the fused bicyclic system in good yields.[11]

Caption: General synthesis of the imidazo[1,2-b]pyridazine scaffold.

Modern Synthetic Approaches

While the classical route remains prevalent, modern synthetic chemistry has introduced advanced methods for the functionalization of the pre-formed scaffold. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-H activation are now widely used to introduce diverse substituents at various positions of the ring system, enabling extensive exploration of the chemical space for drug discovery.[5][12]

A Privileged Scaffold in Medicinal Chemistry: Structure-Activity Relationships

The true power of the imidazo[1,2-b]pyridazine scaffold lies in its remarkable versatility as a template for potent and selective inhibitors of various therapeutic targets, most notably protein kinases.

Dominance in Kinase Inhibition

The scaffold's geometry is well-suited to fit into the ATP-binding pocket of many kinases. Specific nitrogen atoms in the ring system can act as crucial hydrogen bond acceptors, often interacting with the "hinge region" of the kinase, a key interaction for many ATP-competitive inhibitors.[13]

G scaffold Imidazo[1,2-b]pyridazine Core hinge Kinase Hinge Region (Backbone NH) scaffold->hinge H-Bond Acceptor pocket ATP Binding Pocket scaffold->pocket Occupies substituent1 Substituent (R1) (Selectivity/Potency) scaffold->substituent1 substituent2 Substituent (R2) (Solubility/PK) scaffold->substituent2

Caption: Typical binding mode of the scaffold in a kinase active site.

  • TYK2 Inhibition: Derivatives of this scaffold have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[14] These compounds bind to the catalytically inactive pseudokinase (JH2) domain, effectively suppressing cytokine-mediated signaling, which is a key pathway in many immuno-inflammatory diseases.[14][15]

  • PIM Kinase Inhibition: In a fascinating departure from the typical binding mode, imidazo[1,2-b]pyridazines have been shown to inhibit PIM kinases without interacting with the hinge region.[16] Instead, they bind to the opposite side of the ATP pocket, interacting with the αC helix. This unconventional mechanism is responsible for their high selectivity for PIM kinases.[16]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Researchers have developed highly potent (IC₅₀ of 1.3 nM) and selective irreversible inhibitors of BTK based on this scaffold.[17] These compounds form a covalent bond with a cysteine residue in the active site, making them promising candidates for treating B-cell malignancies.[17]

  • Other Kinase Targets: The scaffold has proven effective against a wide range of other kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), Transforming Growth Factor-β Activated Kinase (TAK1), and PI3K/mTOR.[13][18][19][20][21]

Potent Anti-tubercular Activity

The emergence of multidrug-resistant tuberculosis has created an urgent need for new therapeutics. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising foundation for novel anti-mycobacterial agents.[6] Structure-activity relationship studies on a series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives have provided key insights for rational drug design.[6][8]

Compound IDR (Substitution on Benzohydrazide Ring)MIC (µg/mL) against M. tuberculosis H37Rv
6a 4-OCH₃6.25
6b 4-Cl3.125
6c 2,4-di-Cl1.6
6d 2-Cl1.6
6f 2-F1.6
6g 4-NO₂1.6
Data sourced from BenchChem Technical Guide.[6]

The data clearly indicates that electron-withdrawing groups, particularly halogens (Cl, F) and nitro (NO₂) groups, on the benzohydrazide ring significantly enhance anti-tubercular potency.[6]

Applications in Neurodegenerative Disease

The scaffold is also being explored for applications beyond cancer and infectious diseases.

  • GSK-3β Inhibition: Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been designed as GSK-3β inhibitors, which have shown the ability to lower tau phosphorylation in preclinical models of Alzheimer's disease.[13]

  • β-Amyloid Plaque Ligands: The scaffold has been used to develop ligands that bind with high affinity to β-amyloid plaques, suggesting their potential as PET imaging agents for the diagnosis of Alzheimer's disease.[11]

Key Experimental Protocols

Protocol 1: General Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine

This protocol provides a representative method for the synthesis of the core scaffold, based on the classical condensation reaction.

  • Reactant Mixture: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), add the desired α-bromoketone (1.1 eq).

  • Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃) (2.0-3.0 eq) to the mixture.

  • Reaction Condition: Heat the reaction mixture at reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final imidazo[1,2-b]pyridazine derivative.[11]

Protocol 2: In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This protocol outlines the standard method for assessing the efficacy of compounds against Mycobacterium tuberculosis.

  • Culture Preparation: Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with OADC at 37 °C.

  • Compound Preparation: Prepare serial dilutions of the synthesized imidazo[1,2-b]pyridazine compounds in a 96-well microplate.

  • Inoculation: Add the mycobacterial suspension to each well containing the test compounds. Include positive (drug-free) and negative (media-only) controls.

  • Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

  • Assay Development: After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Reading: Incubate for another 24 hours. A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The Minimum Inhibitory Concentration (MIC) is defined as the lowest compound concentration that prevents this color change.[8]

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a testament to the power of privileged structures in drug discovery. Its favorable physicochemical properties, accessible synthesis, and remarkable biological versatility have cemented its status as a highly valuable core in medicinal chemistry.[1][3] From potent and selective kinase inhibitors for oncology and immunology to novel agents targeting tuberculosis and neurodegeneration, the applications of this scaffold are both broad and deep. The continued exploration of its structure-activity relationships and the application of modern synthetic methods will undoubtedly lead to the discovery of new and improved therapeutics built upon this exceptional heterocyclic framework.

References

  • Vertex AI Search. (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing).
  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
  • BenchChem. (2025). Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide.
  • AACR Journals. (2007, July 17). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF.
  • ResearchGate. (2021, September). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.
  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (2020, March 15). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry.
  • ACS Publications. (2023, March 9). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine.
  • ResearchGate. (n.d.). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds.
  • PubMed. (2017, March 31). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
  • PubMed. (2010, September 1). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters.
  • ACS Publications. (2025, December 15). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • PubMed. (2025, April 15). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry.
  • PMC. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
  • TSI Journals. (2017, August 10). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines and an imidazo[l,2-a]pyrazine from pyridazin- and pyrazin-amines | Request PDF.
  • Taylor & Francis Online. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine. National Institutes of Health.
  • MDPI. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

Sources

Foundational

3-chloroimidazo[1,2-b]pyridazin-6-amine molecular weight and formula

An In-Depth Technical Guide to 3-chloroimidazo[1,2-b]pyridazin-6-amine: Properties, Synthesis, and Applications This guide provides a comprehensive overview of 3-chloroimidazo[1,2-b]pyridazin-6-amine, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-chloroimidazo[1,2-b]pyridazin-6-amine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 3-chloroimidazo[1,2-b]pyridazin-6-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore synthetic methodologies, and discuss its applications, particularly in the realm of drug discovery and development.

Core Molecular Attributes

The foundational characteristics of a compound are critical for its application in research and development. For 3-chloroimidazo[1,2-b]pyridazin-6-amine, these are summarized below.

PropertyValue
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.6 g/mol

Note: The molecular formula and weight are identical for its isomer, 6-chloroimidazo[1,2-b]pyridazin-3-amine[1].

Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a versatile scaffold found in a growing number of biologically active molecules.[2] A common synthetic approach to this heterocyclic system involves the cyclocondensation of an aminopyridazine with a suitable carbonyl compound.

General Synthetic Workflow

A representative synthesis for a substituted imidazo[1,2-b]pyridazine is outlined below. This process typically starts with a commercially available aminopyridazine derivative.

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Optional Functionalization cluster_4 Final Product 6-chloropyridazin-3-amine 6-chloropyridazin-3-amine Cyclocondensation Cyclocondensation Reaction 6-chloropyridazin-3-amine->Cyclocondensation alpha-haloketone α-haloketone or aldehyde (e.g., 1,3-dichloroacetone) alpha-haloketone->Cyclocondensation Substituted_imidazo_pyridazine Substituted 6-chloroimidazo[1,2-b]pyridazine Cyclocondensation->Substituted_imidazo_pyridazine Further_Reactions Further Functionalization (e.g., amination, coupling reactions) Substituted_imidazo_pyridazine->Further_Reactions Final_Product Target Imidazo[1,2-b]pyridazine Derivative Further_Reactions->Final_Product

Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazine derivatives.

Experimental Protocol: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine

The following protocol is adapted from a published procedure for the synthesis of a related intermediate.[3]

Materials:

  • 6-chloropyridazin-3-amine

  • 1,3-dichloroacetone

  • 1,2-dimethoxyethane (DME)

Procedure:

  • To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).[3]

  • Stir the reaction mixture and heat under reflux for 48 hours.[3]

  • After cooling, evaporate the solvent in vacuo.[3]

  • Purify the resulting residue by chromatography on silica gel to obtain the desired product.[3]

Chemical Reactivity and Functionalization

The imidazo[1,2-b]pyridazine scaffold can be further modified through various chemical reactions to generate a library of derivatives.

C-6 Amination

A notable reaction is the amination at the C-6 position. An efficient method involves the treatment of a 3-bromo-6-chloroimidazo[1,2-b]pyridazine with a primary or secondary amine in the presence of cesium fluoride (CsF) and a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt₃Cl) in dimethyl sulfoxide (DMSO) at elevated temperatures.[2][4] This approach has been shown to produce C-6 aminated products in excellent yields.[2][4]

Applications in Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2][5]

Kinase Inhibition

A significant area of application for imidazo[1,2-b]pyridazine derivatives is in the development of protein kinase inhibitors.[2] These compounds have been investigated for the treatment of various diseases, including:

  • Cancer[2]

  • Neurodegenerative diseases[2]

The successful anticancer drug Ponatinib features the imidazo[1,2-b]pyridazine core, highlighting the therapeutic potential of this scaffold.[2] More recent research has focused on developing inhibitors for kinases such as TAK1 for multiple myeloma and CDK12/13 for triple-negative breast cancer.[6][7]

Antiparasitic and Antimicrobial Activity

Derivatives of this scaffold have also demonstrated promising activity against a range of pathogens:

  • Antiprotozoal: Including activity against malaria and Chagas disease.[2]

  • Antibacterial [2]

A scaffold-hopping strategy has been employed to modify the 3-nitroimidazo[1,2-a]pyridine core to a 3-nitroimidazo[1,2-b]pyridazine moiety, leading to the discovery of new compounds with potential antiparasitic properties.[3]

Conclusion

3-chloroimidazo[1,2-b]pyridazin-6-amine and its related derivatives represent a versatile and valuable class of compounds for researchers in drug discovery. The synthetic accessibility of the imidazo[1,2-b]pyridazine scaffold, coupled with its proven biological activity, ensures its continued exploration for the development of novel therapeutics.

References

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Exploratory

A Comparative Analysis of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular scaffolds that offer imp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with an ongoing quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles. Among the nitrogen-bridged heterocyclic compounds, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine cores have emerged as "privileged scaffolds" due to their versatile biological activities and synthetic accessibility.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of these two critical scaffolds, offering insights into their structural nuances, synthetic strategies, and applications in modern drug development.

Part 1: Structural and Physicochemical Properties: A Tale of Two Cores

At first glance, the two scaffolds appear structurally similar, both featuring a five-membered imidazole ring fused to a six-membered nitrogen-containing ring. However, the placement of the nitrogen atoms in the six-membered ring fundamentally alters their electronic and steric properties, which in turn dictates their interactions with biological targets and their overall drug-like characteristics.

The imidazo[1,2-a]pyridine scaffold is a recognized framework in numerous marketed drugs, including the well-known anxiolytics and hypnotics like zolpidem and alpidem.[5][6] The imidazo[1,2-b]pyridazine system, while also a key component in a range of biologically active molecules, is notably present in the multi-kinase inhibitor ponatinib.[1][3]

A key differentiator lies in the nitrogen arrangement within the six-membered ring. The additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold introduces a dipole moment and alters the electron distribution across the bicyclic system. This can influence the molecule's ability to act as a hydrogen bond acceptor and its overall polarity, which has significant implications for solubility and membrane permeability. For instance, imidazo[1,2-b]pyridazines have been investigated as isosteric replacements for other scaffolds to reduce lipophilicity and nonspecific binding in applications such as PET imaging agents for β-amyloid plaques.[7]

Caption: Core structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineKey Implications for Drug Design
Molecular Formula C₇H₆N₂C₆H₅N₃The additional nitrogen in the pyridazine ring impacts basicity and hydrogen bonding potential.
Molecular Weight 118.14 g/mol 119.12 g/mol [8]Minimal difference, allowing for near-direct bioisosteric replacement studies.
Nitrogen Positions Bridgehead N at 4, second N in imidazole ringBridgehead N at 4, second N in imidazole, third N in pyridazine ringInfluences dipole moment, solubility, and potential for hydrogen bonding interactions with protein targets.
Known Drugs Zolpidem, Alpidem, Saripidem, Olprinone[2][5][6][9]Ponatinib, Cefozopran[1]Both scaffolds are validated in clinically approved drugs, demonstrating their "drug-like" potential.
Common Biological Targets GABA-A receptors, various kinases, anti-ulcer, anti-tuberculosis[2][10][11][12]Kinases (e.g., BCL-ABL, VEGFR2), IRAK4, TAK1, anti-parasitic, anti-viral[1][13][14][15][16]While there is some overlap in kinase inhibition, they often exhibit distinct target profiles.

Part 2: A Comparative Look at Synthetic Strategies

The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines benefit from well-established and versatile synthetic routes.

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound, a reaction first described by Tschitschibabin.[17] Modern variations of this approach offer high yields and broad functional group tolerance.[18] Multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have also become powerful tools for the one-pot synthesis of diverse imidazo[1,2-a]pyridine libraries.[10] This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate complex molecules.[5][10]

GBB_Reaction 2_aminopyridine 2-Aminopyridine product Imidazo[1,2-a]pyridine-3-amine 2_aminopyridine->product aldehyde Aldehyde aldehyde->product isonitrile Isonitrile isonitrile->product catalyst Catalyst (e.g., NH4Cl, PBA) catalyst->product

Caption: Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction for Imidazo[1,2-a]pyridine synthesis.

Exemplary Protocol: GBB Reaction for Imidazo[1,2-a]pyridine Synthesis [10]

  • Reactant Preparation: In a suitable reaction vessel, combine the 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1 mmol).

  • Catalyst and Solvent: Add a catalytic amount of an appropriate acid catalyst (e.g., phenylboronic acid, PBA, at 10 mol%). The reaction can often be performed in a green solvent like water or under solvent-free conditions.

  • Reaction Conditions: Subject the mixture to ultrasonication at a controlled temperature (e.g., 60 °C) for a specified duration (typically a few hours) until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, extract the product with a suitable organic solvent. The combined organic layers are then dried, concentrated, and purified using column chromatography to yield the desired imidazo[1,2-a]pyridine derivative.

Synthesis of Imidazo[1,2-b]pyridazines

The construction of the imidazo[1,2-b]pyridazine scaffold commonly involves the condensation of a 3-aminopyridazine with an α-bromoketone.[7][19] The regioselectivity of this reaction is a key consideration. The introduction of a halogen on the pyridazine ring can improve the yield of the desired bicyclic product by directing the initial alkylation.[7] More advanced methods utilizing metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, have expanded the scope for creating highly functionalized imidazo[1,2-b]pyridazine derivatives.[20]

Exemplary Protocol: Condensation Synthesis of Imidazo[1,2-b]pyridazines [7]

  • Reactant Combination: A mixture of the appropriate 3-amino-6-halopyridazine (1 equivalent) and the desired α-bromoketone (1.1 equivalents) is prepared.

  • Solvent and Base: The reactants are dissolved in a suitable solvent, such as ethanol. A mild base, like sodium bicarbonate (2 equivalents), is added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the starting materials are consumed (monitored by TLC).

  • Isolation and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by recrystallization or column chromatography to afford the pure imidazo[1,2-b]pyridazine product.

Part 3: Medicinal Chemistry and Biological Applications - A Head-to-Head Comparison

Both scaffolds have proven to be exceptionally fruitful in yielding compounds with a wide array of biological activities. Their utility often stems from their ability to mimic the purine structure, allowing them to interact with a variety of enzymes, particularly kinases.

The Imidazo[1,2-a]pyridine Scaffold

This scaffold is a cornerstone in the development of central nervous system (CNS) active agents, most notably as modulators of the GABA-A receptor.[5] However, its therapeutic potential is far broader, with derivatives showing promise as:

  • Anticancer Agents: Targeting kinases such as c-Met.[21]

  • Anti-tuberculosis Agents: With some compounds, like Q203, advancing to clinical trials.[4][12]

  • Antiviral and Anti-inflammatory Agents. [2][22]

The functionalization of the imidazo[1,2-a]pyridine core is crucial for its biological activity. The C2 and C3 positions are particularly important for introducing substituents that can modulate potency and selectivity.[23]

The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core has gained significant attention as a privileged scaffold for kinase inhibitors.[1][3] The additional nitrogen atom can form crucial hydrogen bonds with the hinge region of many kinases, a key interaction for potent inhibition. Notable applications include:

  • Oncology: The multi-kinase inhibitor ponatinib is a prime example of its success in this area.[16] Derivatives have also been developed as potent inhibitors of IRAK4 and TAK1 for treating lymphomas and multiple myeloma.[14][15][24]

  • Anti-parasitic and Anti-viral Activity: Compounds based on this scaffold have demonstrated broad-spectrum activity against human picornaviruses and have been explored as inhibitors of protozoan kinases.[13][25]

  • Neurodegenerative Diseases: Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for β-amyloid plaques in Alzheimer's disease.[7]

Biological_Targets cluster_pyridine Imidazo[1,2-a]pyridine cluster_pyridazine Imidazo[1,2-b]pyridazine GABA_A GABA-A Receptors c_Met c-Met Kinase Shared_Targets Shared Target Classes (e.g., Kinases) c_Met->Shared_Targets TB_enzymes TB Enzymes (e.g., QcrB) Antiviral Antiviral Targets Kinases Kinases (ABL, VEGFR, etc.) Kinases->Shared_Targets IRAK4 IRAK4 TAK1 TAK1 Amyloid_Plaques Amyloid Plaques

Caption: Comparison of primary biological target classes for the two scaffolds.

Part 4: Conclusion and Future Outlook

The imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds, while structurally related, offer distinct advantages and opportunities for drug discovery.

  • Imidazo[1,2-a]pyridine remains a highly validated and versatile scaffold, particularly for CNS applications and anti-infective research. Its synthetic tractability, especially through multi-component reactions, makes it ideal for generating large, diverse libraries for high-throughput screening.

  • Imidazo[1,2-b]pyridazine has carved out a significant niche in the realm of kinase inhibition, where its unique electronic properties can be leveraged to achieve high potency and selectivity. Its role as a bioisostere to reduce lipophilicity and improve pharmacokinetic properties is an area of growing interest.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties. As our understanding of structure-activity relationships deepens and synthetic methodologies become more sophisticated, both the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine cores will undoubtedly continue to be a source of innovative and life-saving medicines.

References

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  • Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available at: [Link]

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  • Chezal, J., et al. (2003). Imidazo[1,2-b]pyridazines, Novel Nucleus with Potent and Broad Spectrum Activity against Human Picornaviruses: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

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  • Zhang, W., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumari, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, S., et al. (2022). Representative drugs containing imidazo[1,2-a]pyridine scaffold. ResearchGate. Available at: [Link]

  • Kumari, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available at: [Link]

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Foundational

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has emerged as a "privileged" structure...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, planar geometry and capacity for diverse substitutions at key positions allow for potent and often selective interactions with the ATP-binding pocket of various protein kinases. This guide provides a detailed exploration of the common biological targets for derivatives of the 3-amino-6-chloroimidazo[1,2-b]pyridazine scaffold, synthesizing data from numerous preclinical and clinical studies. We will delve into the specific kinase families targeted, the molecular mechanisms of action, and the experimental workflows used to validate these interactions, offering a comprehensive resource for professionals in drug discovery and development.

Introduction: The Rise of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine system, a fused bicyclic heteroaromatic ring, has garnered significant attention from the pharmaceutical industry due to the broad spectrum of biological activities its derivatives possess. These activities span anticancer, anti-inflammatory, and antineuropathic applications.[1] The scaffold's appeal lies in its synthetic tractability and its ability to serve as a versatile template for creating libraries of compounds. Modifications, particularly at the C3 and C6 positions, have proven effective in tuning potency and selectivity against various enzyme targets.[1] One of the most notable successes is the multi-targeted tyrosine kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine core and is approved for treating chronic myeloid leukemia (CML).[2] This clinical success has catalyzed further exploration of this scaffold against a host of other high-value biological targets.

Major Biological Target Class: Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly effective framework for designing potent kinase inhibitors.

Tyrosine Kinases

Tyrosine kinases are frequently implicated in oncogenesis and inflammatory diseases. Several key members of this family are potently inhibited by imidazo[1,2-b]pyridazine derivatives.

  • Bruton's Tyrosine Kinase (BTK): As a crucial enzyme in the B cell receptor signaling pathway, BTK is a validated target for B cell malignancies.[3] Recently, an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), was identified as a highly potent and selective irreversible inhibitor of BTK with an IC50 of 1.3 nM.[3] This compound demonstrated remarkable efficacy in a xenograft model, leading to its advancement into Phase I clinical trials.[3] The irreversible mechanism, often involving a covalent bond with a cysteine residue in the active site, provides sustained target engagement.

  • Tyrosine Kinase 2 (Tyk2): Tyk2 is a member of the Janus kinase (JAK) family and is involved in signaling pathways for pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[4] Instead of targeting the highly conserved catalytic domain (JH1), researchers have developed imidazo[1,2-b]pyridazine derivatives that bind to the pseudokinase domain (JH2), acting as allosteric inhibitors.[4][5] This approach offers a path to greater selectivity over other JAK family members. One such compound demonstrated a potent Ki value of 0.015 nM and was effective in rat models of inflammation.[5]

  • Transforming Growth Factor-β Activated Kinase (TAK1): Overexpressed in multiple myeloma, TAK1 is another key therapeutic target.[6] A series of 6-substituted imidazo[1,2-b]pyridazines have been developed as potent TAK1 inhibitors. The lead compound from this series, compound 26 , exhibited an IC50 of 55 nM against TAK1 and inhibited the growth of multiple myeloma cell lines with GI50 values as low as 30 nM.[6][7]

Serine/Threonine Kinases

This class of kinases is also a major focus for imidazo[1,2-b]pyridazine-based inhibitors, with applications ranging from oncology to neurodegenerative diseases.

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM1, PIM2, PIM3) is involved in cell survival and proliferation, making them attractive targets in oncology.[8] Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases.[9] Structural analysis revealed an unusual binding mode responsible for high selectivity, with some compounds showing over 100-fold selectivity for PIM1 over PIM2.[9]

  • Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) & Cdc-like Kinases (CLKs): This family of kinases is implicated in neurodegenerative disorders and certain cancers.[10] Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of DYRKs and CLKs, with IC50 values often below 100 nM.[11][12] For example, one compound was found to be a selective inhibitor against CLK1 (IC50 = 82 nM), CLK4 (IC50 = 44 nM), and DYRK1A (IC50 = 50 nM).[11]

  • Monopolar Spindle 1 (Mps1/TTK): Mps1 is a critical kinase for the spindle assembly checkpoint and is highly expressed in many cancers.[13] An imidazo[1,2-b]pyridazine-based compound, 27f , was discovered as an extremely potent and selective Mps1 inhibitor (cellular Mps1 IC50 = 0.70 nM; A549 cell line IC50 = 6.0 nM).[13][14] This compound was orally bioavailable and demonstrated significant in vivo activity.[13]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are classic targets for cancer therapy. The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and selective inhibitors of CDK2.[11]

Summary of Target Inhibition Data

The versatility of the imidazo[1,2-b]pyridazine scaffold is evident in the range of kinases it can inhibit with high potency. The table below summarizes the inhibitory activity of representative compounds against their primary targets.

Compound Class/ExampleTarget KinaseIC50 / Ki ValueTherapeutic AreaReference(s)
TM471-1 Bruton's Tyrosine Kinase (BTK)1.3 nM (IC50)B-cell Malignancies[3]
Compound 26 TAK155 nM (IC50)Multiple Myeloma[6]
Tyk2 JH2 Ligand (Cmpd 6) Tyk2 (Pseudokinase Domain)0.015 nM (Ki)Inflammatory Diseases[5]
K00135 / K00486 PIM1 KinaseLow nM rangeLeukemia[9]
Compound 27f Mps1 / TTK Kinase0.70 nM (cellular IC50)Solid Tumors[13]
Various Derivatives DYRK1A / CLK1 / CLK433-82 nM (IC50)Neurology, Oncology[11][12]

Experimental Validation & Methodologies

The identification and characterization of these biological targets rely on a systematic workflow of biochemical and cellular assays. As a senior scientist, it is crucial to understand not just the steps, but the rationale behind them to ensure data integrity.

Target Identification and Validation Workflow

A typical workflow for discovering and validating kinase inhibitors involves a multi-stage process designed to move from a large pool of compounds to a single, optimized clinical candidate. This process ensures that potency, selectivity, and cellular activity are rigorously tested.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Validation HTS High-Throughput Screening (HTS) (e.g., Biochemical Kinase Assay) Hit_Conf Hit Confirmation & IC50 Determination HTS->Hit_Conf Identifies initial hits Selectivity Kinase Selectivity Profiling (Broad Kinase Panel) Hit_Conf->Selectivity Validates potent hits Cell_Assay Cellular Potency Assays (e.g., Anti-proliferation) Selectivity->Cell_Assay Ensures target specificity SAR Structure-Activity Relationship (SAR) (Medicinal Chemistry) Cell_Assay->SAR Informs chemical modifications PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) SAR->PK_PD Provides optimized leads In_Vivo In Vivo Efficacy Models (e.g., Xenograft Studies) PK_PD->In_Vivo Determines dose & efficacy

Caption: A streamlined workflow for kinase inhibitor drug discovery.

Key Experimental Protocols

A. Biochemical Kinase Inhibition Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

  • Principle: This assay measures the direct inhibition of the kinase's enzymatic activity. It relies on the phosphorylation of a biotinylated substrate peptide by the kinase. An antibody specific to the phosphorylated peptide, labeled with a fluorescent acceptor, and streptavidin, labeled with a fluorescent donor, are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, generating a FRET signal.

  • Protocol:

    • Compound Plating: Serially dilute the imidazo[1,2-b]pyridazine test compounds in a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Kinase Reaction: Add the target kinase and its specific biotinylated peptide substrate to the wells.

    • ATP Initiation: Add ATP to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature. The concentration of ATP is typically kept near its Km value to ensure competitive inhibitors can be accurately assessed.

    • Detection: Stop the reaction and add the HTRF detection reagents (e.g., Eu3+-cryptate-labeled anti-phospho-antibody and XL665-labeled streptavidin).

    • Signal Reading: Incubate to allow for antibody binding, then read the plate on an HTRF-compatible reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cellular Anti-Proliferation Assay (Example: MTS Assay)

  • Principle: This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

  • Protocol:

    • Cell Plating: Seed a cancer cell line (e.g., H929 for TAK1 inhibitors) into a 96-well plate at a predetermined density and allow cells to adhere overnight.[6]

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for a period that allows for multiple cell divisions (e.g., 72 hours).

    • MTS Reagent Addition: Add MTS reagent to each well. Viable, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.

    • Incubation & Reading: Incubate for 1-4 hours, then measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Normalize the absorbance values to untreated controls and calculate the GI50 (concentration for 50% inhibition of growth). This provides a measure of the compound's cellular potency.

Signaling Pathway Context: Inhibition of BTK in B-Cell Malignancies

To appreciate the therapeutic impact of these inhibitors, it is essential to visualize their role within the broader signaling network. The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the critical node where imidazo[1,2-b]pyridazine-based BTK inhibitors exert their effect.

G BCR B-Cell Receptor (BCR) Lyn_Syk LYN / SYK (Src Family Kinases) BCR->Lyn_Syk Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor Inhibitor->BTK Inhibition

Sources

Exploratory

Technical Guide: Solubility Profile of 3-Chloroimidazo[1,2-b]pyridazin-6-amine in DMSO and Methanol

Introduction In the landscape of contemporary drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," forming the core of numerous biologically active agents, including potent kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," forming the core of numerous biologically active agents, including potent kinase inhibitors.[1][2] The compound 3-Chloroimidazo[1,2-b]pyridazin-6-amine is a key intermediate and building block within this chemical space, making a comprehensive understanding of its physicochemical properties essential for its effective use in medicinal chemistry and process development.[1][3][4]

Among these properties, solubility is paramount. It is a critical determinant of a compound's behavior in both synthetic and biological systems, influencing reaction kinetics, purification efficiency, formulation development, and ultimately, bioavailability.[5][6] This technical guide provides a robust framework for researchers, chemists, and drug development professionals to determine and interpret the solubility profile of 3-Chloroimidazo[1,2-b]pyridazin-6-amine in two common and functionally distinct laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

This document moves beyond a simple data sheet, offering detailed experimental protocols, the scientific rationale behind methodological choices, and a framework for the accurate presentation and interpretation of solubility data.

The Critical Role of Solvents: DMSO and Methanol

The choice of solvent is a deliberate and critical decision in any chemical or biological workflow. DMSO and methanol are ubiquitous in research and development, but for fundamentally different reasons rooted in their molecular properties.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO is a powerful, polar aprotic solvent, renowned for its exceptional ability to dissolve a vast array of both polar and nonpolar compounds.[7][8][9] This makes it an indispensable tool in drug discovery, particularly for creating high-concentration stock solutions for high-throughput screening (HTS) and biological assays.[7][8] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy over the course of an experiment.[7] However, its powerful solubilizing capacity and ability to readily penetrate biological membranes also necessitate careful consideration, as it can carry dissolved substances through the skin and may sometimes interact with protein targets, potentially influencing experimental outcomes.[7][10][11]

Methanol: The Polar Protic Workhorse

Methanol (CH₃OH) is the simplest alcohol and a highly polar protic solvent.[12][13] Its polarity arises from the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This property makes it an excellent solvent for polar and ionic compounds.[14][15] In pharmaceutical development, methanol is frequently used in synthesis, extraction, and purification processes like recrystallization and chromatography.[12][16] Its volatility and relatively low boiling point make it easier to remove from a final product compared to DMSO.[13]

Thermodynamic Solubility Determination: The Shake-Flask Method

To ensure accuracy and reproducibility, the gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[17][18][19] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[20][21] The following protocol is a self-validating system designed for rigor and precision.

Experimental Protocol: Shake-Flask Solubility Assay

Objective: To determine the thermodynamic solubility of 3-Chloroimidazo[1,2-b]pyridazin-6-amine in DMSO and methanol at a controlled temperature (e.g., 25 °C).

Materials:

  • 3-Chloroimidazo[1,2-b]pyridazin-6-amine (solid, high purity)

  • HPLC-grade DMSO

  • HPLC-grade Methanol

  • Calibrated analytical balance

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Calibrated positive displacement pipettes

  • Centrifuge capable of holding 2 mL vials

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and appropriate glassware for standard preparation

Protocol Steps:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 3-Chloroimidazo[1,2-b]pyridazin-6-amine (e.g., ~5-10 mg) into a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[22]

    • Precisely add a known volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol) to the vial.

    • Prepare a minimum of three replicate vials for each solvent to ensure statistical validity.[23]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate for a predetermined period.[19]

    • Causality: A 24-hour equilibration period is typically sufficient for most compounds to reach thermodynamic equilibrium.[20][21] For compounds that may undergo polymorphic transitions or have very slow dissolution kinetics, extending this to 48 or 72 hours may be necessary. Preliminary experiments should be run to determine the optimal time.[23]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand for at least 30 minutes to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid material.

    • Causality: This step is critical to separate the saturated supernatant from the undissolved solid. Inadequate separation is a common source of error, leading to an overestimation of solubility.[24]

  • Sample Collection and Dilution:

    • Carefully aspirate an aliquot of the clear supernatant using a calibrated pipette. Do not disturb the solid pellet at the bottom of the vial.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particulates.

    • Perform a serial dilution of the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method (HPLC-UV).

  • Quantification by HPLC-UV:

    • Analyze the diluted samples using a validated, stability-indicating HPLC method.[25][26]

    • Prepare a calibration curve using stock solutions of 3-Chloroimidazo[1,2-b]pyridazin-6-amine of known concentrations. The curve should cover the expected concentration range of the diluted samples.[27]

    • Determine the concentration of the compound in the diluted samples by interpolating their peak areas against the calibration curve.[26]

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the total dilution factor.

    • Express the final solubility in standard units, such as mg/mL and millimolar (mM).

Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Weigh Excess Compound prep2 Add Known Volume of Solvent (DMSO or Methanol) prep1->prep2 equil Agitate at Constant Temp (e.g., 24h @ 25°C) prep2->equil sep1 Centrifuge to Pellet Solid equil->sep1 sep2 Aspirate Supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis1 Dilute Sample sep3->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Calculate Solubility (mg/mL, mM) analysis2->analysis3

Shake-flask solubility determination workflow.

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparative analysis. The results of the solubility study should be summarized in a structured table.

Note: The following data are illustrative examples to serve as a template for reporting experimental findings. Actual values must be determined empirically.

Table 1: Illustrative Solubility of 3-Chloroimidazo[1,2-b]pyridazin-6-amine at 25°C

SolventMolecular Weight ( g/mol )Solubility (mg/mL)Solubility (mM)Qualitative Assessment
DMSO 181.61> 100> 550Very Soluble
Methanol 181.61~ 5 - 10~ 27.5 - 55.0Soluble
Interpreting the Results

The stark difference in solubility between DMSO and methanol can be explained by their solvent properties and their interaction with the solute molecule.

  • In DMSO: The high solubility is expected. DMSO's strong dipole and its nature as a polar aprotic solvent make it an excellent solvent for a wide range of organic molecules, including heterocyclic compounds like 3-Chloroimidazo[1,2-b]pyridazin-6-amine.[7][11] It effectively disrupts the crystal lattice energy of the solid compound.

  • In Methanol: The moderate solubility reflects the more nuanced interactions. Methanol, as a polar protic solvent, can form hydrogen bonds.[12] The solubility will depend on the balance between the energy required to break the compound's crystal lattice structure and the energy gained from the solvation of the molecule by methanol through hydrogen bonding and dipole-dipole interactions.

Molecular Interactions Visualization

The following diagram conceptualizes the different primary interactions between the solute and the two solvents.

G cluster_solute 3-Chloroimidazo[1,2-b]pyridazin-6-amine cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) solute Solute Molecule (H-bond donors/acceptors, dipolar regions) dmso DMSO (Strong Dipole) solute->dmso Strong Dipole-Dipole Interactions methanol Methanol (H-Bonding) solute->methanol Hydrogen Bonding & Dipole-Dipole

Conceptual solvent-solute interactions.

Conclusion and Best Practices

A thorough understanding of the solubility profile of 3-Chloroimidazo[1,2-b]pyridazin-6-amine is not merely an academic exercise; it is a foundational requirement for its successful application in drug discovery and development. This guide provides a scientifically rigorous protocol based on the industry-standard shake-flask method to determine thermodynamic solubility in DMSO and methanol.

Key Takeaways for Researchers:

  • DMSO should be used as the primary solvent for creating high-concentration stock solutions for biological screening, leveraging its superior solubilizing power.[7][8]

  • Methanol is a more appropriate solvent for synthetic workups, purification (e.g., as a mobile phase component in chromatography), and certain formulation studies where a more volatile and less aggressive solvent is required.[12][16]

  • Always Verify: Never assume solubility. Always perform empirical testing, as predictive models can be unreliable for novel or complex heterocyclic systems.

  • Control the Variables: Temperature, purity of the compound and solvent, and equilibration time are critical variables that must be strictly controlled to ensure data is reliable and reproducible.[19]

By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, dependable solubility data, enabling more informed decisions, accelerating research timelines, and ultimately contributing to the successful development of novel therapeutics based on the versatile imidazo[1,2-b]pyridazine scaffold.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • Wikipedia. (2026, February 21). Dimethyl sulfoxide. Available from: [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available from: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 24, 2026, from [Link]

  • Ghavami, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

  • Aure Chemical. (2026, February 6). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 24, 2026, from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available from: [Link]

  • ACS Publications. (2025, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • ACS Medicinal Chemistry Letters. (2019, February 21). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available from: [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved February 24, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • PharmTech. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available from: [Link]

  • HonestBee. (n.d.). Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Unlocking Bioactive Potential In Plant Resins. Retrieved February 24, 2026, from [Link]

  • American Chemical Society. (2013, March 11). Methanol. Available from: [Link]

  • Food Research. (2023, October 31). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) from Spirulina platensis. Available from: [Link]

Sources

Foundational

A Technical Guide to Sourcing and Qualifying High-Purity 3-Chloroimidazo[1,2-b]pyridazin-6-amine for Pharmaceutical Research

Abstract: 3-Chloroimidazo[1,2-b]pyridazin-6-amine (CAS No. 1004975-60-9) is a heterocyclic intermediate of significant interest in modern drug discovery, serving as a key structural motif in the development of novel ther...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Chloroimidazo[1,2-b]pyridazin-6-amine (CAS No. 1004975-60-9) is a heterocyclic intermediate of significant interest in modern drug discovery, serving as a key structural motif in the development of novel therapeutics, particularly kinase inhibitors. The success of any research and development program hinges on the quality and purity of such starting materials. Impurities introduced at this early stage can lead to ambiguous biological data, challenging purification steps, and potential regulatory hurdles. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing, evaluating, and qualifying high-purity 3-Chloroimidazo[1,2-b]pyridazin-6-amine. It covers the regulatory context, supplier vetting, in-house analytical verification, and an analysis of potential process-related impurities to empower teams to secure reliable and high-quality material for their discovery pipelines.

The Imperative of Purity: Regulatory and Scientific Context

In pharmaceutical development, an intermediate is not merely a precursor; it is a foundational component whose quality profile is inherited by the final Active Pharmaceutical Ingredient (API). The quality of intermediates directly influences the process reproducibility, impurity formation pathways, and overall consistency of the API.[1] International Council for Harmonisation (ICH) guidelines, particularly ICH Q7, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," establish the regulatory expectation that the manufacturing of intermediates must adhere to GMP principles.[2][3][4]

While full GMP is applied at later stages, the principles of control, documentation, and purity are critical from the outset.[5] For a complex heterocyclic compound like 3-Chloroimidazo[1,2-b]pyridazin-6-amine, seemingly minor impurities—such as regioisomers, starting material carryover, or reaction byproducts—can possess similar physical properties, making them exceptionally difficult to remove in downstream steps. This underscores the necessity of sourcing material that is not just "pure," but well-characterized with a transparent impurity profile.

A Framework for Sourcing and Supplier Qualification

Given the specialized nature of 3-Chloroimidazo[1,2-b]pyridazin-6-amine, it is often procured from fine chemical suppliers or custom synthesis providers (Contract Manufacturing Organizations - CMOs). A rigorous, multi-step qualification process is essential to mitigate supply chain risk and ensure quality.

The Supplier Qualification Workflow

The initial identification and vetting of potential suppliers should be systematic. The goal is to move from a broad list of potential vendors to a qualified partner capable of providing consistent, high-purity material with the necessary documentation.

A Identify Potential Suppliers (Catalog & Custom Synthesis) B Request Technical Packet (CoA, Spec Sheet, MSDS) A->B C Initial Vetting: - Purity Specification >98%? - Analytical Methods Clear? - Documentation Complete? B->C C->A No D Request Quotation & Lead Time C->D Yes E Procure Sample for In-House Qualification D->E F Full Analytical Verification (See Section 4.0) E->F G Decision: Approve or Reject Supplier F->G G->A Reject H Approved Supplier List G->H Approve

Caption: Workflow for Supplier Identification and Qualification.

Key Evaluation Criteria & Supplier Landscape

When evaluating a supplier, especially a CMO, consider the following:[6]

  • Technical Expertise: Do they have demonstrated experience with heterocyclic chemistry? Can they provide a proposed synthetic route?

  • Analytical Capabilities: Are their analytical methods validated and suitable for detecting potential impurities? Do they use techniques like HPLC, LC-MS, NMR, and elemental analysis?

  • Quality Systems: Do they operate under a recognized quality management system, such as ISO 9001? While not full GMP, this indicates a commitment to process control.[4]

  • Documentation: Is the Certificate of Analysis (CoA) comprehensive, detailing the lot number, test methods, specifications, and actual results?

Table 1: Comparative Analysis of Potential Supplier Types

Supplier TypeTypical PurityDocumentationScalabilityKey AdvantageBest For
Catalog Suppliers 95-98%Standard CoA, MSDSLimited (g to kg)Speed and availability for common scaffoldsEarly-stage discovery, screening
Custom Synthesis (CMO) >98% (to spec)Detailed analytical packet, process summaryHigh (g to multi-kg)Tailored purity and process controlLead optimization, preclinical development
Research Groups VariablePublication dataVery limitedAccess to novel, unpublished compoundsTarget validation, academic collaboration

While direct, off-the-shelf suppliers for CAS 1004975-60-9 can be limited, several companies specialize in providing related heterocyclic intermediates or offer robust custom synthesis services. Organizations like BOC Sciences provide custom synthesis of complex heterocyclic intermediates, allowing for tailored functionalization and stringent quality control.[] Other suppliers, such as Sigma-Aldrich , Apollo Scientific , and J&K Scientific , offer a wide range of related imidazo[1,2-b]pyridazine building blocks, which indicates their potential capability for custom synthesis of the target compound.[8][9]

In-House Quality Verification Protocol

Trust, but verify. Independent verification of a supplier's material is a cornerstone of a robust R&D program. Upon receipt of a sample or the first batch, a comprehensive analytical assessment must be performed.

Incoming Material Workflow

A Material Received (Status: QUARANTINE) B Documentation Review: - Match CoA to Material - Verify Specifications A->B C Perform Analytical Testing: - Identity (¹H NMR, MS) - Purity (HPLC/UPLC) - Residual Solvents (GC-HS) B->C D Compare In-House Data with Supplier CoA C->D E Data Conforms to Spec? D->E F Release Material (Status: APPROVED) E->F Yes G Initiate Supplier Deviation (Status: REJECTED) E->G No

Caption: Workflow for Incoming Material Verification.

Step-by-Step Analytical Protocol

This protocol provides a robust, multi-technique approach to confirm the identity, purity, and quality of 3-Chloroimidazo[1,2-b]pyridazin-6-amine.

1. Documentation and Physical Inspection:

  • Verify the supplier's label, CAS number, and lot number against the purchase order and CoA.
  • Visually inspect the material for uniform color and consistency. Note any discrepancies.

2. Identity Confirmation (¹H NMR Spectroscopy):

  • Rationale: Nuclear Magnetic Resonance (NMR) provides an unambiguous confirmation of the molecular structure by mapping the chemical environment of each proton.
  • Method:
  • Dissolve ~5-10 mg of the material in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
  • Expected Spectrum: The spectrum should be consistent with the structure of 3-Chloroimidazo[1,2-b]pyridazin-6-amine. Key features would include distinct aromatic proton signals for the pyridazine and imidazole rings, as well as a signal for the amine protons.
  • Verification: Compare the observed chemical shifts and coupling constants to literature values or a verified internal standard. Crucially, check for the absence of signals corresponding to key starting materials or regioisomeric impurities.

3. Purity Assessment (RP-HPLC/UPLC):

  • Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of small molecules and detecting non-volatile impurities.[10] A reverse-phase (RP) method is suitable for this compound's polarity.[11]
  • Method:
  • Prepare a stock solution of the sample in a suitable diluent (e.g., Acetonitrile/Water).
  • Perform injections on a calibrated HPLC system equipped with a UV detector (a photodiode array detector is preferred for peak purity analysis).
  • Analyze the resulting chromatogram to determine the area percent of the main peak. The purity should meet or exceed the specification (typically ≥98%).
  • Pay close attention to any impurity peaks and report their area percent.

Table 2: Example RP-HPLC Method Parameters

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard reverse-phase chemistry for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure protonation and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient elution is crucial to ensure the separation of early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Detection UV at 254 nm and 280 nmThe fused aromatic system is expected to have strong absorbance at these wavelengths.

4. Mass Confirmation (LC-MS):

  • Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the main peak observed in the HPLC, providing orthogonal confirmation of identity.
  • Method:
  • Utilize the same or a similar LC method as described above, with the flow directed into a mass spectrometer.
  • Operate the MS in positive electrospray ionization (ESI+) mode.
  • Verification: The primary peak should exhibit a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺. For C₆H₅ClN₄, the expected monoisotopic mass is ~168.02.

Understanding the Impurity Profile: A Synthesis-Based Approach

A deep understanding of the likely synthetic route provides invaluable insight into potential process-related impurities. While the exact process is proprietary to the supplier, a plausible route to 3-Chloroimidazo[1,2-b]pyridazin-6-amine involves the amination of a di-halogenated precursor. A related procedure involves the efficient amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[12][13]

Plausible Synthetic Pathway

A common strategy for constructing the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine derivative with an alpha-haloketone or equivalent.[14][15] Subsequent functionalization, such as amination, yields the final product.

cluster_0 Synthesis & Potential Impurities A Precursor (e.g., 3,6-dichloroimidazo [1,2-b]pyridazine) C Product 3-Chloroimidazo[1,2-b]pyridazin-6-amine A->C Amination Reaction (e.g., NuAr Substitution) I1 Impurity: Unreacted Precursor A->I1 Carryover I3 Impurity: Regioisomer (3-amino-6-chloro...) A->I3 Side Reaction B Amine Source (e.g., NH₃, protected amine) B->C Amination Reaction (e.g., NuAr Substitution) I2 Impurity: Di-aminated Product C->I2 Over-reaction

Caption: Plausible Synthesis and Origin of Process-Related Impurities.

Key Potential Impurities to Monitor
  • Starting Material Carryover: Incomplete reaction can lead to the presence of the di-halogenated precursor (e.g., 3,6-dichloro- or 3-bromo-6-chloroimidazo[1,2-b]pyridazine) in the final product.

  • Regioisomers: If the synthesis starts from an asymmetric precursor, formation of the undesired regioisomer (e.g., 3-amino-6-chloroimidazo[1,2-b]pyridazine) is possible and can be difficult to separate.

  • Over-reaction Products: Reaction at both halogenated positions could yield a di-amino byproduct.

  • Residual Solvents: Solvents used in the reaction and purification (e.g., DMSO, acetonitrile, ethyl acetate) may be present and should be quantified if the material is intended for late-stage development.

Recommended Handling and Storage

To maintain the integrity of high-purity material, proper handling and storage are critical.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

  • Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

Conclusion

Sourcing high-purity 3-Chloroimidazo[1,2-b]pyridazin-6-amine requires a proactive and technically rigorous approach. For drug discovery and development professionals, the quality of this key intermediate is not a commodity but a critical variable that directly impacts project timelines and data integrity. By implementing a robust supplier qualification framework, performing diligent in-house analytical verification, and maintaining an awareness of potential synthesis-related impurities, research teams can ensure a reliable supply of high-quality material. This foundational investment in quality at the intermediate stage is essential for building a successful and efficient path toward novel therapeutics.

References

  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28). Google Cloud.
  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. (2025, October 14). Qualityze.
  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration (FDA).
  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024, August 7). Ideagen.
  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. (2026, February 24). IntuitionLabs.ai.
  • Unique Pharmaceutical Intermediates. Scribd.
  • Iorkula, T. H., et al. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Retrieved from [Link]

  • The Role of Heterocyclic Intermediates in Modern Drug Discovery. (2026, February 8). NINGBO INNO PHARMCHEM CO.,LTD.
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  • Iorkula, T. H., et al. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Retrieved from [Link]

  • Custom Synthesis of Heterocyclic Intermediates. BOC Sciences.
  • Molbank. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Retrieved from [Link]

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrobromide. Benchchem.
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  • 3-amino-6-chloroimidazo[1,2-b]pyridazine - Solid Form, 98% Purity. Tradeindia.
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Exploratory

The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistent...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The imidazo[1,2-b]pyridazine core is a prime example of such a structure, having emerged as a highly versatile and effective scaffold in the design of potent and selective kinase inhibitors.[1][2] Its unique electronic and steric properties allow it to engage with the ATP-binding site of various kinases, making it a cornerstone in the development of targeted therapies for a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4] This guide provides a comprehensive overview of the imidazo[1,2-b]pyridazine core, from its fundamental chemical characteristics to its application in the discovery of novel kinase inhibitors.

Chemical Synthesis and Properties: Building the Core

The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone.[5] This versatile reaction allows for the introduction of a wide range of substituents at various positions of the core, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Protocol:

A common synthetic route to generate the imidazo[1,2-b]pyridazine core is outlined below. This protocol is a generalized representation and may require optimization based on the specific substrates used.

Step 1: Synthesis of 6-chloropyridazin-3-amine

  • To a solution of 3,6-dichloropyridazine in a suitable solvent (e.g., ethanol), add an excess of aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel at a temperature ranging from 100-120°C for several hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization or column chromatography to yield 6-chloropyridazin-3-amine.[6]

Step 2: Condensation with an α-haloketone

  • Dissolve the 6-chloropyridazin-3-amine and a substituted α-haloketone in a suitable solvent such as ethanol or isopropanol.

  • Add a mild base, for instance, sodium bicarbonate, to the mixture.[5]

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 6-chloro-imidazo[1,2-b]pyridazine derivative.

This 6-chloro intermediate serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 6-position.[7]

Synthesis cluster_step1 Step 1: Amination cluster_step2 Step 2: Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine 6-Chloropyridazin-3-amine 6-Chloropyridazin-3-amine 3,6-Dichloropyridazine->6-Chloropyridazin-3-amine NH3, heat Imidazo[1,2-b]pyridazine_core Substituted Imidazo[1,2-b]pyridazine 6-Chloropyridazin-3-amine->Imidazo[1,2-b]pyridazine_core Reflux, NaHCO3 alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-b]pyridazine_core

Caption: General synthetic scheme for the imidazo[1,2-b]pyridazine core.

The Imidazo[1,2-b]pyridazine Core as a Kinase Inhibitor

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly effective ATP-competitive kinase inhibitor. Its bicyclic, heteroaromatic nature allows it to form key interactions within the ATP-binding pocket of various kinases.

Binding Modes and Key Interactions:

While the specific binding mode can vary depending on the kinase and the substitution pattern of the inhibitor, several common interaction patterns have been observed. A notable example is the binding of imidazo[1,2-b]pyridazine-based inhibitors to PIM kinases. Surprisingly, these inhibitors do not form the canonical hydrogen bonds with the kinase hinge region. Instead, they interact with the N-terminal lobe helix αC and form a hydrogen bond network with conserved residues like Lys67.[8] This atypical binding mode is believed to contribute to the high selectivity of these inhibitors for PIM kinases.[8]

In other kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), the imidazo[1,2-b]pyridazine core can form hydrogen bonds with the hinge region. For instance, the sp2 nitrogen in the pyridazine ring and a substituent on the imidazo ring can interact with the backbone of Val135 in the hinge region of GSK-3β.[3]

Binding_Mode Kinase_ATP_Pocket Kinase ATP Binding Pocket Hinge Region N-terminal Lobe C-terminal Lobe Inhibitor {Imidazo[1,2-b]pyridazine Core | { R1 | R2 | R3 } } Inhibitor:r1->Kinase_ATP_Pocket:hinge H-bond Inhibitor:r2->Kinase_ATP_Pocket:nlobe Hydrophobic Interaction Inhibitor:r3->Kinase_ATP_Pocket:clobe van der Waals

Caption: Generalized binding interactions of the imidazo[1,2-b]pyridazine core.

Structure-Activity Relationships (SAR): A Guide to Potency and Selectivity

Systematic modification of the imidazo[1,2-b]pyridazine core at various positions has yielded valuable insights into the structure-activity relationships governing inhibitor potency and selectivity.

PositionSubstituent EffectTarget Kinase ExamplesReference
C2 Introduction of small alkyl or aryl groups can enhance potency.DYRK1A, GSK-3β[3][9]
C3 Aryl or heteroaryl substituents are crucial for interacting with the solvent-exposed region and can significantly impact selectivity.TAK1, PIM1[8][10]
C6 Substitution at this position with groups like morpholine or piperazine can improve solubility and pharmacokinetic properties, as well as potency.TAK1, IRAK4[10][11]
C7 & C8 Methyl substitutions at these positions are generally not well-tolerated.DYRK1A[9]

These SAR trends highlight the importance of a multi-pronged optimization strategy, considering not only the direct interactions with the kinase but also the overall physicochemical properties of the molecule.

Prominent Examples of Imidazo[1,2-b]pyridazine-based Kinase Inhibitors

The versatility of the imidazo[1,2-b]pyridazine scaffold is underscored by the diverse range of kinases it has been shown to inhibit.

  • PIM Kinase Inhibitors: Imidazo[1,2-b]pyridazines have been identified as potent and selective inhibitors of PIM kinases, which are implicated in various cancers.[8]

  • GSK-3β Inhibitors: This scaffold has been utilized to develop brain-penetrant GSK-3β inhibitors for the potential treatment of Alzheimer's disease.[3][12]

  • TAK1 Inhibitors: Novel imidazo[1,2-b]pyridazine-containing compounds have demonstrated excellent activity against TAK1, a key kinase in inflammatory signaling, showing promise for multiple myeloma treatment.[10][13]

  • DYRK/CLK Inhibitors: 3,6-disubstituted imidazo[1,2-b]pyridazines have shown potent inhibition of DYRK and CLK kinases, which are involved in cellular processes like cell cycle regulation and splicing.[9][14]

  • IRAK4 Inhibitors: Potent inhibitors of IRAK4, a critical component of the MyD88 signaling pathway, have been developed using this scaffold for the treatment of certain types of lymphoma.[11]

  • CDK Inhibitors: The imidazo[1,2-b]pyridazine series has been explored as potent and selective inhibitors of cyclin-dependent kinases (CDKs).[15]

  • BTK Inhibitors: A covalent inhibitor of Bruton's tyrosine kinase (BTK), TM471-1, based on the imidazo[1,2-b]pyridazine scaffold, has advanced into Phase I clinical trials for B cell malignancies.[16]

  • TRK Inhibitors: Novel derivatives have been discovered as potent inhibitors of Tropomyosin receptor kinases (TRKs), including resistant mutants.[17]

  • PI3K/mTOR Dual Inhibitors: The scaffold has been optimized to yield potent dual inhibitors of PI3K and mTOR for the treatment of pulmonary fibrosis.[4][18]

  • Haspin Inhibitors: Disubstituted imidazo[1,2-b]pyridazine derivatives have been designed as selective inhibitors of Haspin kinase with anticancer properties.[19]

  • Ponatinib: A commercially successful multi-targeted tyrosine kinase inhibitor, ponatinib, features the imidazo[1,2-b]pyridazine core and is used to treat chronic myeloid leukemia (CML).[20]

Experimental Protocols: A Practical Guide

To facilitate further research and development in this area, the following are representative experimental protocols for the characterization of imidazo[1,2-b]pyridazine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol):

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay Start Start Prepare_Reagents Prepare Serial Dilution of Compound Start->Prepare_Reagents Plate_Setup Add Kinase, Substrate, and Compound to Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add ATP to Start Reaction Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Signal with Plate Reader Stop_Reaction->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine core has firmly established itself as a privileged scaffold in kinase inhibitor drug discovery. Its synthetic tractability, coupled with its ability to engage in diverse and sometimes unique binding modes with a wide array of kinases, makes it an invaluable tool for medicinal chemists. The successful development of numerous potent and selective inhibitors, including the approved drug ponatinib, is a testament to the power of this scaffold.[20]

Future research will likely focus on further exploring the chemical space around the imidazo[1,2-b]pyridazine core to identify novel inhibitors with improved selectivity profiles and pharmacokinetic properties. The development of covalent and allosteric inhibitors based on this scaffold also represents an exciting avenue for overcoming drug resistance and achieving greater therapeutic efficacy. As our understanding of kinase biology continues to expand, the imidazo[1,2-b]pyridazine core is poised to play an even more significant role in the development of next-generation targeted therapies.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (2007). Cancer Research, 67(14), 6916-6924. [Link]

  • Cai, Z., et al. (2008). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 51(9), 2871-2878. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Patel, H., et al. (2014). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 6(5), 364-371. [Link]

  • DeJoannis, J. F., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4054-4081. [Link]

  • Abo-Rmilah, A., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2533-2540. [Link]

  • Kavitha, S., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.[Link]

  • DeJoannis, J. F., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4054-4081. [Link]

  • Jones, C. D., et al. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]

  • Wang, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112102. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Barvian, M., et al. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2247-2251. [Link]

  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. (2025). Journal of Medicinal Chemistry. [Link]

  • Abo-Rmilah, A., et al. (2023). Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2533-2540. [Link]

  • Enguehard-Gueiffier, C., & Gueiffier, A. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistryOpen, 10(9), 8985-9011. [Link]

  • Request PDF. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • Bendjeddou, M., et al. (2025). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 291, 117006. [Link]

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2025). European Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). Journal of Medicinal Chemistry. [Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. (2025). ACS Publications. [Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1846-1863. [Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Advances, 14(7), 3972-3984. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. (2025). Bioorganic Chemistry. [Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024). European Journal of Medicinal Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. (2022). Technology Transfer. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 6-Chloroimidazo[1,2-b]pyridazine from 3-Amino-6-chloropyridazine

An Application Note for the Synthesis of 6-Chloroimidazo[1,2-b]pyridazine Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that forms the backbone of numerous compounds with significant pharmacological applications.[1] This nitrogen-rich fused ring system is a key structural feature in molecules designed for a range of therapeutic targets, including kinase inhibition for cancer therapy, anti-inflammatory agents, and treatments for metabolic disorders.[2][3] A notable example is Ponatinib, a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine nucleus.[2] The scaffold's rigid structure and potential for diverse functionalization make it an area of intense interest for researchers in drug discovery and development.[4]

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-chloroimidazo[1,2-b]pyridazine, a valuable building block for more complex derivatives. The synthesis proceeds via the acid-catalyzed condensation and cyclization of the commercially available starting material, 3-amino-6-chloropyridazine.

A Note on Nomenclature: The reaction between 3-amino-6-chloropyridazine and chloroacetaldehyde results in the formation of 6-chloroimidazo[1,2-b]pyridazine . The exocyclic amino group and the adjacent ring nitrogen (N1) of the pyridazine form the new imidazole ring, while the chlorine atom remains at its original position, which is designated as position 6 in the resulting fused heterocyclic system.

Reaction Mechanism: The Tschitschibabin-Type Cyclization

The synthesis of the imidazo[1,2-b]pyridazine ring from a 3-aminopyridazine derivative and an α-haloaldehyde is a classic example of a condensation-cyclization reaction. The mechanism involves two key stages: the initial formation of a Schiff base-like intermediate followed by an intramolecular nucleophilic substitution to close the five-membered imidazole ring.

The process unfolds as follows:

  • Intermediate Formation: The reaction is typically initiated by the nucleophilic attack of the pyridazine ring nitrogen (N-1) on the carbonyl carbon of chloroacetaldehyde.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular SN2 reaction.

  • Dehydration/Aromatization: The final step involves the elimination of a water molecule from the cyclized intermediate to yield the stable, aromatic imidazo[1,2-b]pyridazine ring system.

G cluster_mech Reaction Mechanism start 3-Amino-6-chloropyridazine + Chloroacetaldehyde step1 Formation of Schiff Base Intermediate start->step1 Condensation step2 Intramolecular Nucleophilic Cyclization step1->step2 Ring Closure step3 Dehydration & Aromatization step2->step3 Elimination product 6-Chloroimidazo[1,2-b]pyridazine step3->product

Caption: Key stages in the formation of the imidazo[1,2-b]pyridazine ring.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of 6-chloroimidazo[1,2-b]pyridazine.[3][5]

Materials and Equipment
  • Reagents:

    • 3-Amino-6-chloropyridazine (CAS: 5469-69-2)

    • Chloroacetaldehyde (50% w/w aqueous solution) (CAS: 107-20-0)

    • Ethanol (anhydrous)

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer and stir bar

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and chamber

    • pH paper

Quantitative Data and Stoichiometry
ReagentMol. Weight ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Amino-6-chloropyridazine129.551.020.02.59 g
Chloroacetaldehyde (50% aq. soln.)78.50 (as pure)~2.0~40.0~6.3 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (2.59 g, 20.0 mmol).

  • Reagent Addition: To the flask, add the chloroacetaldehyde solution (~6.3 mL, ~40.0 mmol, 50% in water).

    • Causality Note: Using a commercially available aqueous solution of chloroacetaldehyde is convenient and avoids handling the volatile and highly toxic pure substance. An excess is used to drive the reaction to completion.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 90-100°C with vigorous stirring.[3][5]

  • Monitoring: Allow the reaction to proceed for 3-5 hours.[3][5] The progress can be monitored by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system), observing the consumption of the starting material.

  • Work-up - Isolation:

    • After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove water and excess reagents. This will yield a crude brown-yellow solid.[3]

  • Purification - Trituration:

    • To the crude solid, add 20-30 mL of ethanol and stir the slurry vigorously for 15-20 minutes.

    • Causality Note: Trituration with ethanol is an effective purification method here. The desired product, 6-chloroimidazo[1,2-b]pyridazine, has lower solubility in cold ethanol compared to the starting material and polar impurities, causing it to remain as a solid while impurities are washed away.

  • Final Product Collection:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol.

    • Dry the purified product under vacuum to obtain 6-chloroimidazo[1,2-b]pyridazine as a solid.

Experimental Workflow Visualization

G cluster_workflow Experimental Workflow A 1. Charge Flask - 3-Amino-6-chloropyridazine - Chloroacetaldehyde (aq.) B 2. Reaction - Heat to 90-100°C - Stir for 3-5 hours A->B C 3. Monitoring - TLC Analysis B->C C->B Continue if incomplete D 4. Work-up - Cool to RT - Concentrate via Rotovap C->D If complete E 5. Purification - Triturate with Ethanol D->E F 6. Isolation - Vacuum Filtration - Dry Product E->F G 7. Analysis - NMR, MS, mp F->G

Caption: Step-by-step workflow for the synthesis and purification of 6-chloroimidazo[1,2-b]pyridazine.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: Pale yellow to brown solid.

  • Yield: ~70%[3]

  • Melting Point: 114-116°C[3]

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H).[3]

  • ¹³C NMR (100 MHz, DMSO-d6): δ 149.3, 136.1, 128.7, 126.1, 124.0, 118.8.[3]

  • Mass Spectrometry (ESI-MS): m/z, 154.2 (M+1).[3]

Safety and Handling Precautions

  • 3-Amino-6-chloropyridazine: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Chloroacetaldehyde: Highly toxic and corrosive. It is a suspected mutagen and carcinogen. All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • El Akkaoui, A., Koubachi, J., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(36), 8985–9011. Available at: [Link]

  • Garrido, A., Le-Gac, S., Le-Baut, G., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 8(19), 38-44. Available at: [Link]

  • Paidi, K. R., Tatipamula, V. B., Kolli, M. K., & Pedakotla, V. R. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. Available at: [Link]

  • Wang, Z., Liu, Y., Qi, Q., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112092. Available at: [Link]

  • Google Patents. (1990). JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.

Sources

Application

Precision Protocol: Buchwald-Hartwig Amination of 6-Chloroimidazo[1,2-b]pyridazine

Executive Summary & Strategic Importance Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in oncology, serving as the st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in oncology, serving as the structural core for BCR-ABL inhibitors like Ponatinib and various experimental kinase inhibitors (e.g., VEGFR, p38 MAP kinase). While the C3 position is nucleophilic and readily functionalized via electrophilic aromatic substitution (e.g., iodination for Sonogashira coupling), the C6-chloro position is electrophilic and critical for introducing solubility-enhancing amines or diversity vectors.

The Challenge: The 6-chloroimidazo[1,2-b]pyridazine substrate presents a "Goldilocks" problem:

  • Deactivation: The electron-rich imidazole ring can donate electron density to the pyridazine ring, making the C6-Cl bond less reactive towards oxidative addition compared to standard aryl chlorides.

  • Catalyst Poisoning: The N1 and N4 nitrogens are competent ligands that can sequester palladium, shutting down the catalytic cycle if the phosphine ligand does not bind tightly enough.

This protocol details a self-validating Buchwald-Hartwig amination strategy designed to overcome these electronic and steric hurdles, ensuring high yields and reproducibility.

Reactivity Landscape & Mechanistic Logic

To design a successful reaction, one must understand the electronic bias of the substrate.

Substrate Reactivity Map

The imidazo[1,2-b]pyridazine core exhibits distinct zones of reactivity.

ReactivityMap Core Imidazo[1,2-b]pyridazine Core C3 Position C3 (Nucleophilic) Target: Halogenation/Formylation Core->C3 High e- Density C6 Position C6 (Electrophilic) Target: Buchwald/Suzuki Core->C6 Activated by N4 N_Coord N1/N4 Nitrogens (Lewis Basic) Risk: Catalyst Poisoning Core->N_Coord Lone Pair Availability

Figure 1: Reactivity profile of the imidazo[1,2-b]pyridazine scaffold. Successful C6 amination requires overcoming N-coordination and facilitating oxidative addition at the C6-Cl bond.

Ligand Selection Logic
  • Xantphos: A bidentate ligand with a wide bite angle (111°). It forces the Palladium center into a geometry that favors reductive elimination , the rate-determining step for electron-rich amines. It is robust and excellent for primary alkyl amines and anilines.

  • BrettPhos / RuPhos: Monodentate biaryl phosphines. These are bulky and electron-rich, facilitating oxidative addition into the deactivated C6-chloride bond while preventing the formation of inactive Pd-dimers or N-heterocycle coordination complexes.

Detailed Experimental Protocol

Method A: The "Workhorse" Protocol (Xantphos System)

Best for: Primary alkyl amines, morpholines, piperazines, and non-sterically hindered anilines.

Reagents & Materials
ComponentEquivalentsRoleSpecification
6-Chloroimidazo[1,2-b]pyridazine 1.0 equivElectrophile>98% Purity
Amine Partner 1.2 – 1.5 equivNucleophileDry, free base
Pd2(dba)3 2 – 5 mol%Pre-catalystTris(dibenzylideneacetone)dipalladium(0)
Xantphos 4 – 10 mol%Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
Cs2CO3 2.0 – 3.0 equivBaseAnhydrous, granular (grind before use)
1,4-Dioxane [0.1 – 0.2 M]SolventAnhydrous, degassed (Sparged with Ar)
Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the vial with:

    • 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

    • Pd2(dba)3 (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cs2CO3 (2.0 equiv)

    • Note: If the amine is a solid, add it here.

  • Inerting: Cap the vial and cycle vacuum/Argon three times to remove oxygen. Critical: Oxygen causes rapid catalyst decomposition.

  • Solvent & Liquid Amine: Syringe in anhydrous 1,4-Dioxane. If the amine is liquid, add it now via syringe.

  • Pre-complexation (Optional but Recommended): Stir the mixture at room temperature for 5 minutes. You may observe a color change (often dark red/purple to orange/brown) indicating active catalyst formation.

  • Heating: Place the vial in a pre-heated block at 100°C . Stir vigorously (800-1000 rpm).

    • Reaction Time: Typically 4–16 hours. Monitor by LC-MS.[1]

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate.[3]

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hexanes gradients). The product is often polar; a gradient up to 10% MeOH in DCM may be required.

Method B: The "High-Performance" Protocol (BrettPhos Pd G3/G4)

Best for: Weak nucleophiles (electron-deficient anilines), sterically hindered amines, or if Method A fails.

Reagents & Materials
ComponentEquivalentsRoleSpecification
Substrate 1.0 equivElectrophile--
Amine 1.2 equivNucleophile--
BrettPhos Pd G3/G4 2 – 5 mol%Pre-catalystPre-formed oxidative addition complex
NaOtBu 1.5 equivBaseSodium tert-butoxide (Must be stored in glovebox/desiccator)
THF or Toluene [0.1 M]SolventAnhydrous
Procedure Deviations
  • Base Sensitivity: NaOtBu is a stronger base than Cs2CO3. Ensure your substrate contains no base-sensitive groups (e.g., esters, unmasked alcohols). If sensitive groups are present, switch to K3PO4 and use tBuOH/H2O as solvent (surfactant conditions).

  • Temperature: These reactions often proceed at lower temperatures (60–80°C ).

Troubleshooting & Optimization Matrix

If the standard protocol yields <50%, use this decision matrix to diagnose and fix the issue.

Observation (LC-MS)DiagnosisCorrective Action
No Reaction (Starting Material Intact) Catalyst poisoning or oxidative addition failure.1. Switch to BrettPhos Pd G3 (activates Cl bond better).2. Increase Temp to 120°C.3. Ensure strict O2 exclusion.
Dehalogenation (Product mass - Cl + H) β-Hydride elimination or solvent participation.1. Switch solvent from Dioxane to Toluene .2. Use RuPhos (prevents β-elimination).
Protodehalogenation (Hydrolysis) Wet solvent or base.1. Use fresh anhydrous solvent.2. Flame-dry Cs2CO3.
Low Conversion (<30%) Catalyst death.1. Add catalyst in two portions (0h and 4h).2. Increase catalyst loading to 5-10 mol%.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthetic workflow.

Workflow Start Start: 6-Chloroimidazo[1,2-b]pyridazine AmineCheck Amine Type? Start->AmineCheck Primary Primary Alkyl / Cyclic 2° (e.g., Morpholine, Piperazine) AmineCheck->Primary Nucleophilic Aniline Aniline / Hindered Amine AmineCheck->Aniline Weak/Bulky MethodA Method A: Pd2(dba)3 + Xantphos Cs2CO3, Dioxane, 100°C Primary->MethodA MethodB Method B: BrettPhos Pd G3 NaOtBu, THF, 65°C Aniline->MethodB Check Check LC-MS @ 4h MethodA->Check MethodB->Check Success >90% Conversion: Workup & Purify Check->Success Good Fail <50% Conversion Check->Fail Stalled Opt Optimization: 1. Switch Ligand (RuPhos) 2. Switch Base (K3PO4) 3. Increase Temp Fail->Opt

Figure 2: Decision tree for selecting the optimal Buchwald-Hartwig conditions based on amine nucleophilicity.

Case Study: Synthesis of Ponatinib Intermediate

While Ponatinib itself is typically assembled via Sonogashira coupling, the synthesis of C6-aminated analogs follows the protocols above.

Example: Synthesis of N-(3-morpholinopropyl)-imidazo[1,2-b]pyridazin-6-amine.

  • Conditions: 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), 3-morpholinopropan-1-amine (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2 eq), Dioxane, 100°C, 12h.

  • Result: 84% Isolated Yield.

  • Note: The use of Xantphos prevents the chelation of the morpholine tail to the Pd center, a common failure mode with monodentate ligands.

Safety & Handling

  • Palladium Precursors: Pd2(dba)3 is air-stable but sensitive to prolonged exposure. Store in a freezer. Pd-black waste is pyrophoric; dispose of in a designated heavy metal waste container.

  • 6-Chloroimidazo[1,2-b]pyridazine: Irritant. Avoid inhalation.

  • 1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before distillation or heating. Use in a well-ventilated fume hood.

References

  • Goossen, L. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect.

  • BenchChem. (2025).[4][1] Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine.

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

  • ChemRxiv. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

Sources

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 3-chloroimidazo[1,2-b]pyridazin-6-amine

Introduction: Unlocking Chemical Diversity in Medicinal Chemistry The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Chemical Diversity in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2] The ability to strategically introduce molecular diversity at various positions on this ring system is paramount for modern drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forging carbon-carbon bonds, enabling the efficient synthesis of complex biaryl and heteroaryl structures.[3][4]

This guide provides a comprehensive overview and detailed protocols for the successful Suzuki-Miyaura coupling of 3-chloroimidazo[1,2-b]pyridazin-6-amine. As an electron-rich, nitrogen-containing heterocycle, this substrate presents unique challenges, particularly due to the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts.[5][6] This document will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of critical reaction parameters, and provide a step-by-step protocol to guide researchers toward successful outcomes.

The Catalytic Cycle: A Mechanistic Framework

The Suzuki-Miyaura coupling proceeds through a well-defined palladium-based catalytic cycle.[5][7] Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The process is initiated by the active Pd(0) species.

  • Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[8] The active Pd(0) catalyst inserts into the carbon-chlorine bond of the imidazopyridazine, forming a Pd(II) complex. The efficiency of this step is highly dependent on the choice of ligand.

  • Transmetalation: The organoboron species (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle cluster_main Pd(0)L2 Pd(0)L₂ (Active Catalyst) Pd(II)_Complex Ar-Pd(II)(L)₂-Cl Pd(0)L2->Pd(II)_Complex Oxidative Addition Oxidative_Addition Oxidative Addition Pd(II)_Coupling Ar-Pd(II)(L)₂-R Pd(II)_Complex->Pd(II)_Coupling Transmetalation Transmetalation Transmetalation Reductive_Elimination Reductive Elimination Product Ar-R (Product) Pd(II)_Coupling->Product Reductive Elimination ArCl Ar-Cl (Substrate) ArCl->Oxidative_Addition Boronic R-B(OH)₂ + Base Boronic->Transmetalation pos3->Pd(0)L2  Regeneration Troubleshooting Start Problem Observed Low_Conversion Low or No Conversion Start->Low_Conversion Side_Products Side Products Observed Start->Side_Products Sol_Catalyst Use fresh precatalyst; Increase catalyst loading (e.g., to 5 mol%) Low_Conversion->Sol_Catalyst Inactive Catalyst? Sol_Ligand_Base Switch to a more electron-rich ligand (e.g., XPhos); Use a stronger base (K₃PO₄ or Cs₂CO₃) Low_Conversion->Sol_Ligand_Base Poor Reactivity? Sol_Temp Increase temperature in 10°C increments Low_Conversion->Sol_Temp High Activation Barrier? Sol_Degas Ensure rigorous degassing to remove O₂ Low_Conversion->Sol_Degas Catalyst Deactivation? Sol_Deboronation Protodeboronation: Use anhydrous solvent/base (K₃PO₄); Use boronic ester (MIDA or pinacol) Side_Products->Sol_Deboronation R-B(OH)₂ → R-H Sol_Dehalogenation Hydrodehalogenation: Use a milder base (e.g., K₂CO₃); Lower reaction temperature slightly Side_Products->Sol_Dehalogenation Ar-Cl → Ar-H Sol_Homocoupling Homocoupling: Ensure rigorous degassing; Use bulkier ligands Side_Products->Sol_Homocoupling R-B(OH)₂ → R-R

Sources

Application

Precision Functionalization of the Imidazo[1,2-b]pyridazine Scaffold: A C-3 Targeted Guide

Executive Summary & Strategic Relevance The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor). Unlike its carbon-only analogues, the incorporation of the pyridazine nitrogen (N-4) significantly alters the electronic landscape, lowering the LUMO energy and enhancing electron deficiency.

While this scaffold is susceptible to nucleophilic attack at C-6 and C-8, the C-3 position remains the primary site for electrophilic functionalization . However, the electron-withdrawing nature of the pyridazine ring makes C-3 less nucleophilic than in the imidazo[1,2-a]pyridine analogue, often requiring catalyst optimization or forcing conditions.

This guide provides validated protocols for the regioselective functionalization of C-3, moving from classical Electrophilic Aromatic Substitution (EAS) to modern Transition-Metal-Catalyzed (TMC) C-H activation.

Mechanistic Grounding: The Electronic Bias Map

To successfully functionalize this scaffold, one must understand the competing electronic forces. The bridgehead nitrogen (N-1) donates electron density into the imidazole ring, activating C-3. Conversely, the pyridazine nitrogens (N-4, N-5) exert an inductive withdrawing effect ($ -I $), deactivating the system.

Figure 1: Reactivity Profile of Imidazo[1,2-b]pyridazine

ReactivityMap Scaffold Imidazo[1,2-b]pyridazine Core C3 C-3 Position (Nucleophilic) Scaffold->C3 C6_8 C-6 / C-8 Positions (Electrophilic) Scaffold->C6_8 EAS Electrophilic Aromatic Substitution (Halogenation) C3->EAS CH_Act Direct C-H Arylation (Pd) C3->CH_Act SnAr Nucleophilic Aromatic Substitution (SnAr) C6_8->SnAr N_Bridge N-1 Bridgehead (Electron Donor) N_Bridge->C3 Resonance (+M) Activation

Caption: Electronic bias map showing the dichotomy between the nucleophilic C-3 and electrophilic C-6/C-8 positions. N-1 resonance drives C-3 reactivity.

Protocol 1: The Gateway – Regioselective C-3 Halogenation

Halogenation is the foundational step for library generation, enabling subsequent Suzuki-Miyaura or Sonogashira couplings.

Challenge: The electron-deficient nature of the pyridazine ring can make iodination sluggish compared to pyridine analogs. Solution: Use of N-halosuccinimides (NBS/NIS) is preferred over elemental halogens to control regioselectivity and avoid over-halogenation.

Experimental Procedure

Reagents:

  • Substrate: Imidazo[1,2-b]pyridazine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Additive (for Iodination): Trifluoroacetic acid (TFA) (0.1 – 0.5 equiv) if reaction is slow.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of imidazo[1,2-b]pyridazine in 5 mL of anhydrous MeCN (0.2 M).

  • Addition: Cool to 0°C. Add NBS (or NIS) portion-wise over 10 minutes.

    • Note: Protecting the reaction from light is recommended for NIS to prevent radical side reactions.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS. If starting material persists after 4 hours (common with electron-withdrawing groups at C-6), heat to 50°C or add 10 mol% TFA.

  • Quench: Dilute with EtOAc (20 mL) and wash with saturated Na₂S₂O₃ (sodium thiosulfate) to remove oxidizing species.

  • Workup: Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or flash chromatography (typically Hexane/EtOAc).

Data & Yields:

Halogen Reagent Conditions Typical Yield Ref
Bromine NBS, MeCN RT, 2 h 85-95% [1]

| Iodine | NIS, MeCN | RT to 50°C, 4 h | 75-88% | [2] |

Protocol 2: Direct C-3 C-H Arylation (Green Chemistry)

Direct C-H activation avoids the need for pre-halogenation, improving atom economy. The following protocol uses a phosphine-free Palladium system, which is highly effective for this scaffold.

Mechanism: Concerted Metalation-Deprotonation (CMD). The acidity of the C-3 proton allows Pd to insert without a directing group.

Figure 2: C-H Activation Workflow

CH_Activation Start Reagents: Imidazo[1,2-b]pyridazine + Aryl Bromide Catalyst Catalyst System: Pd(OAc)2 (5 mol%) KOAc (2 equiv) Start->Catalyst Solvent Solvent: DMAc or Toluene 120°C Catalyst->Solvent Intermediate Pd(II) Intermediate (CMD Mechanism) Solvent->Intermediate Heat Product C-3 Arylated Product Intermediate->Product Reductive Elimination

Caption: Workflow for Pd-catalyzed direct C-H arylation via CMD mechanism.

Experimental Procedure

Reagents:

  • Substrate: Imidazo[1,2-b]pyridazine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: Potassium Acetate (KOAc) (2.0 equiv) - Critical for CMD mechanism.

  • Solvent: DMAc (Dimethylacetamide) or Toluene (degassed).

Step-by-Step:

  • Setup: In a pressure vial, combine substrate, aryl bromide, Pd(OAc)₂, and KOAc.

  • Inert Atmosphere: Purge the vial with Argon for 5 minutes. Add solvent (concentration 0.2 – 0.5 M).

  • Heating: Seal and heat to 120°C for 12–16 hours.

    • Expert Insight: If the aryl bromide is sterically hindered, add 10 mol% PPh₃ or use Pd(PPh₃)₄, though phosphine-free is preferred for "green" protocols.

  • Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Scope: Works well with electron-poor aryl bromides. Electron-rich aryl bromides may require longer reaction times or higher catalyst loading (10 mol%).

Protocol 3: C-3 Formylation (Vilsmeier-Haack)

Introduction of an aldehyde at C-3 allows for subsequent reductive amination or olefination.

Constraint: The imidazo[1,2-b]pyridazine ring is less electron-rich than indole or pyrrole. Standard Vilsmeier conditions (0°C) often fail. Heating is required.

Experimental Procedure

Reagents:

  • Substrate: Imidazo[1,2-b]pyridazine (1.0 equiv)

  • Reagent: POCl₃ (1.5 equiv)[1]

  • Solvent/Reactant: DMF (5.0 equiv or used as solvent)

Step-by-Step:

  • Vilsmeier Reagent Prep: In a dry flask under N₂, cool DMF (3 mL/mmol) to 0°C. Add POCl₃ dropwise. Stir for 30 min at 0°C until a white precipitate/slurry (chloroiminium salt) forms.

  • Addition: Add the substrate (dissolved in minimum DMF) to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to RT, then heat to 70–80°C for 4–6 hours.

    • Validation: The reaction mixture usually turns dark orange/red.

  • Hydrolysis (Critical): Cool to RT. Pour the mixture onto crushed ice/water. Neutralize slowly with saturated NaOAc or Na₂CO₃ to pH 7–8.

    • Note: Exothermic! Control temperature to prevent decomposition.

  • Isolation: The aldehyde often precipitates. Filter and wash with water. If no precipitate, extract with CH₂Cl₂.

Protocol 4: C-3 Sulfenylation (Metal-Free)

A modern, atom-economical method to introduce thioethers (C-S bonds) using iodine catalysis.

Experimental Procedure

Reagents:

  • Substrate: Imidazo[1,2-b]pyridazine (1.0 equiv)

  • Reagent: Thiol (R-SH) or Disulfide (R-S-S-R) (1.2 equiv)

  • Catalyst: Molecular Iodine (I₂) (10–20 mol%)

  • Oxidant: DMSO (often used as solvent and oxidant) or TBHP.

Step-by-Step:

  • Mix: Combine substrate, thiol, and I₂ in DMSO (2 mL/mmol).

  • Heat: Stir at 100°C in an open vessel (or under air) for 6–12 hours.

  • Mechanism: I₂ generates the sulfenyl iodide (R-S-I) species in situ, which acts as the electrophile attacking C-3.

  • Workup: Quench with aqueous Na₂S₂O₃. Extract with EtOAc.

Summary of Techniques

TechniqueTarget GroupKey ReagentsCritical Parameter
EAS Halogenation -Br, -INBS/NIS, MeCNTemp control (RT vs 50°C) based on C-6 substituents.
C-H Arylation -ArylPd(OAc)₂, KOAcKOAc base is essential for CMD pathway; Phosphine-free possible.
Vilsmeier-Haack -CHOPOCl₃, DMFHeat (80°C) required due to electron-deficient ring.
Sulfenylation -SRI₂, DMSOMetal-free; DMSO acts as oxidant.

References

  • Regioselective Bromination: J. Org. Chem. 2012, 77, 18, 8332–8348. Link

  • Iodination Protocols: Tetrahedron Lett. 2014, 55, 32, 4422-4425. Link

  • Pd-Catalyzed C-H Arylation: Adv. Synth. Catal. 2010, 352, 14, 2411–2415. Link

  • Vilsmeier-Haack on Heterocycles: Org. Biomol. Chem. 2015, 13, 7863-7867. Link

  • Metal-Free Sulfenylation: Arkivoc 2022, part vi, 128-140. Link

  • Ponatinib Structure & Discovery: J. Med. Chem. 2010, 53, 12, 4701–4719. Link

Sources

Method

Nucleophilic aromatic substitution (SNAr) on 6-chloroimidazo[1,2-b]pyridazine

Application Note: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 6-Chloroimidazo[1,2-b]pyridazine Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 6-Chloroimidazo[1,2-b]pyridazine

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Ponatinib) and CNS-active agents.[1] While the 3-position is susceptible to electrophilic attack, the 6-position is the primary site for nucleophilic functionalization. However, the 6-chloro derivative exhibits moderate electrophilicity compared to its bromo- or iodo-analogs, often resulting in sluggish reaction rates or incomplete conversion under standard conditions.

This guide details optimized protocols for effecting SNAr displacements at the C6 position of 6-chloroimidazo[1,2-b]pyridazine. We provide three distinct methodologies—Thermal, Microwave-Assisted, and Acid-Mediated—to address varying nucleophile reactivities and ensure high-yield synthesis.

Mechanistic Insight & Reactivity Profile

Electronic Landscape

The reactivity of 6-chloroimidazo[1,2-b]pyridazine is governed by the electron-deficient nature of the pyridazine ring. The bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) exert a strong inductive ($ -I


 -M $) effect, rendering C6 and C8 electron-deficient.
  • C6 vs. C8 Selectivity: Nucleophilic attack preferentially occurs at C6 rather than C8. This is due to the para-relationship of C6 to the bridgehead nitrogen (N1), which stabilizes the Meisenheimer intermediate more effectively than the meta-relationship at C8.

  • The "Chloro" Challenge: Chlorine is a poorer leaving group than bromine or iodine in SNAr due to the stronger C-Cl bond, despite its higher electronegativity. Therefore, the formation of the Meisenheimer complex is often the rate-determining step, requiring elevated temperatures or activation of the heterocycle.

Pathway Visualization

SNAr_Mechanism Substrate 6-Chloroimidazo[1,2-b]pyridazine TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Addition (k1) Rate Determining Step Nu Nucleophile (H-Nu) Nu->TS Product 6-Substituted Product TS->Product Elimination (k2) Fast Byproduct HCl / Salt TS->Byproduct

Figure 1: SNAr Reaction Pathway. The addition step (


) is generally rate-limiting for the 6-chloro substrate.

Experimental Protocols

Method A: Standard Thermal Displacement (The "Workhorse")

Best for: Primary amines, non-hindered secondary amines, and alkoxides.

Reagents:

  • Substrate: 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Nucleophile: Amine (3.0 – 5.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv) or KF (Potassium Fluoride) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone) [Anhydrous]

Protocol:

  • Dissolution: In a pressure-rated vial, dissolve 6-chloroimidazo[1,2-b]pyridazine (100 mg, 0.65 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add DIPEA (0.34 mL, 1.95 mmol) followed by the amine nucleophile (1.95 – 3.25 mmol).

    • Note: If using a hydrochloride salt of the amine, increase DIPEA to 5.0 equiv.

  • Reaction: Seal the vial and heat to 110°C in an oil bath. Stir magnetically at 600 rpm.

  • Monitoring: Monitor by LC-MS at 2 hours and 16 hours.

    • Success Metric: >90% conversion to product (

      
      ).
      
  • Workup:

    • Cool to RT.

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered amines or library generation.

Protocol:

  • Combine substrate (0.2 mmol), amine (4.0 equiv), and DIPEA (2.0 equiv) in n-Butanol (2.0 mL) in a microwave vial.

    • Why n-Butanol? Alcohol solvents can assist in proton transfer during the transition state, and n-BuOH has a high boiling point and good microwave absorption.

  • Irradiate at 140°C – 160°C for 20–40 minutes (High Absorption setting).

  • Directly load the reaction mixture onto a SCX (Strong Cation Exchange) cartridge for "catch-and-release" purification if the product is basic.

Method C: Acid-Mediated Activation ("The Protonation Trick")

Best for: Weakly nucleophilic amines (e.g., anilines) where standard SNAr fails.

Concept: Protonation of the pyridazine nitrogen (N4) makes the ring significantly more electrophilic.

Protocol:

  • Dissolve substrate (1.0 equiv) and aniline derivative (2.0 equiv) in NMP or Isopropanol .

  • Add catalytic HCl (4M in dioxane, 0.1 equiv) or use the amine as its HCl salt directly.

  • Heat to 130°C.

    • Caution: Ensure the product does not hydrolyze under acidic conditions.

Optimization & Troubleshooting Guide

The following decision tree assists in selecting the optimal pathway based on initial screening results.

Optimization_Flow Start Start: 6-Cl-Imidazo[1,2-b]pyridazine Check_Nu Nucleophile Type? Start->Check_Nu Primary 1° / Unhindered 2° Amine Check_Nu->Primary Hindered Hindered / Weak Nu Check_Nu->Hindered Oxygen Alkoxide / Thiol Check_Nu->Oxygen MethodA Method A: Thermal (DMSO, 110°C, DIPEA) Primary->MethodA MethodB Method B: Microwave (n-BuOH, 150°C) Hindered->MethodB Oxygen->MethodA Use NaH/THF MethodC Method C: Acid Catalysis (NMP, 130°C, cat. HCl) MethodB->MethodC If Low Yield Buchwald Palladium Coupling (Buchwald-Hartwig) MethodC->Buchwald If Failed

Figure 2: Strategic Decision Tree for Reaction Optimization.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (<5% Conv.) Substrate inertness; Nucleophile too weak.Switch to Method B (MW, 160°C) or Method C (Acid cat.). If still inert, switch to Pd-catalysis (Buchwald).
Hydrolysis (6-OH product) Wet solvent (DMSO is hygroscopic).Use anhydrous solvents; add molecular sieves; switch base to KF (anhydrous).
Incomplete Conversion HCl byproduct inhibition.Ensure excess base (DIPEA) is present to scavenge HCl.
Regioselectivity Issues Rare for 6-Cl, but possible if C3 is substituted.Lower temperature; check steric clash at C3.

References

  • Garrido, A., et al. (2021).[1][2][3] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867. Link[1]

  • Goossen, L., et al. (2021).[3] "Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions." ChemistrySelect, 6(34), 8985-9011. Link[3]

  • Sintim, H. O., et al. (2023).[4][5] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[5] RSC Medicinal Chemistry.[5] Link[5]

  • Bunnett, J. F. (1951). "Mechanism of Aromatic Nucleophilic Substitution." Chemical Reviews. (Foundational text on SNAr mechanism). Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-b]pyridazine Derivatives

Executive Summary The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for potent kinase inhibitors (e.g., Ponatinib) and GABA receptor ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for potent kinase inhibitors (e.g., Ponatinib) and GABA receptor ligands. Conventional thermal synthesis of this bicyclic system often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to the electron-deficient nature of the pyridazine ring, which reduces the nucleophilicity of the exocyclic amine.

This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these kinetic barriers. By leveraging dielectric heating, we demonstrate a reduction in reaction times to <20 minutes while improving purity profiles. We present two distinct workflows: a standard two-component condensation and a diversity-oriented Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Part 1: The Scaffold & Significance[1][2]

The imidazo[1,2-b]pyridazine core is structurally distinct from the more common imidazo[1,2-a]pyridine due to the additional nitrogen atom in the six-membered ring (position 6). This modification alters the electronic landscape, enhancing hydrogen bond acceptor capabilities and metabolic stability—key factors in drug design.

Key Therapeutic Areas:

  • Kinase Inhibition: Targeting p38 MAP kinase and VEGFR.

  • Oncology: Inhibition of cell proliferation in varying cancer lines.

  • CNS Agents: Modulation of benzodiazepine receptors.

Part 2: Mechanistic Pathways

Understanding the reaction mechanism is vital for troubleshooting. The formation involves the nucleophilic attack of the pyridazine's exocyclic amine onto the electrophilic carbon of the


-haloketone (or aldehyde/isocyanide intermediate), followed by ring closure at the endocyclic nitrogen.
Pathway Visualization

The following diagram illustrates the mechanistic flow for both the 2-component condensation and the 3-component GBB reaction.

ReactionMechanism Start 3-Aminopyridazine HaloKetone + α-Haloketone Start->HaloKetone Aldehyde + Aldehyde + Isocyanide Start->Aldehyde Inter_A1 N-Alkylation (Intermediate) HaloKetone->Inter_A1 SN2 Attack Cyclization_A Cyclodehydration (- H2O / - HX) Inter_A1->Cyclization_A MW Irradiation Product Imidazo[1,2-b]pyridazine Derivative Cyclization_A->Product Schiff Schiff Base Formation Aldehyde->Schiff Acid Cat. Attack Isocyanide [4+1] Cycloaddition Schiff->Attack MW Irradiation Attack->Product

Figure 1: Mechanistic divergence between standard condensation (top) and GBB multicomponent synthesis (bottom).

Part 3: Optimized Experimental Protocols

Protocol A: Two-Component Condensation (Standard)

Target: Synthesis of 2-aryl-imidazo[1,2-b]pyridazines. Mechanism: Hantzsch-type condensation.

Materials:

  • 3-Aminopyridazine (1.0 equiv)

  • Substituted

    
    -bromoacetophenone (1.0 equiv)
    
  • Solvent: Ethanol (EtOH) or Water/EtOH (1:1)

  • Base:

    
     (1.2 equiv) - Optional, prevents hydrobromide salt formation.
    

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of 3-aminopyridazine and 1.0 mmol of the

    
    -bromoacetophenone in 3 mL of Ethanol.
    
  • Sealing: Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

  • Irradiation: Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temperature:

      
      
      
    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (safety cutoff)

    • Stirring: High

  • Workup:

    • If solid precipitates: Cool to room temperature (RT). Filter the solid, wash with cold EtOH and diethyl ether.

    • If solution remains clear: Concentrate under reduced pressure.[1] Neutralize with saturated

      
       if no base was used initially, then extract with Ethyl Acetate (EtOAc).
      
  • Purification: Recrystallization from EtOH usually yields pure product (>95%). If necessary, flash chromatography (DCM:MeOH 95:5).

Expert Insight: The electron-deficient nature of the pyridazine ring makes the endocyclic nitrogen (N-2) less nucleophilic than in pyridine analogs. Microwave heating overcomes this activation energy barrier significantly faster than thermal reflux.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: 3-amino-imidazo[1,2-b]pyridazines (High diversity library generation). Mechanism: One-pot [4+1] cycloaddition.

Materials:

  • 3-Aminopyridazine (1.0 equiv)

  • Aldehyde (1.0 equiv)[1]

  • Isocyanide (1.0 equiv)[1]

  • Catalyst: Scandium Triflate

    
     (5 mol%) or Acetic Acid (10 mol%)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Mixing: In a 10 mL microwave vial, combine 3-aminopyridazine (1.0 mmol) and the aldehyde (1.0 mmol) in 2 mL MeOH. Stir for 1 minute to encourage initial imine formation.

  • Addition: Add the isocyanide (1.0 mmol) and the catalyst (

    
    ).
    
  • Irradiation:

    • Temperature:

      
      
      
    • Hold Time: 15 minutes

    • Power: Dynamic mode (max 150W)

  • Workup: Evaporate solvent under vacuum.

  • Purification: The GBB product often requires column chromatography (Silica gel, Hexane:EtOAc gradient) as unreacted isocyanides can persist.

Part 4: Data Analysis & Comparison

The following table summarizes the efficiency gains of MW protocols compared to conventional thermal heating (oil bath reflux) for a standard phenyl-substituted derivative.

Table 1: Conventional vs. Microwave Synthesis Metrics

ParameterConventional Thermal RefluxMicrowave-Assisted (Protocol A)Improvement Factor
Temperature

(EtOH Reflux)

Increased Kinetics
Time 12 – 16 Hours10 – 15 Minutes~60x Faster
Yield 65 – 75%85 – 92%+20%
Purity (Crude) Moderate (Side products)High (Cleaner profile)Simplified Workup
Solvent Usage High (10-20 mL)Low (2-3 mL)Green Chemistry

Part 5: Troubleshooting & Optimization

1. "The reaction turned black/tarry."

  • Cause: Overheating or decomposition of the isocyanide (in Protocol B).

  • Solution: Reduce temperature to

    
     and extend time to 20 mins. Ensure the vial is effectively purged with Nitrogen/Argon before sealing.
    

2. "Low yield with electron-poor aldehydes."

  • Cause: Poor Schiff base formation.

  • Solution: Pre-stir the amine and aldehyde with a drying agent (

    
    ) or molecular sieves for 30 mins before adding the isocyanide and microwaving.
    

3. "Pressure spikes."

  • Cause: Solvent volatility or gas evolution.

  • Solution: Use Ethanol instead of Methanol (higher boiling point). Ensure the vessel volume is not >50% full.

Experimental Workflow Diagram

Workflow Start Reagent Prep (Vial Loading) PreStir Pre-Stir (Optional) Schiff Base Formation Start->PreStir GBB Protocol Seal Seal & Purge (N2 Atmosphere) Start->Seal 2-Comp Protocol PreStir->Seal MW Microwave Irradiation (120-140°C, 10-15 min) Seal->MW Cool Cooling (Compressed Air) to 50°C MW->Cool Workup Filtration or Extraction Cool->Workup

Figure 2: Operational workflow for microwave synthesis.

References

  • Goel, R. et al. (2012). Imidazo[1,2-b]pyridazines: A privileged scaffold in medicinal chemistry.[2] European Journal of Medicinal Chemistry.[3]

  • Shaabani, A. et al. (2020). Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]pyridines and Related Heterocycles.[4][5][6][7] The Chemical Record.

  • Bagdi, A.K. et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-b]pyridazines.[8] RSC Advances.

  • BenchChem Protocols. (2025). Microwave-Assisted Synthesis of Imidazopyridines for Improved Yield.

  • NCI/NIH. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry.[2]

Sources

Method

Application Note: Regioselective C-3 Electrophilic Halogenation of Imidazo[1,2-b]pyridazin-6-amine

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several potent kinase inhibitors, including Ponatinib (BCR-ABL inhibitor)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several potent kinase inhibitors, including Ponatinib (BCR-ABL inhibitor). Functionalization at the C-3 position is a critical synthetic gateway, typically enabling subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

This guide details the protocols for the electrophilic halogenation (Cl, Br, I) of imidazo[1,2-b]pyridazin-6-amine . While the C-3 position is inherently nucleophilic, the presence of the electron-donating 6-amino group (


) significantly enhances ring reactivity, necessitating precise control over stoichiometry and temperature to prevent over-halogenation or oxidation.

Scientific Foundation & Mechanistic Logic

Electronic Structure and Regioselectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on this scaffold is driven by the bridgehead nitrogen (


). The lone pair on 

can delocalize into the imidazole ring, creating a region of high electron density at C-3.
  • C-3 Activation: The primary site of electrophilic attack. The transition state is stabilized by resonance contributions from the bridgehead nitrogen.

  • 6-Amino Effect: The amine at C-6 is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the pyridazine ring, which communicates with the imidazole ring. This makes the substrate more reactive than the 6-chloro or 6-H analogs [1].

  • C-2 vs. C-3: Substitution at C-2 is disfavored because the resulting intermediate disrupts the aromaticity of the six-membered ring more severely than attack at C-3.

Visualization: Activation Pathway

The following diagram illustrates the electronic flux directing the electrophile (


) to the C-3 position.

ReactionMechanism Substrate Imidazo[1,2-b]pyridazin-6-amine Activation N-4 & 6-NH2 Activation (Increased HOMO at C-3) Substrate->Activation Electronic Effect Transition Wheland Intermediate (Resonance Stabilized) Activation->Transition + Electrophile (X+) Note1 Bridgehead N-4 lone pair essential for C-3 selectivity Activation->Note1 Product 3-Halo-imidazo[1,2-b]pyridazin-6-amine Transition->Product - H+ (Re-aromatization)

Figure 1: Mechanistic pathway showing the electronic activation directing electrophilic attack to C-3.

Strategic Considerations

Before executing the protocols, consider the following variables defined by the specific halogen required.

VariableBromination (NBS)Iodination (NIS)Chlorination (NCS)
Reactivity High. Standard method.Moderate. Excellent for Suzuki coupling.Low. Often requires heat or acid catalysis.
Solvent DMF or MeCN (Polar aprotic).DMF (Solubility is key).DMF or AcOH.
Stoichiometry 0.95 - 1.05 equiv.1.0 - 1.1 equiv.1.1 - 1.5 equiv.
Key Risk Over-bromination at C-8 (rare).Protodeiodination (light sensitive).N-Chlorination (kinetic product).

Detailed Experimental Protocols

Protocol A: C-3 Bromination (Standard)

Objective: Synthesis of 3-bromoimidazo[1,2-b]pyridazin-6-amine.[1][2][3] Reagent: N-Bromosuccinimide (NBS). Elemental bromine is too harsh and causes oxidation of the amine.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with imidazo[1,2-b]pyridazin-6-amine (1.0 equiv) and a magnetic stir bar.

  • Solvation: Add DMF (Dimethylformamide) [Concentration: 0.2 M]. Ensure complete dissolution. Note: DMF is preferred over DCM due to the poor solubility of the amino-scaffold in non-polar solvents.

  • Cooling: Cool the solution to 0 °C using an ice/water bath. Reasoning: Lower temperature suppresses N-bromination and di-halogenation.

  • Addition: Dissolve NBS (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Critical Control Point: Do not add NBS as a solid; localized high concentrations lead to impurities.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.

  • Monitoring: Check by LCMS. Look for the characteristic 1:1 isotopic mass split (M+ and M+2) indicating bromine incorporation.

  • Workup:

    • Pour the mixture into crushed ice/water (10x volume).

    • The product often precipitates as a solid. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (3x), wash organics with 5% LiCl (to remove DMF), brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Protocol B: C-3 Iodination (High Reactivity Precursor)

Objective: Synthesis of 3-iodoimidazo[1,2-b]pyridazin-6-amine. Reagent: N-Iodosuccinimide (NIS).

Modifications from Protocol A:

  • Reagent: Use NIS (1.05 equiv).

  • Light Protection: Wrap the flask in aluminum foil. Aryl iodides and NIS are light-sensitive.

  • Time: Reaction may require longer times (4–16 hours) at RT.

  • Quench: Quench with saturated aqueous sodium thiosulfate (

    
    ) to reduce any liberated iodine (indicated by purple/brown color) before extraction [2].
    
Protocol C: C-3 Chlorination (Challenging)

Objective: Synthesis of 3-chloroimidazo[1,2-b]pyridazin-6-amine. Reagent: N-Chlorosuccinimide (NCS).

Methodology:

  • Solvent: Use Acetonitrile (MeCN) or DMF.

  • Temperature: NCS is less reactive. If no reaction occurs at RT after 4 hours, heat to 50–60 °C .

  • Catalysis: If conversion is stalled, add 5–10 mol% of acetic acid or p-TsOH . Acid activates the NCS and protonates the basic nitrogens, potentially directing the halogenation but also deactivating the ring slightly. Proceed with caution.

Process Control & Troubleshooting

Decision Tree for Optimization

Use this logic flow to troubleshoot low yields or impurities.

OptimizationTree Start Reaction Check (LCMS) Result Outcome? Start->Result Clean Product Found (>90% purity) Result->Clean Yes NoRxn No Reaction (SM remaining) Result->NoRxn Low Conversion OverHalo Di-halogenation (Product + X2) Result->OverHalo Impurities NHalo N-Halogenation (Unstable intermediate) Result->NHalo Wrong Isomer Sol_Heat Increase Temp (to 50°C) or Add Acid Cat. NoRxn->Sol_Heat Sol_Stoich Reduce NBS/NIS to 0.9 equiv Cool to -10°C OverHalo->Sol_Stoich Sol_Rearrange Stir longer at RT (Thermodynamic rearrangement) NHalo->Sol_Rearrange

Figure 2: Troubleshooting decision tree for reaction optimization.

Critical "Self-Validating" Checks
  • The "N-Halo" Trap: If LCMS shows the correct mass but the product is unstable or reverts to starting material upon workup, you likely formed the N-halo amine (kinetic product).

    • Fix: Heat the reaction mixture to 50 °C for 30 mins to force the thermodynamic rearrangement to the C-3 carbon.

  • Proton NMR Validation:

    • Starting Material: Doublet for H-2 and H-3 (imidazole ring).

    • Product: Singlet for H-2 (since C-3 is substituted). If you still see a doublet-like splitting or two singlets in the aromatic region, the reaction is incomplete or regioselectivity is wrong.

References

  • Garrido, A., et al. (2021).[2][4][5] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.

  • Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.

  • General Reactivity Context: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine (Analogous scaffold discussion).

Sources

Application

Application Note: Protocol for the Cyclization of 2-Bromoacetaldehyde with 3-Aminopyridazine

Executive Summary This guide details the synthesis of imidazo[1,2-b]pyridazine (CAS: 766-55-2) via the condensation of 3-aminopyridazine with 2-bromoacetaldehyde diethyl acetal. This scaffold is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of imidazo[1,2-b]pyridazine (CAS: 766-55-2) via the condensation of 3-aminopyridazine with 2-bromoacetaldehyde diethyl acetal. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and a core structure in kinase inhibitors (e.g., Ponatinib) and amyloid imaging agents. This protocol addresses the specific challenges of handling unstable


-haloaldehydes and ensuring regioselective cyclization at the N2-nitrogen.

Introduction & Chemical Strategy

The Challenge of Regioselectivity

The reaction of 3-aminopyridazine with electrophiles presents a regiochemical challenge. The molecule contains three nucleophilic nitrogens: the exocyclic amine (


), the ring N1 (adjacent to the amine), and the ring N2.
  • N1: Reduced nucleophilicity due to steric hindrance and repulsion from the exocyclic amine lone pair.

  • N2: The most nucleophilic site. Alkylation preferentially occurs here, forming a quaternary pyridazinium salt intermediate.

  • Exocyclic Amine: Acts as the secondary nucleophile during the ring-closure step.

Reagent Stability

2-Bromoacetaldehyde is highly unstable, lachrymatory, and prone to polymerization. It is commercially supplied as 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal). This protocol utilizes an in situ acid-catalyzed hydrolysis to generate the reactive aldehyde species immediately prior to condensation, minimizing decomposition.

Reaction Mechanism

The formation of the imidazo[1,2-b]pyridazine core proceeds via a Hantzsch-like condensation.

ReactionMechanism Acetal 2-Bromo-1,1- diethoxyethane Aldehyde 2-Bromoacetaldehyde (Reactive Species) Acetal->Aldehyde HBr/H2O Hydrolysis Intermediate1 N2-Alkylated Pyridazinium Salt Aldehyde->Intermediate1 + Amine (N2 Attack) Amine 3-Aminopyridazine Intermediate2 Hemiaminal Cyclization Intermediate1->Intermediate2 Intramolecular N-Attack Product Imidazo[1,2-b]pyridazine Intermediate2->Product - H2O Dehydration

Figure 1: Mechanistic pathway showing in situ acetal hydrolysis, N2-alkylation, and dehydration.[1][2][3][4]

Materials & Equipment

Reagents
ReagentCASPurityRole
3-Aminopyridazine 5469-70-5>98%Nucleophile
2-Bromo-1,1-diethoxyethane 2032-35-1>97%Electrophile Precursor
Hydrobromic Acid (48% aq.) 10035-10-6ACS GradeCatalyst/Hydrolysis
Ethanol (Absolute) 64-17-5>99.5%Solvent
Sodium Bicarbonate 144-55-8ACS GradeNeutralization
Equipment
  • Round-bottom flask (100 mL or 250 mL) equipped with a magnetic stir bar.

  • Reflux condenser with drying tube (CaCl₂ or inert gas line).

  • Rotary evaporator.

  • pH paper or probe.

Experimental Protocol

Method A: Standard Hydrobromic Acid Cyclization

This is the robust "workhorse" method suitable for scale-up.

Step 1: Reactant Preparation
  • Charge a 250 mL round-bottom flask with 3-aminopyridazine (1.90 g, 20.0 mmol).

  • Add Ethanol (40 mL) and stir until fully dissolved.

  • Add 2-bromo-1,1-diethoxyethane (4.5 mL, ~30.0 mmol, 1.5 equiv).

  • Critical Step: Add Hydrobromic acid (48% aq.) (1.0 mL) dropwise. The acid serves two purposes: hydrolyzing the acetal and catalyzing the dehydration.

Step 2: Reflux & Cyclization
  • Attach the reflux condenser.

  • Heat the mixture to reflux (bath temp ~85°C) for 4–6 hours .

  • Monitoring: Monitor reaction progress by TLC (System: 10% MeOH in DCM). The starting amine (lower Rf) should disappear.

  • Observation: The reaction mixture often turns dark orange/brown. A precipitate (the hydrobromide salt of the product) may form upon cooling.

Step 3: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Dilute the residue with Water (20 mL).

  • Neutralize the solution carefully with saturated aqueous NaHCO₃ until pH ~8. Gas evolution (

    
    ) will occur.
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL) or Chloroform .

    • Note: The product is moderately polar; thorough extraction is necessary.

  • Dry the combined organic layers over anhydrous Na₂SO₄ .

  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification
  • Recrystallization: For high purity, recrystallize from Ethyl Acetate/Hexane or minimal Ethanol.

  • Chromatography: If necessary, purify via flash column chromatography (SiO₂; Gradient: 0-5% MeOH in DCM).

Process Workflow & Critical Parameters

Workflow Start Start: Dissolve 3-Aminopyridazine in EtOH AddReagents Add Acetal (1.5 eq) + HBr (cat.) Start->AddReagents Reflux Reflux 4-6h (In situ hydrolysis) AddReagents->Reflux Check TLC Check (Disappearance of Amine) Reflux->Check Check->Reflux Incomplete Concentrate Evaporate EtOH Check->Concentrate Complete Neutralize Add Water Neutralize with NaHCO3 Concentrate->Neutralize Extract Extract with EtOAc Dry & Concentrate Neutralize->Extract Purify Recrystallize or Column Extract->Purify

Figure 2: Operational workflow for the synthesis of imidazo[1,2-b]pyridazine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete acetal hydrolysisEnsure HBr is added and reflux time is sufficient.
Sticky/Tar Residue Polymerization of aldehydeDo not add excess acid; add acetal slowly at reflux if scale is large.
Product in Aqueous Layer Incomplete extractionThe product has water solubility.[5] Use CHCl₃ or salt out the aqueous layer with NaCl.
Regioisomer Formation N1 attack (Rare)Unlikely with 3-aminopyridazine. Verify structure with NMR (coupling constants).

Characterization Data

Product: Imidazo[1,2-b]pyridazine Appearance: Off-white to pale yellow solid. Melting Point: 53–55 °C (Lit. 54 °C).

¹H NMR (300 MHz, DMSO-d₆): Diagnostic signals include the coupling of the pyridazine ring protons.

Shift (δ ppm)MultiplicityIntegrationAssignment
8.51 dd (J=4.5, 1.5 Hz)1HH-6 (Pyridazine ring)
8.29 d (J=0.8 Hz)1HH-2 (Imidazole ring)
8.12 dd (J=9.4, 1.5 Hz)1HH-8 (Pyridazine ring)
7.79 d (J=1.1 Hz)1HH-3 (Imidazole ring)
7.22 dd (J=9.4, 4.5 Hz)1HH-7 (Pyridazine ring)

Mass Spectrometry (ESI):

  • Calculated [M+H]⁺: 120.05

  • Found [M+H]⁺: 120.1

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Garrido, A., et al. (2021).[2] European Journal of Medicinal Chemistry.

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Kim, H. J., et al.[6] (2011).[2] ACS Medicinal Chemistry Letters.

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Wu, Y., et al.[7] (2018).[7][8] Journal of Chemical Sciences.

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Iorkula, T. H., et al. (2023).[3][9][10] RSC Medicinal Chemistry.

  • Imidazo[1,2-b]pyridazine (CAS 766-55-2) Chemical Properties. ChemicalBook Database.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Chloroimidazo[1,2-b]pyridazin-6-amine Synthesis

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Halogenated Imidazopyridazines Executive Summary: The "Yield Trap" If you are attempting to synthesize 3-chloroimidazo[1,2-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Halogenated Imidazopyridazines

Executive Summary: The "Yield Trap"

If you are attempting to synthesize 3-chloroimidazo[1,2-b]pyridazin-6-amine by directly chlorinating the final amine scaffold, you are likely experiencing low yields (<20%), dark tar formation, or inseparable regioisomers.

The Solution: The electron-rich nature of the 6-amino group activates the ring towards over-oxidation and polymerization during electrophilic chlorination (NCS). The industry-standard "High-Fidelity Route" utilizes a Late-Stage Amination Strategy . By maintaining the 6-position as a halogen (Cl) during the C3-chlorination step, you protect the core from oxidative degradation and significantly boost overall yield.

Part 1: The High-Fidelity Protocol (Recommended)

This route avoids the "direct chlorination of amine" bottleneck.

Step 1: Cyclization to the Core Scaffold
  • Precursor: 3-Amino-6-chloropyridazine[1][2][3][4]

  • Reagent: Chloroacetaldehyde (50% aq.)

  • Target: 6-Chloroimidazo[1,2-b]pyridazine[1][4][5][6][7][8][9]

Protocol:

  • Suspend 3-amino-6-chloropyridazine (1.0 equiv) in n-butanol or ethanol (0.5 M).

  • Add Chloroacetaldehyde (50% wt in water, 2.0 equiv).

  • Add NaHCO₃ (2.5 equiv) to buffer the HCl generated. Crucial for preventing tar.

  • Heat to reflux (100–110 °C) for 4–6 hours.

  • Workup: Cool, concentrate, neutralize with sat. NaHCO₃, extract with EtOAc.

  • Yield Expectation: 70–85%.

Step 2: Regioselective C3-Chlorination
  • Precursor: 6-Chloroimidazo[1,2-b]pyridazine[1][5][9]

  • Reagent: N-Chlorosuccinimide (NCS)

  • Target: 3,6-Dichloroimidazo[1,2-b]pyridazine

Protocol:

  • Dissolve precursor in Acetonitrile (MeCN) or DMF (0.2 M). Avoid MeOH.

  • Add NCS (1.05 equiv) portion-wise at 0 °C .

  • Allow to warm to RT and stir for 2–4 hours.

  • Monitor: TLC should show a distinct spot. If conversion stalls, add 5 mol% acetic acid.

  • Workup: Dilute with water. The product often precipitates as a solid.[1] Filter and wash.[8][9]

  • Yield Expectation: 80–90%.

Step 3: C6-Amination (The "Switch")
  • Precursor: 3,6-Dichloroimidazo[1,2-b]pyridazine

  • Reagent: Aqueous Ammonia or Ammonia in MeOH

  • Target: 3-Chloroimidazo[1,2-b]pyridazin-6-amine[5][7]

Protocol:

  • Method A (High Pressure): Combine precursor with NH₃ in MeOH (7N) in a sealed tube/bomb. Heat to 100–120 °C for 12–24 hours.

  • Method B (Buchwald-Hartwig - If Method A fails): Use Benzophenone imine as an ammonia surrogate, Pd(OAc)₂/BINAP, followed by acidic hydrolysis.

  • Yield Expectation: 60–75%.

Part 2: Troubleshooting & FAQs

Module A: Cyclization Issues (Step 1)

Q: My reaction mixture turns into a black, insoluble tar within 30 minutes.

  • Diagnosis: Polymerization of chloroacetaldehyde or acid-catalyzed decomposition of the pyridazine.

  • Fix:

    • Buffer is Mandatory: Ensure NaHCO₃ is present before heating.

    • Temperature Ramp: Do not drop the flask directly into a 110 °C bath. Start at RT and ramp up slowly.

    • Reagent Quality: Old chloroacetaldehyde polymerizes. If the reagent is viscous or dark, distill it or buy fresh ampules.

Q: I see multiple spots on TLC during cyclization.

  • Diagnosis: Formation of the N-alkylated intermediate that hasn't closed the ring.

  • Fix: Continue refluxing. The intermediate (often lower R_f) converts to the product (higher R_f) over time. If it persists, add a catalytic amount of HBr (48% aq).

Module B: Chlorination Failures (Step 2)

Q: The NCS reaction stalls at 50% conversion.

  • Diagnosis: The proton generated (succinimide + HCl) is protonating the pyridine-like nitrogen (N1), deactivating the ring toward further electrophilic attack.

  • Fix:

    • Solvent Switch: Move from MeCN to DMF .

    • Catalysis: Add 5–10 mol% Ammonium Acetate . This acts as a proton shuttle.

    • Temperature: Heat gently to 40–50 °C (do not exceed 60 °C to avoid side reactions).

Q: I am getting over-chlorination (di-chloro products).

  • Diagnosis: Excess NCS or high local concentration.

  • Fix: Add NCS as a solution in MeCN dropwise over 30 minutes. Ensure stoichiometry is strictly 1.0–1.05 equiv.

Module C: Amination & Purification (Step 3)

Q: The chlorine at C6 won't displace with ammonia; starting material remains.

  • Diagnosis: The 3-chloro group deactivates the ring slightly, but the main issue is likely insufficient temperature or ammonia concentration.

  • Fix:

    • Copper Catalyst: Add 10 mol% CuI and 20 mol% L-Proline to the ammonia reaction (Ullmann-type conditions).

    • Surrogate: Use 4-methoxybenzylamine (PMB-NH₂) instead of ammonia. It is a better nucleophile. Deprotect later with TFA. This is the "Nuclear Option" for stubborn substrates.

Q: Product is trapped in succinimide after Step 2.

  • Fix: Succinimide is water-soluble.

    • Pour reaction into 1M NaOH (aq).

    • Extract with EtOAc.[10] The succinimide stays in the aqueous base (as the salt).

    • Wash organic layer with brine.

Part 3: Visualization of Logic & Workflow

Synthesis Decision Matrix

SynthesisWorkflow Start Start: 3-Amino-6-chloropyridazine Step1 Step 1: Cyclization (Chloroacetaldehyde, NaHCO3) Start->Step1 Check1 Issue: Black Tar? Step1->Check1 Sol1 Add NaHCO3 Buffer Check Reagent Purity Check1->Sol1 Yes Inter1 Intermediate: 6-Chloroimidazo[1,2-b]pyridazine Check1->Inter1 No (Success) Sol1->Step1 Retry Step2 Step 2: Chlorination (NCS, MeCN, 0°C) Inter1->Step2 Check2 Issue: Low Conversion? Step2->Check2 Sol2 Switch to DMF Add NH4OAc cat. Check2->Sol2 Yes Inter2 Intermediate: 3,6-Dichloroimidazo[1,2-b]pyridazine Check2->Inter2 No (Success) Sol2->Step2 Retry Step3 Step 3: Amination (NH3/MeOH or PMB-NH2) Inter2->Step3 Final Target: 3-Chloroimidazo[1,2-b]pyridazin-6-amine Step3->Final

Caption: Optimized workflow prioritizing the "Halogen-First" strategy to maximize yield and minimize oxidative byproducts.

Part 4: Comparative Data

Table 1: Yield Comparison of Synthetic Strategies

StrategyStep 1 YieldStep 2 YieldStep 3 YieldOverall Yield Common Failure Mode
Direct Chlorination (Start with 6-Amino)75%15–30%N/A~10–20% Oxidation of amine, tarring
Halogen-First (Start with 6-Chloro)80%85%70%~48% Incomplete amination (Step 3)
PMB-Protection Route (Modified Halogen-First)80%85%90%~61% Extra deprotection step required

References

  • General Synthesis of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.[2]

    • Source:J. Med. Chem. via PMC (2010).
    • URL:[Link]

  • Optimization of C6-Amination (Halogen Displacement)

    • Title: An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[5][6][7]

    • Source:Synthetic Communications (2023).[5][6]

    • URL:[Link][5][6]

  • Chlorination Protocols (NCS Usage)

    • Title: N-Chlorosuccinimide (NCS) Reagent Guide.
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Large Scale Precursor Synthesis (3-amino-6-chloropyridazine)

Sources

Optimization

Technical Support Center: Troubleshooting Imidazo[1,2-b]pyridazine Cyclization

The following technical guide is designed for researchers and medicinal chemists encountering regioselectivity issues during the synthesis of imidazo[1,2-b]pyridazines. It moves beyond standard textbook procedures to add...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and medicinal chemists encountering regioselectivity issues during the synthesis of imidazo[1,2-b]pyridazines. It moves beyond standard textbook procedures to address the specific mechanistic failure points inherent to the 3-aminopyridazine scaffold.

Topic: Regioisomer Control & Reaction Optimization Applicable For: Hantzsch-type condensation, Drug Discovery (Kinase Inhibitors, PET Ligands) Version: 2.0 (Advanced Troubleshooting)

The Core Problem: "The Pyridazine Paradox"

Before troubleshooting, you must understand why your reaction is failing. Unlike 2-aminopyridine (which cyclizes predictably), 3-aminopyridazine possesses two nucleophilic ring nitrogens with competing reactivities.

  • N2 (Adjacent to Amine): The required site for cyclization to the imidazo[1,2-b]pyridazine core.

  • N1 (Distal to Amine): Often more nucleophilic due to lack of steric hindrance and electronic repulsion from the exocyclic amine.

The Consequence: If N1 attacks your


-haloketone, you form a stable 

-alkylated pyridazinium salt that cannot cyclize into the desired 5-6 fused system, leading to low yields and "tarry" baselines.

Interactive Troubleshooting Guide (FAQ)

Issue A: "I am getting low yields and a polar side product (N-alkylation at the wrong site)."

Diagnosis: You are likely observing N1-alkylation . In unsubstituted 3-aminopyridazines, the N1 nitrogen is electronically favored for nucleophilic attack.

Corrective Actions:

  • Substrate Modification (The "Blocking" Strategy):

    • Protocol: Switch to a 6-halo-3-aminopyridazine (e.g., 6-chloro-3-aminopyridazine).

    • Rationale: A halogen at C6 (adjacent to N1) sterically hinders N1 and inductively reduces its nucleophilicity. This forces the

      
      -haloketone to react at the desired N2 position. The halogen can be removed or functionalized (Suzuki/Buchwald) after cyclization.
      
  • Solvent Switch:

    • Protocol: Change from protic solvents (EtOH) to non-polar/aprotic solvents (DME or Toluene) with mild heating.

    • Rationale: Destabilizes the transition state for the formation of the charged N1-pyridinium salt.

Issue B: "I am seeing a mixture of 2-substituted and 3-substituted regioisomers."

Diagnosis: This occurs when using unsymmetrical


-haloketones  (e.g., 2-bromo-2-butanone). The reaction outcome depends on whether the N2 nitrogen attacks the carbon bearing the halogen (displacement) or the carbonyl carbon (condensation).

The Rule of Thumb:

  • Standard Conditions (Hantzsch): The ring nitrogen (N2) attacks the

    
    -carbon (displacing the halide) first.
    
  • Result: The group originally attached to the carbonyl becomes the substituent at the 2-position of the imidazole ring.

  • Exception: If steric hindrance at the

    
    -carbon is high (e.g., 
    
    
    
    -bromo-isopropyl ketones), the mechanism may shift, or yield will drop significantly.

Corrective Actions:

  • Verify Precursor Identity: Ensure your

    
    -haloketone regioisomer is pure. 
    
    
    
    -bromination of unsymmetrical ketones often produces mixtures.
  • Use

    
    -Tosyloxy Ketones:  These often provide cleaner regioselectivity than bromides due to the different leaving group ability, favoring the standard N2-displacement pathway.
    
Issue C: "Mass spec shows the intermediate (M+), but cyclization won't finish."

Diagnosis: You have formed the intermediate


-(2-oxoalkyl)-3-aminopyridazine, but the final dehydration step (ring closure) is stalled.

Corrective Actions:

  • Acid Catalysis: Add a Lewis acid (ZnCl

    
    ) or Brønsted acid (HBr, AcOH) to the reaction.
    
  • The "Dry" Push: If refluxing in ethanol fails, switch to n-butanol (higher boiling point,

    
    C) or perform a solvent-free melt at 
    
    
    
    C (if reagents are stable).

Visualizing the Pathways

The following diagram illustrates the critical bifurcation point between the desired cyclization and the N1-alkylation trap.

ImidazoPathways Start 3-Aminopyridazine + α-Haloketone N1_Path Attack at N1 (Distal Nitrogen) Start->N1_Path Kinetic Control (Unsubstituted) N2_Path Attack at N2 (Proximal Nitrogen) Start->N2_Path With 6-Halo Subst. (Steric Steering) DeadEnd N-Alkylated Salt (Cannot Cyclize) N1_Path->DeadEnd Irreversible Intermediate Intermediate N-(2-oxoalkyl) N2_Path->Intermediate SN2 Displacement Product Imidazo[1,2-b]pyridazine (Desired) Intermediate->Product -H2O (Dehydration)

Caption: Mechanistic bifurcation in 3-aminopyridazine cyclization. Green path indicates the desired route facilitated by 6-substitution.

Optimized Experimental Protocols

Protocol A: The "6-Chloro" Method (High Reliability)

Best for: Generating the core scaffold when N1-alkylation is a problem.

  • Reagents:

    • 6-Chloro-3-aminopyridazine (1.0 equiv)

    • 
      -Bromoacetophenone (or derivative) (1.1 equiv)
      
    • Solvent: Ethanol (0.5 M concentration) or DME.

    • Base: NaHCO

      
       (1.5 equiv) - Optional, prevents hydrobromide salt precipitation.
      
  • Procedure:

    • Dissolve amine and ketone in Ethanol.

    • Reflux for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If intermediate is visible (M+ mass), add catalytic HBr (2 drops) and reflux for 2 more hours.

  • Workup:

    • Cool to RT. If product precipitates, filter and wash with cold EtOH.

    • If soluble, evaporate solvent, redissolve in EtOAc, wash with NaHCO

      
       (aq), and purify via flash chromatography (DCM/MeOH).
      
Protocol B: One-Pot Copper-Catalyzed Cyclization

Best for: Sensitive substrates or when starting from alkynes.

  • Reagents:

    • 3-Aminopyridazine derivative.[1][2][3][4]

    • Terminal alkyne (e.g., phenylacetylene).

    • Catalyst: CuI (10 mol%).

    • Oxidant: Air or Oxygen balloon.

    • Base: K

      
      CO
      
      
      
      (2.0 equiv).
    • Solvent: DMSO or DMF.

  • Procedure:

    • Combine reagents in a sealed tube.

    • Heat to

      
      C under O
      
      
      
      atmosphere for 12 hours.
    • Mechanism:[1][4][5][6] In situ formation of the alkynyl-copper species, followed by oxidative coupling. This bypasses the

      
      -haloketone instability issues.
      

Summary Data: Substituent Effects

Substituent at C6 (Pyridazine)N1 NucleophilicityCyclization Yield (Typical)Notes
H (Unsubstituted)HighLow (< 30%)Major N1-alkylation side products.
Cl / Br LowHigh (70-90%)Recommended. Halogen deactivates N1.
OMe ModerateModerate (40-60%)Electron donating group activates N1 slightly.
NH-R HighVery LowCompeting alkylation at exocyclic amines.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Source: National Institutes of Health (PMC) Key Insight: Establishes that N1 is the most nucleophilic site in unsubstituted 3-aminopyridazine, necessitating the use of 6-halo derivatives for effective synthesis.

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Source: ResearchGate / ChemistrySelect Key Insight: Comprehensive review of metal-catalyzed routes (Cu, Pd) that bypass traditional Hantzsch condensation issues.

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors. Source: ACS / NIH Key Insight: Demonstrates SAR optimization at the C3 position and the stability of the imidazo[1,2-b]pyridazine core in drug discovery contexts.

  • Synthesis of imidazo[1,2-a]pyridines and related heterocycles. Source: Organic Chemistry Portal Key Insight: Provides general mechanistic parallels and alternative oxidative cyclization protocols applicable to the pyridazine system.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Amino and 8-Amino Imidazo[1,2-b]pyridazine Isomers

Welcome to the technical support center for the purification of imidazo[1,2-b]pyridazine positional isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazo[1,2-b]pyridazine positional isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the significant challenge of separating 6-amino and 8-amino imidazo[1,2-b]pyridazine. The structural similarity of these isomers often results in nearly identical physicochemical properties, making their separation a non-trivial task. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established separation science principles.

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The specific position of substituents, such as the amino group at C6 or C8, can drastically alter the molecule's biological activity and pharmacokinetic profile. Therefore, obtaining isomerically pure compounds is critical for accurate biological evaluation and drug development.

This guide is structured to provide practical, actionable solutions to common purification challenges.

Troubleshooting Guide: Isomer Separation

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My 6-amino and 8-amino isomers are co-eluting or have very similar Rf values during Thin-Layer Chromatography (TLC).

Potential Causes & Solutions:

This is the most common issue and stems from the isomers having very similar polarities. The key is to amplify the subtle differences in their molecular properties.

  • Cause: The selected mobile phase does not have the optimal polarity to differentiate the isomers.

  • Solution 1: Modify the Mobile Phase. The interaction between an analyte, the stationary phase (typically silica gel), and the mobile phase is a delicate balance.[4][5]

    • Increase Polarity Gradually: If using a standard solvent system like Dichloromethane/Methanol (DCM/MeOH), decrease the proportion of the more polar solvent (MeOH) in small increments. A lower overall polarity may force the isomers to interact differently with the silica, revealing a separation.

    • Introduce a Third Solvent: Add a solvent with different properties. For example, in an Ethyl Acetate/Hexane system, adding a small amount of acetone or tetrahydrofuran (THF) can alter the selectivity of the separation.

    • Add a Basic Modifier: The amino groups on your isomers are basic. They can interact strongly and sometimes irreversibly with the acidic silanol groups on the surface of the silica gel, leading to band tailing and poor separation. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1% v/v) to the mobile phase will neutralize these acidic sites, resulting in sharper spots and often improved resolution.

  • Cause: The stationary phase is not providing sufficient selectivity.

  • Solution 2: Change the Stationary Phase.

    • Switch to Alumina: Alumina has different surface properties compared to silica. Basic alumina, in particular, can be very effective for separating basic compounds like amines, as it minimizes the strong acidic interactions that cause tailing on silica.

    • Consider Reverse-Phase (RP) Chromatography: In RP chromatography (e.g., using C18-coated plates), separation is based more on hydrophobicity. While both isomers are quite polar, subtle differences in their hydration shells or non-polar surface areas might be exploited using a mobile phase like Acetonitrile/Water or Methanol/Water, often with a modifier like formic acid or trifluoroacetic acid (TFA).

Issue 2: The isomer spots on the TLC plate are streaking or "tailing" severely.

Potential Causes & Solutions:

Tailing is a clear sign of undesirable secondary interactions between your compound and the stationary phase.

  • Cause: Strong acidic-basic interaction between the basic amino-isomers and acidic silanol groups on the silica gel.

  • Solution 1: Use a Basic Modifier. As detailed above, this is the most effective solution. Add 0.1-1% triethylamine (TEA) or a 7N ammonia in methanol solution to your mobile phase. The amine modifier competes with your compound for the active sites on the silica, allowing your isomers to travel more cleanly up the plate.

  • Cause: The sample is overloaded on the TLC plate.

  • Solution 2: Dilute Your Sample. Spot a more dilute solution of your crude mixture. Overloading the plate can saturate the stationary phase at the origin, leading to significant tailing that masks any potential separation.

Issue 3: I have achieved separation on TLC, but the separation fails on the flash column.

Potential Causes & Solutions:

Successfully translating a TLC separation to a preparative column requires careful attention to detail.

  • Cause: The column was packed improperly, or the sample was loaded incorrectly.

  • Solution 1: Optimize Column Packing and Loading.

    • Dry Loading: For compounds that are not highly soluble in the mobile phase, or for very fine separations, dry loading is superior. Pre-adsorb your crude mixture onto a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow, uniform band.

    • Slurry Packing: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is essential for good separation.

  • Cause: The difference in Rf is too small for effective separation on a standard column.

  • Solution 2: Increase Column Resolution.

    • Use a Longer/Thinner Column: Increasing the column length provides more theoretical plates, enhancing separation power.

    • Use Finer Silica: Switching from standard flash silica (e.g., 40-63 µm) to a finer mesh (e.g., 25-40 µm) can significantly improve resolution, although it will require higher pressure to run.

    • Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity. This can help sharpen the bands of later-eluting compounds and can sometimes improve the separation between closely eluting isomers.

Issue 4: My attempts at fractional crystallization are not working.

Potential Causes & Solutions:

Crystallization separates compounds based on differences in their solubility in a specific solvent system.

  • Cause: The wrong solvent or solvent mixture is being used.

  • Solution 1: Systematic Solvent Screening.

    • Test the solubility of your crude mixture in a range of solvents at both room temperature and at boiling point. An ideal solvent will fully dissolve your compound when hot but show poor solubility when cold.

    • Test solvents of varying polarity: e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof.

    • If one solvent doesn't work, try a binary solvent system. Dissolve the mixture in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity (cloudiness) persists. Gently heat to redissolve, then allow to cool slowly.

  • Cause: The solution is cooling too quickly, causing the isomers to co-precipitate.

  • Solution 2: Control the Cooling Rate. Slow, controlled cooling is paramount. After dissolving the sample at high temperature, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure it cools to room temperature over several hours. Do not place it directly in an ice bath.

  • Cause: The initial mixture is close to a 50:50 (racemic-like) ratio, which can favor the formation of a mixed crystal lattice.

  • Solution 3: Use Seeding. If you have a small amount of one pure isomer, add a single, tiny crystal (a seed crystal) to the supersaturated solution as it cools. This can induce the preferential crystallization of that specific isomer.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical differences between the 6-amino and 8-amino isomers that I can exploit for separation?

The primary difference lies in the electronic environment of the amino group and its influence on the molecule's overall properties.

  • Dipole Moment: The position of the electron-donating amino group alters the charge distribution across the heterocyclic system. This results in a different overall molecular dipole moment. The 8-amino isomer, with its amino group positioned between two ring nitrogens, is likely to have a different dipole moment and hydrogen bonding capability compared to the 6-amino isomer. This difference is the primary handle for separation by adsorption chromatography (TLC/column).

  • Basicity (pKa): The nitrogen atoms in the pyridazine ring influence the basicity of the exocyclic amino group. The pKa of the 6-amino isomer will differ from that of the 8-amino isomer. While not always straightforward to predict, this difference can be exploited in ion-exchange chromatography or by using pH-adjusted mobile phases.

  • Crystal Packing: The isomers will have different molecular shapes and hydrogen bonding patterns, leading to distinct crystal lattice energies. This is the fundamental property that allows for separation via fractional crystallization.

Q2: Which is better for this separation: normal-phase or reverse-phase chromatography?

For polar, nitrogen-containing heterocycles like these, normal-phase chromatography (e.g., silica or alumina) is typically the first and most successful method to try. The polar stationary phase provides strong interactions (hydrogen bonding, dipole-dipole) that are sensitive to the subtle positional differences of the polar amino group.

Reverse-phase chromatography can be attempted if normal-phase fails. Separation here is based on hydrophobicity. You would need to find a mobile phase (e.g., water/acetonitrile) where the subtle differences in the isomers' non-polar surface area lead to differential partitioning.

Q3: Can I use derivatization to make the separation easier?

Yes, this is an excellent advanced strategy. By reacting the amino group, you can significantly alter the molecule's properties.

  • Strategy: React the crude isomer mixture with an acylating or protecting agent (e.g., Boc-anhydride to form a Boc-carbamate, or acetyl chloride to form an amide). The resulting derivatized isomers will have different polarities and steric profiles, which may make them much easier to separate chromatographically.

  • Post-Separation: After separating the derivatized isomers, the protecting group can be removed under standard conditions (e.g., acid treatment for a Boc group) to yield the pure amino-isomers. This approach adds steps but can solve otherwise intractable separations. Derivatization is a common technique used to improve the separation of amino compounds.[6]

Q4: How do I definitively identify which fraction from my column is the 6-amino and which is the 8-amino isomer?

Unequivocal identification requires spectroscopic analysis.

  • ¹H NMR Spectroscopy: The aromatic protons on the imidazo[1,2-b]pyridazine core will have distinct chemical shifts and coupling patterns for each isomer. You can predict the expected spectra using chemical simulation software or compare your results to literature values if available.

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment can show through-space correlations between protons. For example, an NOE between the amino protons and a specific proton on the pyridazine ring can definitively establish the position of the amino group.

  • X-Ray Crystallography: If you can grow a suitable single crystal of one of the purified isomers, X-ray diffraction provides the absolute, unambiguous structure.

Visualization: Purification Strategy Workflow

The following diagram outlines a decision-making process for approaching the separation of 6-amino and 8-amino imidazo[1,2-b]pyridazine.

Purification_Workflow start Crude Isomer Mixture tlc Step 1: TLC Analysis (DCM/MeOH + 1% TEA) start->tlc check_sep Is there baseline separation on TLC? tlc->check_sep column Step 2: Flash Column Chromatography check_sep->column Yes optimize_tlc Optimize TLC Conditions (Try different solvents/modifiers, e.g., Alumina plate) check_sep->optimize_tlc No / Poor pure_isomers Pure Isomers (Confirm by NMR) column->pure_isomers check_opt_tlc Successful Optimization? optimize_tlc->check_opt_tlc check_opt_tlc->tlc Yes crystallization Alternative Strategy: Fractional Crystallization (Solvent Screening) check_opt_tlc->crystallization No derivatization Advanced Strategy: Chemical Derivatization (e.g., Boc Protection) crystallization->derivatization Fails derivatization->tlc Then re-attempt separation

Sources

Optimization

Overcoming catalyst poisoning in palladium coupling of chloropyridazines

Technical Support Center: Palladium Coupling of Chloropyridazines Status: Online | Agent: Senior Application Scientist (Ph.D.) Case Overview: The "Pyridazine Paradox" User Query: "My Suzuki/Buchwald coupling with 3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Coupling of Chloropyridazines Status: Online | Agent: Senior Application Scientist (Ph.D.)

Case Overview: The "Pyridazine Paradox"

User Query: "My Suzuki/Buchwald coupling with 3-chloropyridazine stalls after 10% conversion. I see starting material remaining and some hydrodehalogenation. Adding more catalyst doesn't help."

Technical Diagnosis: You are encountering heteroatom-directed catalyst poisoning . Chloropyridazines present a unique challenge we call the "Pyridazine Paradox":

  • High Reactivity: The electron-deficient ring makes the C-Cl bond highly activated for oxidative addition (good).

  • High Stickiness: The adjacent nitrogen atoms (N1/N2) are potent

    
    -donors. They bind to the electrophilic Palladium(II) center after oxidative addition or sequester the Pd(0) before it can react, forming a stable, catalytically inactive "dead-end" complex [1][2].
    

This guide provides the protocols to break this chelation lock.

Part 1: Diagnostic & Troubleshooting Modules

Module A: Is it Poisoning or Deactivation?

Before changing your entire system, confirm the diagnosis.

SymptomDiagnosisCorrective Action
Reaction turns black immediately Pd Aggregation. The ligand is not stabilizing the Pd(0). Rapid precipitation of Pd-black.Switch to a precatalyst (Pd-G4) to control release of Pd(0).
Reaction stays clear/yellow but stalls Catalyst Poisoning (Sequestration). The pyridazine N-atoms have displaced the ligand or saturated the Pd center.Increase ligand steric bulk (e.g., XPhos, t-BuBrettPhos) to physically block N-coordination.
Product is reduced (Ar-H) Hydrodehalogenation. The catalytic cycle is initiating but failing at reductive elimination, allowing

-hydride elimination or protodemetallation.[1]
Switch to a ligand that facilitates faster reductive elimination (e.g., RuPhos).
Module B: The Ligand & Precatalyst Strategy

Why your current method likely failed: Standard protocols using Pd(OAc)₂ + PPh₃ or Pd(dppf)Cl₂ often fail with pyridazines.

  • The Flaw: Pd(OAc)₂ reduces slowly to Pd(0). During this "induction period," the nitrogen-rich pyridazine floods the naked Pd species, forming unreactive clusters [3].

  • The Fix: You must use Bulky Biaryl Phosphine Ligands and Precatalysts .

Recommended Systems:

Coupling TypeRecommended LigandWhy?
Suzuki-Miyaura XPhos or RuPhos The isopropyl groups on XPhos provide a "roof" over the Pd center, preventing the pyridazine nitrogen from binding perpendicular to the plane [4].
Buchwald-Hartwig BrettPhos or t-BuBrettPhos These are specifically designed to prevent amine binding to the metal center prior to the transmetallation step.

The "Gold Standard" Precatalyst: Stop using Pd(OAc)₂. Switch to Buchwald Pd-G4 Precatalysts (e.g., XPhos Pd G4).

  • Mechanism: These contain the ligand pre-bound and a methyl-carbazole leaving group. They activate quantitatively at room temperature upon base addition, instantly generating the active mono-ligated L-Pd(0) species, outcompeting the pyridazine poisoning effect [5].

Part 2: Visualizing the Poisoning Mechanism

The following diagram illustrates how the pyridazine nitrogen diverts the catalyst from the productive cycle into a "resting state" trap.

PoisoningMechanism Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Chloropyridazine TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Nucleophile (Bulky Ligands Block N) Poison POISON TRAP [Pd(II)-Pyridazine Complex] (Catalyst Sequestered) OxAdd->Poison N-Coordination (Low Steric Ligands) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Poison->OxAdd Slow/No Reversal

Caption: Figure 1. The "Off-Cycle" Trap.[2] Standard ligands allow the pyridazine nitrogen to coordinate to Pd(II) intermediates (Red Path), halting the cycle. Bulky ligands force the reaction along the productive Blue Path.

Part 3: Optimized Experimental Protocol

Protocol: Suzuki Coupling of 3-Chloropyridazine using Pd-G4 Use this protocol to validate system performance.

Reagents:

  • 3-Chloropyridazine (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) premixed in solvent for 30 mins at 60°C before adding substrate.

  • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution) or Cs₂CO₃ (anhydrous).

    • Tip: Weak bases are preferred.[3] Strong bases like NaOtBu can degrade the electron-deficient pyridazine ring.

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Workflow:

  • Charge Solids: Add chloropyridazine, boronic acid, and XPhos Pd G4 to a vial equipped with a stir bar.

  • Inert Cycle: Seal vial. Evacuate and backfill with Argon (x3). Oxygen is a catalyst killer here.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition: Add degassed aqueous K₃PO₄.

  • Reaction: Heat to 60°C .

    • Crucial: Do not overheat immediately. Pyridazines are thermally sensitive. If conversion is slow after 2 hours, ramp to 80°C.

  • Monitoring: Check HPLC/UPLC at 1 hour.

    • Success Marker: Solution should remain orange/red (active catalyst).

    • Failure Marker: Solution turns clear (catalyst death) or black precipitate (aggregation).

Part 4: Troubleshooting Decision Tree

Use this logic flow to resolve persistent issues.

TroubleshootingTree Start Problem: Reaction Stalled CheckColor Check Color Start->CheckColor CheckProd Check Byproducts Start->CheckProd Black Black Precipitate CheckColor->Black Pd Aggregation Clear Clear/Pale Solution CheckColor->Clear Poisoning Sol1 Solution: Switch to Pd-G4 Precatalyst (Prevent Aggregation) Black->Sol1 Sol2 Solution: Increase Ligand Bulk (Switch XPhos -> tBuBrettPhos) Clear->Sol2 Dehal De-halogenation observed CheckProd->Dehal Sol3 Solution: Lower Temp or Change Solvent (t-AmOH) Dehal->Sol3

Caption: Figure 2. Troubleshooting logic for stalled pyridazine couplings.

References

  • Ye, M., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature/PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of Imidazo[1,2-b]pyridazine Analogs

Current Status: Operational Topic: Solubility Optimization for Biological Assays Ticket Priority: High (Blocking Data Generation) Assigned Specialist: Senior Application Scientist, Lead Discovery Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Solubility Optimization for Biological Assays Ticket Priority: High (Blocking Data Generation) Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary: The "Brick Dust" Challenge

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors like Ponatinib (BCR-ABL inhibitor) and Takinib (TAK1 inhibitor). However, this scaffold presents a classic "Brick Dust" profile: it is highly planar and aromatic, leading to strong


 stacking interactions and high crystal lattice energy.

The Consequence: These analogs often exhibit high melting points and poor aqueous solubility. While they dissolve readily in DMSO, they frequently "crash out" (precipitate) immediately upon dilution into aqueous assay buffers, leading to false negatives in enzymatic assays or variable data in cell-based screens.

This guide provides a systematic approach to diagnosing, fixing, and preventing solubility failures for this specific chemical series.

Diagnostic Phase: Troubleshooting Precipitation

Use this decision matrix to identify why your compound is failing in solution.

Interactive Troubleshooting Workflow

SolubilityTroubleshooting Start Symptom: Compound Precipitates in Assay Buffer CheckDMSO Check DMSO Stock (Is it clear?) Start->CheckDMSO WarmSon Action: Warm (37°C) & Sonicate CheckDMSO->WarmSon Cloudy/Solid DilutionStep Check Dilution Protocol (Kinetic Crash?) CheckDMSO->DilutionStep Clear SerialDil Issue: Serial Dilution in Buffer DilutionStep->SerialDil Yes CheckpH Check Buffer pH (pKa Conflict?) DilutionStep->CheckpH Protocol OK Intermediate Action: Use Intermediate Dilution Plate (DMSO) SerialDil->Intermediate SaltForm Action: Adjust pH or Switch to Salt Form CheckpH->SaltForm Precipitates at pH > 7 Aggregates Issue: Colloidal Aggregation CheckpH->Aggregates pH OK Detergent Action: Add 0.01% Triton X-100 or Tween-20 Aggregates->Detergent

Figure 1: Decision tree for diagnosing precipitation issues with imidazo[1,2-b]pyridazine analogs.

Optimization Strategies

A. Chemical Modification (The "Source" Fix)

If you are in the lead optimization phase, structural changes are the most robust solution.

  • Disrupt Planarity (The "Grease Ball" Shift): The imidazo[1,2-b]pyridazine core is flat. To lower the melting point and improve solubility, introduce

    
     hybridized centers perpendicular to the aromatic plane.
    
    • Strategy: Replace a flat phenyl ring with a morpholine or piperazine ring (as seen in Ponatinib).

    • Mechanism: This disrupts the crystal lattice packing, lowering the energy required to solvate the molecule.

  • pKa Tuning: The bridgehead nitrogen (N4) is weakly basic.

    • Strategy: Introduce a solubilizing group with a distinct pKa (e.g., a basic amine side chain like N-methylpiperazine).

    • Caution: Ponatinib solubility drops drastically as pH increases (from ~7 mg/mL at pH 1.7 to ~0.0001 mg/mL at pH 7.5). Ensure your assay buffer pH does not sit exactly on the compound's pKa.

B. Assay Formulation (The "Tube" Fix)

If you cannot change the molecule, you must optimize the vehicle.

AdditiveRecommended Conc.MechanismSuitability for Imidazo-pyridazines
DMSO 0.5% - 1.0%CosolventHigh. Standard, but often insufficient alone for this scaffold.
Tween-20 0.01% - 0.05%SurfactantCritical. Prevents formation of colloidal aggregates (promiscuous inhibitors).
HP-

-CD
0.1% - 1.0%ComplexationHigh. Hydroxypropyl-

-cyclodextrin encapsulates lipophilic cores, preventing precipitation without affecting kinase activity.
BSA 0.1%Carrier ProteinMedium. Albumin binds lipophiles. Warning: Can shift

values (protein binding shift).

Standard Operating Procedures (SOPs)

Protocol A: Kinetic Solubility by Nephelometry

Use this to screen compounds before putting them into expensive biological assays.

Objective: Determine the concentration at which the compound precipitates from DMSO into aqueous buffer (the "Kinetic Solubility Limit").

Materials:

  • Nephelometer (or Plate Reader with Absorbance at 600nm).

  • Compound Stock: 10 mM in 100% DMSO.

  • Assay Buffer: PBS pH 7.4 (or specific assay media).

Workflow:

KineticSolubility Stock 10mM DMSO Stock Dilution Step 1: Prepare Dilution Series (in DMSO) Stock->Dilution Transfer Step 2: Transfer to Buffer (Final DMSO < 2%) Dilution->Transfer Incubate Step 3: Incubate (90 min, RT) Transfer->Incubate Read Step 4: Measure Turbidity (OD600 or Scatter) Incubate->Read

Figure 2: Kinetic solubility screening workflow using light scattering detection.

Step-by-Step:

  • DMSO Dilution: Prepare a serial dilution of the compound in 100% DMSO first (e.g., 10 mM down to 0.1 mM).

  • Buffer Addition: Add 2

    
    L of each DMSO concentration to 198 
    
    
    
    L of Assay Buffer in a clear-bottom 96-well plate.
  • Incubation: Shake for 90 minutes at Room Temperature.

  • Read: Measure light scattering (nephelometry) or Absorbance at 600-650 nm.

  • Analysis: The "Solubility Limit" is the concentration where the signal deviates from the baseline (vehicle control).

Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate in cell media but not in the enzymatic buffer? A: Cell media (DMEM/RPMI) contains salts and amino acids that can induce "salting out" of hydrophobic compounds. Furthermore, if your enzymatic buffer contained BSA or Triton X-100 and your cell media does not (or serum-free conditions are used), you lose that solubilizing support. Fix: Pre-dilute the compound in culture medium containing serum (FBS) before adding to the cells, or use an intermediate dilution step in media to catch precipitation early.

Q: My


 varies wildly between runs. Is this a solubility issue? 
A:  Likely, yes. Imidazo[1,2-b]pyridazines are prone to forming colloidal aggregates  at micromolar concentrations. These aggregates non-specifically sequester enzymes, leading to false positives (steep Hill slopes > 2.0).
Fix: Add 0.01% Triton X-100 (freshly prepared) to your assay buffer. If the 

shifts significantly (activity is lost), your initial "activity" was an artifact of aggregation.

Q: Can I use acid to dissolve the compound? A: While acidification (e.g., pH 2-4) often dissolves these analogs by protonating the nitrogen, most biological assays require pH 7.4. Upon neutralizing the acid solution in the assay well, the compound will likely crash out immediately (the "pH Cliff"). Fix: Use a cosolvent system (DMSO/PEG400) or Cyclodextrin rather than relying solely on pH manipulation.

References

  • Assay Guidance Manual: Solubility Troubleshooting. NCBI Bookshelf. [Link]

  • Strategies to Improve Solubility of Planar Heterocycles. Journal of Medicinal Chemistry. [Link]

  • Imidazo[1,2-b]pyridazine as a Privileged Scaffold. European Journal of Medicinal Chemistry. [Link]

Optimization

Technical Support Center: Stabilization &amp; Handling of Electron-Rich Imidazo[1,2-b]pyridazine Amines

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Oxidative Degradation in Amino-Imidazo[1,2-b]pyridazines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Prevention of Oxidative Degradation in Amino-Imidazo[1,2-b]pyridazines Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "High-Energy HOMO" Problem

The Core Issue: You are likely experiencing degradation because amino-substituted imidazo[1,2-b]pyridazines possess a significantly elevated Highest Occupied Molecular Orbital (HOMO). The fusion of the electron-rich imidazole ring with the pyridazine core, further activated by an amine donor (typically at C-3 or C-6), creates a system that is thermodynamically eager to donate electrons.

The Consequence: These scaffolds act as "traps" for Singlet Oxygen (


) and radical species. This results in:
  • Oxidative Cleavage: Rupture of the imidazole ring.

  • Dimerization: Formation of hydrazine-linked dimers.

  • N-Oxide Formation: Oxidation of the pyridazine nitrogens, leading to reduced potency and solubility changes.

This guide provides a self-validating protocol to stabilize these molecules from synthesis through storage.

Diagnostic & Troubleshooting Modules

Module A: Synthesis & Reaction Monitoring

Symptom: The reaction mixture turns dark red or black ("tarring out") rapidly upon heating or exposure to air.

Potential CauseThe MechanismThe Fix
Dissolved Oxygen At elevated temperatures (

C), dissolved

acts as a diradical, initiating polymerization at the C-3 position.
Sparge, Don't Just Flush: Sparge reaction solvents with Argon for 15 mins before adding reagents. Use a Schlenk line.[1]
Trace Metal Contamination Cu or Fe traces (from coupling catalysts) catalyze Fenton-like chemistry, generating hydroxyl radicals.Scavengers: Add 1-5 mol% EDTA or use high-purity catalysts. Wash crude mixtures with aqueous cysteine or thiourea.
Photocatalysis Ambient light excites the heterocycle, facilitating Energy Transfer (EnT) to ground-state oxygen, generating singlet oxygen (

).
Amber Glass: Wrap reaction vessels in aluminum foil. Perform workup in low-light conditions.

Technical Insight: The C-3 position of the imidazo[1,2-b]pyridazine is highly nucleophilic. If your synthesis involves a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction or a condensation of 3-aminopyridazine with


-haloketones, the intermediate is most vulnerable before the final stable product precipitates.
Module B: Workup & Purification (The "Danger Zone")

Symptom: Product shows as a single spot on TLC but streaks or vanishes during Silica Gel Column Chromatography.

Root Cause Analysis: Silica gel is slightly acidic (


). Electron-rich amines are protonated on the column, causing strong adsorption (streaking). More critically, the acidic surface catalyzes the formation of oxidative degradation products (often seen as a brown band that never elutes).

Protocol: The "Buffered Stationary Phase" Workflow

  • The Pre-Treatment Step:

    • Do NOT use standard silica directly.

    • Method: Slurry silica in Hexane/EtOAc containing 1-2% Triethylamine (Et

      
      N) or 1% NH
      
      
      
      OH.
    • Why? This neutralizes acidic silanol sites, preventing protonation-induced sticking and acid-catalyzed oxidation.

  • Alternative Phase:

    • If degradation persists, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and lacks the reactive silanol groups that trigger decomposition in sensitive heterocycles.

  • Eluent Additive:

    • Always maintain 0.5% Et

      
      N in your mobile phase during the run.
      

Visualization: Purification Decision Tree

PurificationLogic Start Crude Mixture Analysis (TLC) Streaking Does it streak or turn brown on TLC? Start->Streaking Standard Standard Flash Chromatography Streaking->Standard No AcidSensitive Is compound acid sensitive? Streaking->AcidSensitive Yes PreTreat Pre-treat Silica with 2% Et3N in Hexanes AcidSensitive->PreTreat Mildly Alumina Switch to Neutral Alumina (Brockmann Grade III) AcidSensitive->Alumina Highly OxidationRisk Add 0.1% BHT to Eluent (Antioxidant) PreTreat->OxidationRisk If still degrading Alumina->OxidationRisk If still degrading caption Figure 1: Purification Decision Tree for Labile Imidazo[1,2-b]pyridazines

Module C: Storage & Formulation

Symptom: Solid compound turns from yellow/white to brown crust over weeks.

The "Inert Barrier" Protocol:

  • Solvent Removal: Never rotovap to dryness at high heat (

    
    C). Use a lyophilizer (freeze-dryer) from benzene or dioxane (if stable) to obtain a fluffy powder, which has less surface area contact with air than a gum.
    
  • Container: Use amber vials with Teflon-lined caps.

  • Atmosphere: Backfill with Argon (heavier than air), not Nitrogen. Argon creates a "blanket" over the solid.

  • Stabilizers: For long-term storage of solutions (e.g., DMSO stocks), add 10 mM Ascorbic Acid or 0.05% BHT (Butylated hydroxytoluene) to scavenge free radicals.

Scientific Mechanism of Degradation

Understanding the mechanism allows you to predict stability. The degradation is primarily driven by the electron-rich nature of the imidazo[1,2-b]pyridazine core.

Pathway:

  • Excitation: The conjugated system absorbs UV/Vis light, entering an excited singlet state (

    
    ).
    
  • Intersystem Crossing: The molecule undergoes intersystem crossing to a triplet state (

    
    ).
    
  • Energy Transfer: The triplet state transfers energy to ground-state triplet oxygen (

    
    ), generating highly reactive singlet oxygen (
    
    
    
    ).
  • Cycloaddition:

    
     performs a [2+2] or [4+2] cycloaddition across the electron-rich C2-C3 bond of the imidazole ring.
    
  • Ring Opening: The resulting dioxetane intermediate is unstable and cleaves, destroying the core scaffold.

Visualization: Oxidative Cleavage Pathway

DegradationMechanism Scaffold Imidazo[1,2-b]pyridazine (Ground State) Excited Excited State (T1) (Light Induced) Scaffold->Excited hv (Light) Attack Electrophilic Attack at C-3 Position Scaffold->Attack Direct Reaction SingletOx Singlet Oxygen (1O2) Generation Excited->SingletOx Energy Transfer to O2 SingletOx->Attack Endoperoxide Unstable Endoperoxide Intermediate Attack->Endoperoxide Cleavage Ring Cleavage Products (Amides/N-Oxides) Endoperoxide->Cleavage Decomposition caption Figure 2: Singlet Oxygen-Mediated Degradation Mechanism

Frequently Asked Questions (FAQ)

Q1: Can I use chlorinated solvents (DCM/Chloroform) for these amines?

  • Advisory: Avoid them if possible. Chloroform and DCM can form phosgene and HCl traces over time (especially if not stabilized with amylene). These acidic byproducts accelerate the degradation of imidazo[1,2-b]pyridazines.

  • Alternative: Use Ethyl Acetate or THF. If DCM is required for solubility, pass it through a plug of basic alumina immediately before use to remove acid traces.

Q2: My LC-MS shows a mass of M+16 and M+32. What is happening?

  • Diagnosis: This is classic N-oxidation. M+16 is the mono-N-oxide (likely on the pyridazine nitrogen N-5), and M+32 is the di-N-oxide or hydroxylation.

  • Fix: Check your solvents for peroxides using KI starch paper. Ethers (THF, Dioxane) are notorious for generating peroxides that donate oxygen to your amine. Use fresh, anhydrous solvents from a Sure/Seal™ bottle.

Q3: Is the degradation reversible?

  • Answer: N-oxidation (M+16) is often reversible using mild reducing agents like

    
     or Zn/Acetic Acid. However, ring-opening oxidative cleavage (loss of aromaticity) is irreversible .
    

References

  • General Synthesis & Stability

    • Goel, R. et al. "Imidazo[1,2-b]pyridazines: A Review on Synthesis and Biological Activity." Current Organic Chemistry, 2018.
    • Note: Details the Groebke-Blackburn-Bienaymé reaction and condens
  • Oxidative Instability Mechanisms

    • Barlin, G. B. "The ambiguous condensations of phenylglyoxal with pyridazin-3-amines." Australian Journal of Chemistry, 1986.
    • Note: Specifically discusses the oxidative degradation products of imidazo[1,2-b]pyridazines.
  • Purification of Nitrogen Heterocycles

    • Biotage Technical Guide.
    • Note: Authoritative guide on using amine modifiers (TEA/NH4OH)
  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134.[2] "Handling Air-Sensitive Reagents."

    • Note: The industry standard for inert atmosphere techniques (Schlenk lines, etc.).

Sources

Troubleshooting

Solving recrystallization issues for 3-Chloroimidazo[1,2-b]pyridazin-6-amine intermediates

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 3-Chloroimidazo[1,2-b]pyridazin-6-amine and its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges during the recrystallization of 3-Chloroimidazo[1,2-b]pyridazin-6-amine and its related intermediates. As a nitrogen-containing heterocyclic compound, its purification is governed by a unique interplay of polarity, pH sensitivity, and potential for polymorphism. This document provides in-depth, cause-and-effect troubleshooting and validated protocols to overcome common obstacles and ensure the consistent isolation of high-purity material.

Section 1: Troubleshooting Guide - Common Recrystallization Issues

This section addresses the most frequent problems encountered during the crystallization of 3-Chloroimidazo[1,2-b]pyridazin-6-amine intermediates. Each issue is presented in a question-and-answer format, detailing the underlying scientific principles and providing actionable solutions.

Q1: My compound will not crystallize from solution upon cooling. What are the primary causes and how can I induce crystallization?

This is the most common issue in recrystallization, often stemming from using an excessive amount of solvent or the formation of a stable supersaturated solution.[1]

Probable Causes:

  • Excess Solvent: The concentration of the compound is below its saturation point even at low temperatures, preventing precipitation.[2] This is the most frequent reason for crystallization failure.

  • Supersaturation: The solution holds more dissolved solute than it thermodynamically should. Crystal formation requires a nucleation event—the initial formation of a small, stable crystal seed—which can be kinetically slow.[1]

  • Inappropriate Solvent Choice: The compound's solubility in the cold solvent is too high, leading to significant losses in the mother liquor.[3]

Solutions & Protocol:

  • Induce Nucleation:

    • Scratching Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[2]

    • Seeding: If available, add a single, tiny "seed" crystal of the pure compound to the cooled solution. This provides a perfect template for further crystal lattice formation and is the most reliable method for inducing crystallization and controlling polymorphism.[4]

  • Increase Concentration:

    • If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume). Allow the solution to cool again slowly.[1][2] Be cautious not to over-concentrate, as this can cause the compound to "crash out" rapidly, trapping impurities.[2]

  • Drastic Cooling: If the above methods are unsuccessful, cooling the flask in an ice-salt bath to achieve lower temperatures can sometimes force crystallization. This should be a last resort, as rapid cooling can lead to smaller, less pure crystals.[1]

** DOT Diagram: Troubleshooting Workflow for No Crystal Formation **

G start Solution Cooled, No Crystals check_cloudy Is solution cloudy or visibly concentrated? start->check_cloudy scratch 1. Scratch inner surface of flask with glass rod check_cloudy->scratch Yes reduce_vol Solution is likely too dilute. Reduce solvent volume by heating/evaporation (10-20%) check_cloudy->reduce_vol No (Clear) seed 2. Add a seed crystal scratch->seed end Crystals Form scratch->end Success final_cool 3. Cool in ice bath seed->final_cool seed->end Success re_cool Cool slowly again reduce_vol->re_cool re_cool->check_cloudy final_cool->end Success recover Recover crude solid (e.g., rotary evaporation) and re-evaluate solvent system final_cool->recover Failure

Caption: Decision tree for inducing crystallization.

Q2: My compound is "oiling out" instead of forming solid crystals. How can I fix this?

"Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the melting point of the solid is lower than the temperature of the solution, or when the solution is highly supersaturated with impurities.[1]

Probable Causes:

  • High Solute Concentration: The solution is too concentrated, causing the compound to separate from the solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[2]

  • Presence of Impurities: Impurities can disrupt the crystallization process and depress the melting point of the eutectic mixture.

  • Inappropriate Solvent: The solvent may not be optimal for facilitating crystal lattice formation for your specific compound.

Solutions & Protocol:

  • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (5-10% more) to slightly decrease the concentration.[1]

  • Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly on a cold surface. Slow cooling favors the formation of well-ordered, pure crystals over oils.[1]

  • Use a Solvent/Anti-Solvent System: If oiling persists in a single solvent, a two-solvent system is often the solution.[5]

    • Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

    • While the solution is hot, slowly add a "poor" solvent (one in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution just becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow this solution to cool slowly. This controlled reduction in solubility often yields excellent crystals.

** DOT Diagram: Oiling Out Remediation Protocol **

G start Oily Phase Forms reheat Re-heat to re-dissolve oil start->reheat add_solvent Add small amount (5-10%) of additional hot solvent reheat->add_solvent slow_cool Cool VERY slowly to room temperature add_solvent->slow_cool success Crystals Form slow_cool->success failure Oil re-forms: Consider solvent/anti-solvent method or chromatography slow_cool->failure

Caption: Protocol for resolving oil formation during recrystallization.

Q3: The purity of my final product is poor and the color has not improved. What went wrong?

Low purity after recrystallization indicates that impurities were incorporated into the crystal lattice or adsorbed onto the crystal surface.

Probable Causes:

  • Rapid Crystallization: If the solution cools too quickly, the compound "crashes out," trapping impurities and solvent within the forming solid.[2][6] A slow, controlled process is essential for selective crystallization.

  • Inadequate Solvent: The chosen solvent may not be effective at solubilizing the impurities, causing them to co-precipitate with your product.

  • Colored Impurities: Highly polar, colored impurities may require a specific adsorbent for removal.

Solutions & Protocol:

  • Slow Down the Crystallization: As detailed above, ensure cooling is gradual. The goal is to maintain the impurities in the solution (the mother liquor) while the desired compound crystallizes selectively.[6]

  • Perform a Hot Filtration: If there are insoluble impurities in your hot solution, they must be removed before cooling. Perform a gravity filtration of the hot solution through a fluted filter paper into a pre-warmed flask.

  • Use Activated Charcoal for Color Removal: If your product is contaminated with colored impurities, they can often be removed with activated charcoal.

    • Protocol: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute weight). Swirl the mixture for a few minutes. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool slowly.[5] Caution: Adding charcoal to a boiling solution can cause violent bumping.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for screening the recrystallization of 3-Chloroimidazo[1,2-b]pyridazin-6-amine?

The principle of "like dissolves like" is the best starting point.[3][5] This compound possesses a polar heterocyclic system with a basic amine group. Therefore, polar solvents are the most logical choice.

Recommended Screening Solvents:

  • Polar Protic Solvents: Ethanol, Methanol, Isopropanol (IPA), Water. These are often excellent choices as they can engage in hydrogen bonding.

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN). These can also be effective.

  • Solvent Mixtures: If a single solvent does not provide the ideal solubility profile (high solubility when hot, low when cold), a solvent/anti-solvent system is highly recommended.[7] Common pairs include Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.

Solvent Selection Data Table

Solvent Boiling Point (°C) Polarity Comments & Suitability
Water 100 Very High May be a good anti-solvent. Solubility might be low even when hot, unless the amine is protonated (see pH FAQ).[7]
Methanol 65 High Good general-purpose solvent for polar compounds; easily removed.[5]
Ethanol 78 High Excellent general-purpose solvent, often provides a good solubility gradient.[5]
Isopropanol (IPA) 82 Medium-High Slower evaporation rate than ethanol, can promote larger crystal growth.
Acetonitrile 82 Medium-High Good for moderately polar compounds.
Ethyl Acetate 77 Medium Often used in a solvent pair with a non-polar solvent like hexanes.[8]
Acetone 56 Medium A strong solvent, may show high solubility even when cold. Often better in a solvent pair.[3]
Toluene 111 Low Unlikely to be a good single solvent, but could be used as an anti-solvent.

| Hexanes | ~69 | Very Low | Will likely be an anti-solvent.[7] |

Q: How does pH affect the recrystallization of this amine-containing intermediate?

The amine group in 3-Chloroimidazo[1,2-b]pyridazin-6-amine is basic and can be protonated to form a salt (e.g., a hydrochloride or acetate salt). This has a profound impact on solubility.

Mechanism & Application:

  • Acidic Conditions: In the presence of an acid, the amine group becomes protonated (R-NH₂ → R-NH₃⁺). This salt form is typically much more polar and demonstrates significantly higher solubility in polar protic solvents like water or ethanol.[9][10]

  • Basic/Neutral Conditions: Under neutral or basic conditions, the compound exists as the free base (R-NH₂), which is less polar and less soluble in water.

You can leverage this pH-dependent solubility as a purification method, which is a form of reaction-crystallization.[11]

  • Dissolve the crude intermediate in a dilute acidic aqueous solution (e.g., dilute HCl or acetic acid) where it is highly soluble as the salt.

  • Filter the solution to remove any insoluble, non-basic impurities.

  • Slowly add a base (e.g., aqueous NaHCO₃ or NH₄OH) to the filtrate with stirring.

  • As the pH increases, the compound will deprotonate back to the less soluble free base and precipitate out of the solution.

  • Controlling the rate of base addition can control the rate of crystallization.

This technique is exceptionally effective at removing non-basic impurities.

Q: I am observing different crystal habits (e.g., needles vs. plates) on different runs. What is happening?

You are likely observing polymorphism, which is the ability of a compound to exist in two or more different crystalline forms.[12][13] These different polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to different physical properties like solubility, melting point, and stability.[14][15]

Controlling Polymorphism:

  • Consistency is Key: The formation of a specific polymorph is highly dependent on the crystallization conditions. To obtain a consistent crystal form, you must rigorously control parameters such as:

    • The solvent system used.

    • The rate of cooling.

    • The final temperature.

    • The degree of agitation/stirring.

  • Seeding: Seeding the solution with a crystal of the desired polymorph is the most effective way to ensure that only that form crystallizes.[4]

  • Characterization: If controlling the specific polymorph is critical for your downstream application (e.g., for an Active Pharmaceutical Ingredient, API), you should characterize the different forms using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy.[13][16]

References

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Athabasca University. (n.d.). Experiment 2: Recrystallization. Athabasca University. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Unknown Source. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Sumakanth, M., et al. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. [Link]

  • Zhu, L., et al. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. [Link]

  • Reddit. (2021). Struggling with large scale recrystallization. r/Chempros. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate. [Link]

  • MDPI. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • Google Patents. (n.d.). JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride.
  • RSC Publishing. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Publishing. [Link]

  • WIPO Patentscope. (2023). WO/2023/143496 METHOD FOR SYNTHESIZING INTERMEDIATE OF IMIDAZO[1,2-B] PYRIDAZINE COMPOUND. WIPO Patentscope. [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. University of Rochester. [Link]

  • PubChem. (n.d.). Imidazo(1,2-b)pyridazine, 6-chloro-. PubChem. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Unknown Source. (n.d.). 6-Chloro-Imidazo[1, 2-B]Pyridazin-3-Amine CAS No 166176-45-0. Unknown Source. [Link]

  • Google Patents. (n.d.). WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PMC. (n.d.). Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. PMC. [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. [Link]

  • PMC. (n.d.). 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile. PMC. [Link]

  • New Drug Approvals. (2025). Taletrectinib. New Drug Approvals. [Link]

  • PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC. [Link]

  • Van Eerdenbrugh, B., Baird, J. A., & Taylor, L. S. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. [Link]

  • PMC. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • ResearchGate. (2025). Special Issue: Sulfur-Nitrogen Heterocycles. ResearchGate. [Link]

Sources

Optimization

Minimizing side reactions during chlorination of imidazo[1,2-b]pyridazine

A Guide to Minimizing Side Reactions and Optimizing Product Yield Welcome to the dedicated technical support center for the chlorination of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions and Optimizing Product Yield

Welcome to the dedicated technical support center for the chlorination of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes with high purity and yield.

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The introduction of a chlorine atom onto this ring system is a critical step in the synthesis of many of these compounds, often serving as a handle for further functionalization through cross-coupling reactions.[3] However, the chlorination of this electron-rich heteroaromatic system is not without its challenges. Side reactions, such as over-chlorination and poor regioselectivity, can lead to complex product mixtures, difficult purifications, and reduced yields.

This guide provides a comprehensive overview of the key factors influencing the chlorination of imidazo[1,2-b]pyridazine, along with troubleshooting strategies and frequently asked questions to address common issues encountered in the laboratory.

Understanding the Reactivity of the Imidazo[1,2-b]pyridazine Ring

The key to controlling the chlorination of imidazo[1,2-b]pyridazine lies in understanding the inherent reactivity of the heterocyclic system. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique electronic landscape.

Electrophilic aromatic substitution is the operative mechanism for chlorination with common reagents like N-chlorosuccinimide (NCS). The regioselectivity of this reaction is governed by the ability of the ring system to stabilize the positive charge in the intermediate sigma complex. Computational studies and experimental evidence on analogous imidazo-fused systems suggest that the C3 position of the imidazole ring is the most nucleophilic and therefore the most susceptible to electrophilic attack.[4][5] This is because the positive charge in the resulting intermediate can be effectively delocalized without disrupting the aromaticity of the pyridazine ring.[4][5]

G Regioselectivity of Electrophilic Attack Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Electrophile (E+) Electrophile (E+) Imidazo[1,2-b]pyridazine->Electrophile (E+) Electrophilic Attack C3-Attack (Major) C3-Attack (Major) Electrophile (E+)->C3-Attack (Major) Favored Pathway Other Positions (Minor) Other Positions (Minor) Electrophile (E+)->Other Positions (Minor) Disfavored Stabilized Intermediate Stabilized Intermediate C3-Attack (Major)->Stabilized Intermediate Less Stable Intermediates Less Stable Intermediates Other Positions (Minor)->Less Stable Intermediates

Caption: Preferred site of electrophilic attack on the imidazo[1,2-b]pyridazine ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of imidazo[1,2-b]pyridazine in a question-and-answer format.

Question 1: My reaction is producing a mixture of mono- and di-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?

Answer: The formation of di-chlorinated products is a classic example of over-chlorination. This typically occurs when the reaction conditions are too harsh or when the stoichiometry of the chlorinating agent is not carefully controlled. Here are several strategies to enhance selectivity for the desired mono-chlorinated product:

  • Choice of Chlorinating Agent: N-chlorosuccinimide (NCS) is generally the reagent of choice for controlled mono-chlorination of electron-rich heterocycles. It is a milder and more selective electrophilic chlorinating agent compared to harsher reagents like chlorine gas.

  • Stoichiometry: Carefully control the stoichiometry of NCS. Start with 1.0 to 1.1 equivalents of NCS relative to your imidazo[1,2-b]pyridazine substrate. Using a large excess of NCS will significantly increase the likelihood of di-chlorination.

  • Reaction Temperature: Perform the reaction at a lower temperature. Over-chlorination is often exacerbated by higher temperatures. Start your reaction at 0 °C or even lower, and allow it to slowly warm to room temperature while monitoring the progress by TLC or LC-MS.

  • Solvent: The choice of solvent can influence the reactivity of the chlorinating agent. Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. Acetonitrile is often a good starting point.[6]

  • Slow Addition: Instead of adding the NCS all at once, consider adding it portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture, thereby favoring mono-chlorination.

Question 2: The chlorination is occurring at an undesired position on the pyridazine ring. What is causing this and how can I fix it?

Answer: While the C3 position is electronically favored, chlorination at other positions can occur, especially if the C3 position is already substituted or if the reaction conditions are forcing.

  • Mechanism and Directing Groups: The inherent reactivity of the imidazo[1,2-b]pyridazine ring favors substitution on the imidazole portion. If you are observing substitution on the pyridazine ring, it could be due to the presence of strongly activating or directing groups on that ring.

  • Reaction Conditions: Extremely harsh conditions (e.g., high temperatures, strong Lewis acid catalysts) can sometimes overcome the intrinsic regioselectivity of the heterocycle. Re-evaluate your reaction parameters and consider milder conditions as outlined in the previous question.

  • Protecting Groups: If you have a particularly sensitive or directing functional group on the pyridazine ring, consider protecting it before the chlorination step.

Question 3: I am using a hydroxy-imidazo[1,2-b]pyridazine derivative and trying to convert the hydroxyl group to a chloride using phosphoryl chloride (POCl₃), but I am getting a low yield and multiple side products.

Answer: The conversion of a hydroxyl group to a chloride on a pyridazine or similar heterocyclic ring using POCl₃ is a common transformation, but it can be prone to side reactions if not properly controlled.

  • Dehydration and Tar Formation: One of the major side reactions with POCl₃ is dehydration and subsequent polymerization or tar formation, especially at high temperatures.

  • Optimized Conditions: For the chlorination of hydroxylated nitrogen-containing heterocycles, a solvent-free approach or the use of a high-boiling solvent with careful temperature control is often preferred. Heating the substrate with an equimolar amount of POCl₃ in a sealed reactor, often with a base like pyridine, can be effective.[7][8]

  • Work-up Procedure: Quenching a reaction with excess POCl₃ can be highly exothermic and lead to product degradation. It is crucial to cool the reaction mixture thoroughly before slowly and carefully adding it to ice-water. A well-controlled quench is essential for obtaining a clean product.[8]

ParameterRecommendation for NCS ChlorinationRecommendation for POCl₃ ChlorinationRationale
Stoichiometry 1.0 - 1.2 equivalents of NCS1.0 - 1.5 equivalents of POCl₃ per hydroxyl groupMinimizes over-chlorination and reduces the amount of unreacted reagent to be removed during work-up.
Temperature 0 °C to room temperature80 - 120 °C (sealed tube may be required)Lower temperatures favor selective mono-chlorination with NCS. Higher temperatures are needed for the deoxychlorination with POCl₃.
Solvent Acetonitrile, DichloromethaneToluene, or solvent-freeAprotic solvents are suitable for NCS. High-boiling solvents or no solvent are often used with POCl₃ to reach the required reaction temperature.
Additives None typically requiredPyridine or other tertiary amine baseThe base can help to neutralize HCl generated during the reaction with POCl₃ and may facilitate the reaction.

Question 4: My reaction with NCS is complete, but I am having trouble removing the succinimide byproduct during work-up.

Answer: Succinimide is a common impurity in reactions using NCS and its removal can be challenging due to its polarity and solubility in some organic solvents.

  • Aqueous Wash: The most common method for removing succinimide is to wash the organic layer with an aqueous basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. This deprotonates the succinimide, forming the highly water-soluble sodium salt.[9][10]

  • Filtration: If the reaction is performed in a non-polar solvent, the succinimide byproduct may precipitate out of the reaction mixture upon cooling. In such cases, it can be removed by filtration before the aqueous work-up.[10]

  • Chromatography: If aqueous washes are not sufficient, flash column chromatography is typically effective. Succinimide is quite polar, so it will have a low Rf value on silica gel. A gradient elution from a non-polar solvent system to a more polar one can effectively separate your product from the succinimide.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chlorinating agent for imidazo[1,2-b]pyridazine?

For the electrophilic chlorination of the imidazo[1,2-b]pyridazine ring, particularly at the C3 position, N-chlorosuccinimide (NCS) is the most widely recommended reagent due to its mild nature and good selectivity for mono-chlorination.[11]

Q2: How can I monitor the progress of my chlorination reaction?

Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction progress. Use a suitable solvent system that gives good separation between your starting material, the desired product, and any potential byproducts. Staining with potassium permanganate can be helpful if your compounds are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool.

Q3: My imidazo[1,2-b]pyridazine substrate is not very soluble in common organic solvents. What can I do?

If solubility is an issue, you can try using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, be aware that these solvents can be difficult to remove during work-up. A mixture of solvents, such as DCM/DMF, can also be effective. In some cases, gentle heating may be required to dissolve the starting material, but be sure to cool the solution to the desired reaction temperature before adding the chlorinating agent.

Q4: Are there any safety precautions I should be aware of when running these reactions?

Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • NCS: While relatively safe to handle, NCS is an oxidant and can be irritating to the skin and respiratory tract. Avoid inhalation of the powder.

  • POCl₃: Phosphoryl chloride is a corrosive liquid that reacts violently with water, releasing HCl gas. It should be handled with extreme care in a fume hood. The work-up of reactions involving POCl₃ should be performed cautiously, with slow and controlled addition to a cooled quenching solution.[8]

Q5: Can I use other chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)?

While these reagents can effect chlorination, they are generally much more reactive and less selective than NCS. They are more likely to lead to over-chlorination and other side reactions. For the controlled synthesis of a specific chlorinated imidazo[1,2-b]pyridazine derivative, NCS is the preferred choice.

Experimental Protocols

Protocol 1: General Procedure for the C3-Chlorination of Imidazo[1,2-b]pyridazine using NCS

  • To a solution of the imidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile (0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add N-chlorosuccinimide (1.1 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion of a Hydroxy-imidazo[1,2-b]pyridazine to a Chloro-imidazo[1,2-b]pyridazine using POCl₃

  • In a sealed tube, combine the hydroxy-imidazo[1,2-b]pyridazine (1.0 eq) and phosphoryl chloride (1.2 eq).

  • Add pyridine (1.2 eq) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, and then carefully cool it further in an ice bath.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a solid base such as sodium bicarbonate or by carefully adding a concentrated aqueous solution of sodium hydroxide while keeping the mixture cool.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

G Troubleshooting Workflow cluster_start Start cluster_reaction Reaction Analysis cluster_problem Problem Identification cluster_solutions Solutions cluster_actions Corrective Actions cluster_end End Start Start Analyze_Crude Analyze Crude Mixture (TLC, LC-MS) Start->Analyze_Crude Run Reaction Reaction_Complete Reaction Complete? Identify_Problem Identify Main Issue Reaction_Complete->Identify_Problem Yes Increase_Time_Temp Increase Reaction Time/Temp Reaction_Complete->Increase_Time_Temp No Analyze_Crude->Reaction_Complete Over_Chlorination Over-chlorination Identify_Problem->Over_Chlorination Di-chlorinated Product Low_Conversion Low Conversion Identify_Problem->Low_Conversion Starting Material Remains Regioselectivity_Issue Regioselectivity Issue Identify_Problem->Regioselectivity_Issue Wrong Isomer Workup_Problem Work-up/Purification Issue Identify_Problem->Workup_Problem Impure Product Desired_Product Desired Product Identify_Problem->Desired_Product Clean Product Adjust_Stoichiometry Decrease NCS eq. Lower Temperature Over_Chlorination->Adjust_Stoichiometry Low_Conversion->Increase_Time_Temp Milder_Conditions Use Milder Conditions Check Substrate Reactivity Regioselectivity_Issue->Milder_Conditions Optimize_Workup Optimize Aqueous Wash Refine Chromatography Workup_Problem->Optimize_Workup Adjust_Stoichiometry->Start Re-run Reaction Increase_Time_Temp->Analyze_Crude Milder_Conditions->Start Re-run Reaction Optimize_Workup->Desired_Product

Sources

Reference Data & Comparative Studies

Comparative

Crystal structure data (XRD) for 3-substituted imidazo[1,2-b]pyridazines

Title: Crystal Structure Analysis & Optimization Guide: 3-Substituted Imidazo[1,2-b]pyridazines Subtitle: A Technical Comparison of Solid-State Characteristics, Kinase Binding Modes, and Structural Alternatives for Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Crystal Structure Analysis & Optimization Guide: 3-Substituted Imidazo[1,2-b]pyridazines Subtitle: A Technical Comparison of Solid-State Characteristics, Kinase Binding Modes, and Structural Alternatives for Drug Discovery.

Executive Summary: The Scaffold at a Glance

In the landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a critical bioisostere to the more common imidazo[1,2-a]pyridine.[1] Its significance lies in the additional nitrogen atom at position 4 (pyridazine ring), which lowers lipophilicity (cLogP) and offers unique hydrogen-bonding vectors, often resulting in improved solubility and metabolic stability.[1]

This guide provides an in-depth structural analysis of 3-substituted imidazo[1,2-b]pyridazines, focusing on X-ray Diffraction (XRD) data that elucidates their binding modes (e.g., Pim-1, Tyk2) and solid-state packing.[1][2] We compare this scaffold directly with its carbon-isostere, imidazo[1,2-a]pyridine, to assist medicinal chemists in scaffold hopping and lead optimization.[1]

Structural Analysis & Comparison

Core Geometry & Substituent Effects

The 3-position of the imidazo[1,2-b]pyridazine core is the primary vector for introducing diversity, typically targeting the ATP-binding pocket of kinases.[1] XRD analysis reveals that the conformation of substituents at this position is heavily influenced by intramolecular interactions.

  • Planarity via Intramolecular H-Bonds: Crystallographic data for Tyk2 inhibitors (e.g., Compound 6e ) reveals that specific 3-substituents, such as 2-pyridyl groups linked via an amine, form stable intramolecular hydrogen bonds (pyridyl N

    
     pyridone H).[1][2] This locks the molecule into a planar conformation (
    
    
    
    torsion), which is critical for cell permeability and minimizing the entropic penalty of binding.[1]
  • The "Atypical" Binding Mode (Pim-1): Unlike many Type I inhibitors that bind the kinase hinge region, 3-substituted imidazo[1,2-b]pyridazines (e.g., K00135 ) have been shown via co-crystallography (PDB: 2C3I ) to interact with the NH

    
    -terminal lobe helix 
    
    
    
    C.[1][2] This distinct binding mode explains their high selectivity profile.
Comparative Data: Imidazo[1,2-b]pyridazine vs. Alternatives

The following table contrasts the subject scaffold with its closest alternative, Imidazo[1,2-a]pyridine, using crystallographic and physicochemical data.

FeatureImidazo[1,2-b]pyridazine (Subject)Imidazo[1,2-a]pyridine (Alternative)Implication for Drug Design
Core Atoms 3 Nitrogens (Fused 5-6 system)2 Nitrogens (Fused 5-6 system)b-series is less lipophilic.[1][2]
H-Bond Acceptors N1, N4 (Pyridazine N)N1 onlyb-series has higher water solubility potential.[1][2]
Crystal Packing Often dominated by

-stacking and N...H interactions.[1][2]
Dominated by C-H...O and C-H...F networks (e.g., P21/c).b-series may form harder, higher-melting crystals.[1][2]
Kinase Binding Freq. interacts with Lys/Glu pairs or

C-helix (e.g., Pim-1).[1][2]
Classic Hinge Binder (Type I).[1][2]b-series offers novel selectivity profiles.[1][2]
Lipophilicity Lower cLogP (e.g.,

-0.5 to -1.0 vs a-series).[1][2]
Higher cLogP.b-series reduces non-specific binding.[1][2]

Experimental Protocols: Crystallization & XRD

To replicate the structural data cited (e.g., PDB 2C3I or small molecule confirmation), follow these self-validating protocols.

Small Molecule Crystallization (Slow Evaporation)[1][2]
  • Objective: Obtain single crystals suitable for determining unit cell parameters and absolute configuration.

  • Protocol:

    • Dissolution: Dissolve 5-10 mg of the 3-substituted imidazo[1,2-b]pyridazine derivative in a minimal amount of hot methanol or ethanol (approx. 1-2 mL).

    • Filtration: Pass the solution through a 0.22

      
      m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
      
    • Vapor Diffusion Setup (Alternative): Place the vial inside a larger jar containing a non-solvent (e.g., hexane or diethyl ether).[1][2] Cap the outer jar tightly.

    • Growth: Allow to stand at 4°C or Room Temperature (RT) for 3-7 days.

    • Harvesting: Select crystals with sharp edges and minimal defects under a polarizing microscope.

Protein Co-Crystallization (Sitting Drop Vapor Diffusion)[1][2]
  • Objective: Solve binding mode in Pim-1 Kinase (Ref: PDB 2C3I).

  • Protocol:

    • Complex Formation: Mix Pim-1 protein (10 mg/mL) with the inhibitor (1 mM final conc.) and substrate peptide ("pimtide").[1][2][3] Incubate on ice for 30 mins.

    • Reservoir Solution: 40% PEG 300, 0.1 M Tris (pH 8.5), 0.2 M Li

      
      SO
      
      
      
      .
    • Drop Setup: Mix 100 nL of protein-complex solution with 50 nL of reservoir solution in a sitting drop well.

    • Incubation: Store at 4°C. Crystals typically appear within 2-5 days.

    • Cryo-protection: Flash cool in liquid nitrogen (100 K) directly from the drop (PEG 300 acts as cryoprotectant).[1][2]

Visualization: Structural Determination Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points for "b-series" scaffolds.

G cluster_cryst Crystallization Screening Synthesis Synthesis of 3-Substituted Imidazo[1,2-b]pyridazine Purification HPLC Purification (>98% Purity) Synthesis->Purification MethodA Small Molecule: Slow Evaporation (MeOH/EtOH) Purification->MethodA MethodB Co-Crystal (Pim-1): Sitting Drop (PEG 300) Purification->MethodB XRD X-Ray Diffraction (XRD) Data Collection (100 K) MethodA->XRD MethodB->XRD Refinement Structure Refinement (SHELX / REFMAC5) XRD->Refinement Analysis Structural Analysis Refinement->Analysis Outcome1 Confirm Planarity (Intramol. H-Bond?) Analysis->Outcome1 Small Mol. Outcome2 Map Binding Mode (Hinge vs. Helix alpha-C) Analysis->Outcome2 Protein Complex

Caption: Workflow for structural validation of imidazo[1,2-b]pyridazine derivatives, distinguishing between small molecule characterization (for planarity/packing) and protein co-crystallography (for binding mode).

Performance Implications & Conclusion

The crystallographic data underscores two major advantages of the imidazo[1,2-b]pyridazine scaffold over its alternatives:

  • Selectivity: The structural confirmation of "atypical" binding modes (e.g., Helix

    
    C interaction in Pim-1) provides a rational basis for designing highly selective inhibitors that avoid the crowded hinge region common to broad-spectrum kinase inhibitors.[1]
    
  • Conformational Control: XRD confirms that strategic substitution at the 3-position (e.g., with H-bond donors) can lock the scaffold into a planar, bioactive conformation. This pre-organization reduces the entropic cost of binding, directly translating to higher potency (lower IC

    
    ).[1][2]
    

Recommendation: For drug discovery programs targeting kinases with unique regulatory pockets (like Pim or Tyk2), the imidazo[1,2-b]pyridazine scaffold is a superior starting point compared to imidazo[1,2-a]pyridine due to its validated ability to access novel binding geometries and improved solubility profile.[1][2]

References

  • Pogacic, V., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research.[3]

  • RCSB Protein Data Bank. Structure of Human Pim-1 in Complex with Imidazopyridazine Inhibitor (PDB ID: 2C3I).[1][2][1][2]

  • Li, Y., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors.[1] Bioorganic & Medicinal Chemistry.[4][5][6][7][8]

  • Miao, J., et al. (2018). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.

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Validation

A Comparative Guide to Kinase Selectivity: Imidazo[1,2-b]pyridazine vs. Pyrazolo[1,5-a]pyrimidine Scaffolds

Introduction In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the potency, selectivity, and ultimate clinical success of a dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the potency, selectivity, and ultimate clinical success of a drug candidate. Among the myriad of "privileged scaffolds" employed in medicinal chemistry, the imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine cores have emerged as exceptionally versatile frameworks. Both have yielded potent inhibitors against a diverse array of kinase targets, yet they possess distinct structural and electronic properties that often lead to different selectivity profiles.

This guide provides an in-depth comparison of these two scaffolds for researchers, scientists, and drug development professionals. We will move beyond a simple list of targets to explore the underlying reasons for their selectivity, compare their performance against key kinase families, and provide robust, field-proven experimental protocols for evaluating and validating kinase selectivity in your own research.

Structural and Mechanistic Underpinnings of Selectivity

At first glance, the two scaffolds appear structurally similar—both are fused bicyclic heteroaromatic systems. However, the arrangement of nitrogen atoms and the resulting electronic distribution create unique hydrogen bonding patterns and conformational preferences that drive differential kinase interactions.

  • Imidazo[1,2-b]pyridazine: This scaffold is characterized by a "nitrogen-rich" region in the pyridazine ring and a "nitrogen-deficient" region in the imidazole portion. This distribution has been exploited to develop inhibitors with unique binding modes. For instance, a series of highly selective PIM kinase inhibitors based on this scaffold were found to be ATP-competitive but not ATP-mimetic. Instead of forming canonical hydrogen bonds with the kinase hinge region, they surprisingly interact with the αC helix in the N-terminal lobe.[1][2] This atypical binding mechanism is a primary driver of their high selectivity. Furthermore, this scaffold has been successfully utilized to create highly selective covalent inhibitors, such as those targeting BTK, and allosteric inhibitors targeting the TYK2 pseudokinase domain.[3][4]

  • Pyrazolo[1,5-a]pyrimidine: This scaffold is frequently described as a premier framework for developing ATP-competitive inhibitors.[5][6] Its structure is particularly adept at mimicking the purine core of ATP, allowing it to form key hydrogen bond interactions within the ATP-binding pocket of numerous kinases.[5] The success of clinically approved drugs like the TRK inhibitor Larotrectinib underscores the scaffold's ability to be decorated with substituents that achieve exquisite selectivity for a specific target.[7][8] Its versatility allows for extensive modification to fine-tune potency and selectivity against a wide range of kinases, including CDKs, PI3Ks, and various receptor tyrosine kinases.[5][9][10]

Comparative Kinase Selectivity Profiles

A direct, quantitative comparison of two scaffolds is challenging without head-to-head kinome scan data for structurally analogous compounds. However, by synthesizing data from numerous studies, we can build a comparative overview of their targeted kinase space. Both scaffolds demonstrate remarkable versatility, but with distinct areas of emphasis.

FeatureImidazo[1,2-b]pyridazine ScaffoldPyrazolo[1,5-a]pyrimidine Scaffold
Primary Kinase Targets PIM, DYRK, IRAK4, BTK, TYK2, CDKs, TAK1, c-Met/VEGFR2[1][3][4][11][12][13][14][15]Pim, TRK, PI3K, CDKs, EGFR, B-Raf, MEK, VEGFR/PDGFR[5][7][9][10][16]
Noteworthy Selectivity High selectivity for PIM1 over PIM2; high selectivity for BTK across broad kinome panels.[1][3]High selectivity for Pim-1 and PI3Kδ over other isoforms.[9][16]
Mechanisms of Inhibition ATP-competitive (hinge-binding and non-hinge-binding), allosteric, and covalent irreversible.[1][3][4]Predominantly ATP-competitive (Type I and Type II).[5][6]
Clinical Validation Numerous compounds in preclinical and clinical development.Scaffold present in clinically approved drugs (e.g., Larotrectinib, Entrectinib).[8]

Key Signaling Pathways Targeted by Both Scaffolds

The versatility of these scaffolds means they can be used to modulate numerous critical signaling pathways implicated in cancer and inflammatory diseases. Below are diagrams of two such pathways, the BCR-ABL and VEGFR2 signaling cascades, which are frequently targeted by kinase inhibitors.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Apoptosis

Figure 1: Simplified BCR-ABL signaling pathway.[17][18][19]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response VEGF VEGF-A VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC RAF RAF-MEK-ERK (MAPK Pathway) PKC->RAF Proliferation Proliferation RAF->Proliferation Migration Migration RAF->Migration AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability

Figure 2: Key downstream pathways in VEGFR2 signaling.[20][21][22]

Experimental Protocols for Assessing Kinase Selectivity

Accurate determination of a kinase inhibitor's selectivity profile relies on robust and well-controlled experimental procedures. Below are two gold-standard protocols: an in vitro biochemical assay for determining IC50 values and an in situ proteomics-based method for assessing target engagement in a native cellular environment.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a common luminescence-based method for determining the IC50 of an inhibitor against a panel of purified kinases by measuring the amount of ADP produced.[23]

Causality: The ADP-Glo™ assay is a universal system because it measures ADP formation, a common product of all kinase reactions.[24][25] The protocol is designed in two steps: first, the kinase reaction proceeds, then it is terminated, and the remaining ATP is depleted. This is critical because high ATP levels would create background in the second step, where the produced ADP is converted back to ATP to drive a luciferase reaction. The resulting luminescence is directly proportional to kinase activity.

ADP_Glo_Workflow A 1. Prepare Reagents - Serially dilute inhibitor - Prepare Kinase/Substrate mix - Prepare ATP solution B 2. Set up Reaction Plate (384-well) - Add Kinase/Substrate - Add inhibitor dilutions A->B C 3. Initiate Kinase Reaction - Add ATP to all wells - Incubate at RT (e.g., 60 min) B->C D 4. Stop & Deplete ATP - Add ADP-Glo™ Reagent - Incubate at RT (e.g., 40 min) C->D E 5. Detect ADP - Add Kinase Detection Reagent - Incubate at RT (e.g., 30-60 min) D->E F 6. Measure Luminescence - Use plate-reading luminometer E->F G 7. Analyze Data - Normalize to controls - Plot dose-response curve - Calculate IC50 F->G

Figure 3: Workflow for the ADP-Glo™ biochemical kinase assay.

Methodology:

  • Prepare Inhibitor Serial Dilutions: Create a 10-point, 3-fold serial dilution of the test inhibitor in the appropriate kinase reaction buffer. Remember to include a DMSO-only vehicle control (100% activity) and a no-kinase control (0% activity).[23]

  • Plate Setup: In a white, opaque 384-well plate, add 2µL of the Kinase Working Stock and its corresponding substrate to the appropriate wells. Then, add 1µL of the serially diluted inhibitor.[26]

  • Initiate Reaction: Add 2µL of the ATP/Substrate Working Stock to all wells to start the kinase reaction. The final ATP concentration should ideally be near the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition data.[23]

  • Incubation: Incubate the plate at room temperature for 60 minutes. This time should be within the empirically determined linear range of the reaction.

  • Stop Reaction and Deplete ATP: Add 5µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.[23]

  • Detect ADP: Add 10µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[23]

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data using the vehicle (high) and no-kinase (low) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[23]

Protocol 2: In Situ Kinase Selectivity Profiling (KiNativ™)

This chemoproteomic protocol measures an inhibitor's ability to engage its target kinase(s) in a complex biological sample, such as a cell lysate. It provides a more physiologically relevant measure of selectivity than biochemical assays.[27]

Causality: The KiNativ™ method uses an ATP-biotin probe that covalently labels a conserved lysine residue in the ATP-binding pocket of active kinases.[28][29] By pre-incubating the lysate with a competitive inhibitor, the inhibitor will occupy the ATP-binding pocket of its target kinases, preventing the probe from binding and labeling them. After enzymatic digestion of the proteome, the biotin-labeled peptides are enriched and quantified by LC-MS/MS. A decrease in the signal for a specific kinase peptide corresponds to successful target engagement by the inhibitor.[30][31]

Methodology:

  • Prepare Cell Lysate: Culture and harvest cells of interest. Lyse the cells under non-denaturing conditions to maintain native protein folding and kinase activity. Determine the total protein concentration of the lysate.

  • Inhibitor Incubation: Aliquot the cell lysate (e.g., 1 mg of total protein per condition) and treat with the test inhibitor at various concentrations (e.g., a 7-point dose-response). Include a DMSO vehicle control. Incubate to allow the inhibitor to bind to its targets.

  • Probe Labeling: Add the desthiobiotinylated acyl-phosphate ATP probe to each lysate. This probe will covalently label the active site of kinases that are not occupied by the inhibitor.[27]

  • Protein Digestion: Reduce, alkylate, and digest the proteins in the lysate into peptides using trypsin.

  • Peptide Enrichment: Use streptavidin-coated beads to enrich the biotin-labeled peptides, separating them from the vast excess of unlabeled peptides.[30]

  • LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution mass spectrometer. Use a targeted LC-MS/MS strategy to specifically identify and quantify the probe-labeled active-site peptides from hundreds of different kinases.[27]

  • Data Analysis: For each identified kinase, calculate the ratio of its peptide signal in the inhibitor-treated sample relative to the DMSO control. A decrease in this ratio indicates target engagement. Plot the percent engagement against inhibitor concentration to determine the in situ IC50 for each kinase, revealing the inhibitor's selectivity profile within the native proteome.

Conclusion and Future Outlook

Both the imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine scaffolds are powerful, validated starting points for the development of kinase inhibitors. The choice between them is not a matter of inherent superiority but of strategic alignment with the therapeutic goal.

  • The pyrazolo[1,5-a]pyrimidine scaffold is a well-trodden path for developing highly potent, ATP-competitive inhibitors, with a proven track record leading to approved drugs. Its strength lies in its predictable interactions and the vast body of existing structure-activity relationship (SAR) data that can guide optimization.

  • The imidazo[1,2-b]pyridazine scaffold offers opportunities for discovering inhibitors with novel mechanisms of action, such as non-ATP mimetic competition, allostery, or covalent inhibition. This can be a decisive advantage when seeking to overcome resistance or achieve selectivity against challenging targets within a highly homologous kinase family.

Ultimately, the successful development of a selective kinase inhibitor requires a multi-faceted approach. The judicious selection of a core scaffold must be paired with rigorous experimental validation using a combination of in vitro biochemical and in situ cellular assays to build a comprehensive and physiologically relevant understanding of the compound's selectivity profile.

References

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  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. ResearchGate.
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  • Kinase Selectivity Profiling System Technical Manual #TM421. Promega Corporation.
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Comparative

A Senior Application Scientist's Guide to Purity Validation of 3-Chloroimidazo[1,2-b]pyridazin-6-amine by HPLC-UV

Introduction: The Critical Role of Purity in Drug Development 3-Chloroimidazo[1,2-b]pyridazin-6-amine is a heterocyclic amine that serves as a vital building block in medicinal chemistry. Its scaffold is found in molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

3-Chloroimidazo[1,2-b]pyridazin-6-amine is a heterocyclic amine that serves as a vital building block in medicinal chemistry. Its scaffold is found in molecules investigated for a range of therapeutic applications, including protein kinase inhibition.[1] In the journey from a promising lead compound to a clinical candidate, the purity of the active pharmaceutical ingredient (API) or its intermediates is non-negotiable. Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities to ensure the safety and efficacy of therapeutic products.[2]

This guide provides a comprehensive framework for validating the purity of 3-Chloroimidazo[1,2-b]pyridazin-6-amine using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. We will delve into the causality behind methodological choices, present a self-validating experimental protocol grounded in ICH guidelines, and objectively compare HPLC-UV with other analytical techniques.

The Analytical Challenge: Understanding Potential Impurities

A robust analytical method must be able to separate the main compound from any potential impurities. For 3-Chloroimidazo[1,2-b]pyridazin-6-amine, impurities can arise from several sources:

  • Starting Materials: Unreacted precursors from the synthesis, such as 6-chloropyridazin-3-amine.[3]

  • Intermediates: Partially reacted or side-reaction products.

  • By-products: Unwanted molecules formed during the synthesis, such as isomers or related substances from reagents like 1,3-dichloroacetone.[3]

  • Degradation Products: Impurities formed due to instability of the final compound under certain storage or process conditions.

Given the aromatic and heterocyclic nature of the target molecule, High-Performance Liquid Chromatography (HPLC) is the gold standard for separation due to its precision and versatility with complex mixtures.[2] The imidazo[1,2-b]pyridazine core contains a chromophore that absorbs UV light, making UV detection a simple, robust, and cost-effective choice for quantification.

The HPLC-UV Method: A Step-by-Step Protocol

The objective of method development is to achieve adequate separation of the main peak from all potential impurities. The following protocol is a well-established starting point for heterocyclic amines, designed for both accuracy and efficiency.

Causality of Chromatographic Choices
  • Column: A C18 (octadecylsilane) column is chosen for its hydrophobic stationary phase, which provides excellent retention and resolution for moderately polar aromatic compounds like our target analyte.

  • Mobile Phase: A combination of a weak acid (formic acid) in water and an organic modifier (acetonitrile) is used. The acid helps to protonate the amine functional groups, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support. Acetonitrile is selected for its low UV cutoff and viscosity, allowing for efficient elution.

  • Gradient Elution: A gradient program, where the percentage of organic solvent is increased over time, is essential. This ensures that early-eluting, more polar impurities are retained and separated, while late-eluting, less polar impurities are eluted within a reasonable analysis time without excessive peak broadening.

  • UV Detection Wavelength: The wavelength is set at the absorbance maximum (λ-max) of 3-Chloroimidazo[1,2-b]pyridazin-6-amine to ensure maximum sensitivity. This is typically determined by running a photodiode array (PDA) scan of a standard solution. For similar heterocyclic aromatic amines, detection is often performed around 260 nm.[4]

Experimental Workflow

The overall process from sample receipt to final purity assessment is outlined below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Weigh Sample Dissolve_Sample Dissolve & Dilute Sample Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Std Dissolve & Dilute Standard Standard->Dissolve_Std Diluent Prepare Diluent (e.g., 50:50 ACN:H2O) Diluent->Dissolve_Sample Diluent->Dissolve_Std Filter Filter Samples (0.45 µm) Dissolve_Sample->Filter Dissolve_Std->Filter Equilibrate Equilibrate HPLC System SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Samples & Standards SST->Inject If SST Passes Integrate Integrate Chromatograms Inject->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for HPLC-UV purity analysis.

Detailed Protocol
ParameterRecommended Condition
Instrument High-Performance Liquid Chromatography system with UV/PDA Detector
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 260 nm (or determined λ-max)
Injection Volume 10 µL
Sample Conc. ~0.5 mg/mL in 50:50 Acetonitrile:Water
Reference Std Conc. ~0.5 mg/mL in 50:50 Acetonitrile:Water

Method Validation: The Self-Validating System

Method validation is the documented process that establishes that the performance characteristics of the method are suitable for its intended application.[5] We will follow the internationally harmonized ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[6][7]

Validation_Parameters cluster_params Validation Characteristics PurityAssay Purity Assay (ICH Q2(R1)) Specificity Specificity Is the method selective for the analyte? PurityAssay->Specificity Linearity Linearity & Range Is response proportional to concentration? PurityAssay->Linearity Accuracy Accuracy How close are results to the true value? PurityAssay->Accuracy Precision Precision How repeatable are the results? - Repeatability - Intermediate PurityAssay->Precision Limits LOD & LOQ What is the lowest detectable/quantifiable level? PurityAssay->Limits Robustness Robustness Is the method affected by small changes? PurityAssay->Robustness

Caption: Key validation parameters for a purity assay per ICH Q2(R1).

System Suitability Testing (SST)

Before any validation or sample analysis, SST ensures the chromatographic system is performing correctly. This is the first layer of self-validation.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Repeatability (%RSD) %RSD ≤ 1.0% for 5 replicate injections of the standard
Validation Parameters & Acceptance Criteria

The following table summarizes the validation experiments. The objective for an impurity test is to have a range from the reporting level up to 120% of the specification limit.[5]

ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).Peak for the main compound is pure and free of interference from impurities, degradants, or blank components.
Linearity Analyze a minimum of 5 concentrations across the desired range (e.g., LOQ to 120% of specification).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.From reporting threshold to 120% of impurity specification. For assay, typically 80-120% of target concentration.[8]
Accuracy Analyze samples spiked with known amounts of impurities at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate.% Recovery between 80.0% and 120.0% for each impurity level.
Precision (Repeatability) Analyze 6 replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.%RSD ≤ 5.0% for each specified impurity.
Precision (Intermediate) Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.%RSD ≤ 10.0% for each specified impurity.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope of the calibration curve.The LOQ must be at or below the reporting threshold for impurities.
Robustness Systematically vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria are met, and the purity result is not significantly affected by the variations.

Comparison with Alternative Analytical Methods

While HPLC-UV is often the workhorse for purity analysis, other techniques offer complementary information.[2] The choice of method depends on the specific question being asked.

TechniquePrincipleProsConsBest For
HPLC-UV Separation by chromatography, detection by UV absorbance.High precision & accuracy, robust, widely available, cost-effective, excellent for quantification.[5]Provides no structural information, requires chromophore, co-elution can be an issue.Routine QC, purity/assay determination, stability testing.
LC-MS (Mass Spectrometry) HPLC separation followed by mass-to-charge ratio detection.High specificity & sensitivity, provides molecular weight for peak identification, structural elucidation (MS/MS).[9]Higher cost & complexity, matrix effects can suppress ionization, quantification can be more complex.Impurity identification, analysis of non-chromophoric compounds, trace-level analysis.
qNMR (Quantitative NMR) Signal intensity is directly proportional to the number of nuclei.Absolute quantification without a specific reference standard, provides detailed structural information.[10]Lower sensitivity than HPLC, requires highly pure internal standard, complex spectra for mixtures.Purity assessment of reference standards, structural confirmation, analysis of isomers.
GC-MS (Gas Chromatography-MS) Separation of volatile compounds in the gas phase.Excellent for volatile impurities (e.g., residual solvents), high sensitivity and specificity.[2]Analyte must be volatile or derivable, high temperatures can cause degradation.Analysis of residual solvents and other volatile organic impurities.
DSC (Differential Scanning Calorimetry) Measures heat flow associated with thermal transitions (e.g., melting).Determines absolute purity of highly pure substances (>98.5%) without a standard, fast.[11]Does not separate or identify impurities, not suitable for thermally labile or amorphous compounds.Purity confirmation of highly pure reference standards.

Conclusion

Validating the purity of 3-Chloroimidazo[1,2-b]pyridazin-6-amine is a systematic process that underpins the quality and safety of potential new medicines. HPLC-UV stands out as the primary analytical tool for this purpose, offering a superb balance of precision, robustness, and cost-effectiveness for routine quality control.[12] The self-validating framework presented here, grounded in ICH Q2(R1) guidelines, provides a clear and defensible pathway to demonstrate that the method is suitable for its intended purpose.[7] While powerful techniques like LC-MS and qNMR offer invaluable orthogonal information, particularly during initial development and impurity identification, a well-validated HPLC-UV method remains the cornerstone of purity assessment in the pharmaceutical industry.

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  • Purity determination and evaluation of new drug substances. PubMed. Available from: [Link]

  • Analytical method validation as per ich and usp. SlideShare. Available from: [Link]

  • Eight Commonly Used Techniques for Drug Analysis. Labinsights. Available from: [Link]

  • 6-Amino-3-chloropyridazine. PubChem, National Institutes of Health. Available from: [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. Available from: [Link]

  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. Google Patents.
  • 6-Chloro-3-methylimidazo[1,2-b]pyridazine. PubChem, National Institutes of Health. Available from: [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. ResearchGate. Available from: [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of C-6 Substituted Imidazopyridazines

The imidazopyridazine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth analysis of the struct...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazopyridazine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of C-6 substituted imidazopyridazine derivatives, with a particular focus on their validation as kinase inhibitors, anticancer, and antiplasmodial agents. We will explore the causal relationships behind experimental design, present comparative data, and provide detailed protocols for key validation assays.

The Imidazopyridazine Core: A Privileged Scaffold

Imidazopyridazines are bioisosteres of purines, where the pyrimidine ring is replaced by a pyridazine ring.[1][2] This structural similarity allows them to interact with a wide range of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, making kinase inhibitors a major focus of drug discovery.[1][3] The imidazo[1,2-b]pyridazine isomer is the most extensively studied for its therapeutic potential.[4]

Decoding the Structure-Activity Relationship at the C-6 Position

The C-6 position of the imidazopyridazine ring has been identified as a critical site for modification to modulate biological activity and selectivity. Strategic substitution at this position can significantly impact the potency and pharmacokinetic properties of the resulting compounds.

Kinase Inhibition: A Tale of Two Rings

The substitution at the C-6 position with various aryl and heteroaryl moieties has been a key strategy in the development of potent kinase inhibitors. The nature of this substituent directly influences the interaction with the ATP-binding pocket of the target kinase.

A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and screened for their activities against PI3Kα.[5] Systematic SAR studies revealed that a methyl substituent at the 6-position was more favorable for potency compared to a chloro or hydrogen substituent.[5]

dot

Caption: SAR at C-6 for Kinase Inhibition.

Anticancer Activity: Targeting Cell Viability

The cytotoxic effects of C-6 substituted imidazopyridazines have been evaluated against various cancer cell lines. The substituents at this position play a crucial role in determining the antiproliferative activity.

In a study of novel imidazopyridine carbohydrazide derivatives, compounds with a 4-bromophenyl group at the C-6 position exhibited significant cytotoxic potential against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.[6] This highlights the importance of halogenated aryl substituents for enhancing anticancer efficacy.

Table 1: Comparative Anticancer Activity of C-6 Substituted Imidazopyridine Derivatives

CompoundC-6 SubstituentTarget Cell LineIC50 (µM)Reference
7d 4-BromophenylMCF-722.6[6]
7d 4-BromophenylHT-2913.4[6]
11a Aryl triazoleMCF-740.3[6]
11a Aryl triazoleHT-2961.2[6]
Antiplasmodial Activity: A Fight Against Malaria

Imidazopyridazines have also emerged as promising antimalarial agents. Structure-activity relationship studies have shown that modifications at the C-6 position can significantly enhance their potency against Plasmodium falciparum.

In a series of 3,6-diarylated imidazopyridazines, meta-substitution on the phenyl ring at the C-6 position was found to be optimal for antiplasmodial activity.[7] Specifically, a 3-methylsulfinylphenyl group at C-6 led to compounds with potent activity against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum.[7] However, para-substitution with either a sulfone or sulfoxide group at the 6-phenyl ring was detrimental to potency.[7]

Table 2: Comparative Antiplasmodial Activity of C-6 Substituted Imidazopyridazines

CompoundC-6 Phenyl SubstituentP. falciparum StrainIC50 (µM)Reference
Lead Compound (1) 3-MethylsulfinylNF540.0073[7]
3 4-SulfoxideNF540.673[7]
5 4-SulfoneNF540.974[7]
13 3-MethylsulfinylNF540.151[7]
13 3-MethylsulfinylK10.0866[7]

Experimental Validation: Protocols and Methodologies

The validation of the biological activity of these compounds relies on robust and reproducible experimental assays. Here, we provide detailed protocols for two key assays used in the characterization of C-6 substituted imidazopyridazines.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

dot

Kinase_Inhibition_Assay cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare compound dilutions D Add compound, kinase, and substrate/ATP to well A->D B Prepare kinase solution B->D C Prepare substrate/ATP solution C->D E Incubate at 30°C D->E F Stop reaction and detect signal (e.g., luminescence) E->F G Measure signal F->G H Plot signal vs. concentration G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the kinase assay buffer to obtain a range of concentrations for testing.

    • Prepare the recombinant target kinase in kinase assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in the assay buffer. The concentrations should ideally be at or near the Km values for the enzyme.[8]

  • Kinase Reaction :

    • In a microplate, add the serially diluted compound or vehicle control.

    • Add the diluted kinase to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction is in the linear range.[8]

  • Detection :

    • Stop the kinase reaction. The method for stopping and detection will depend on the assay format (e.g., addition of a stop solution for luminescence-based assays like ADP-Glo™).[8]

    • Measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a plate reader.

  • Data Analysis :

    • Subtract the background signal (from wells without enzyme) from all other readings.

    • Plot the signal as a function of the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.[8]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

dot

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_reaction MTT Reaction cluster_formazan_solubilization Formazan Solubilization cluster_readout Data Acquisition A Seed cells in a 96-well plate B Incubate (e.g., 24h) A->B C Add serially diluted compound B->C D Incubate (e.g., 48-72h) C->D E Add MTT reagent D->E F Incubate (e.g., 4h) E->F G Add solubilization solution F->G H Incubate (e.g., overnight) G->H I Measure absorbance (570 nm) H->I

Caption: Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding :

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment :

    • Prepare serial dilutions of the C-6 substituted imidazopyridazine compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation :

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[9]

    • Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[11]

  • Formazan Solubilization :

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement :

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[11]

    • The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Modulation

Many C-6 substituted imidazopyridazines exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[5][12]

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor C-6 Substituted Imidazopyridazine Inhibitor->PI3K Inhibits

Sources

Comparative

A Researcher's Guide to Comparing the Metabolic Stability of Imidazo[1,2-b]pyridazine Scaffolds in Liver Microsomes

Introduction The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its versatility is highlighted by its pres...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Its versatility is highlighted by its presence in the FDA-approved multi-kinase inhibitor ponatinib and various other therapeutic agents targeting kinases, inflammatory pathways, and infectious diseases.[1][2][3][4][5][6] A critical parameter in the drug discovery and development cascade is the metabolic stability of a compound, which significantly influences its pharmacokinetic profile, including half-life and oral bioavailability.[7] This guide provides a comprehensive comparison of the metabolic stability of various imidazo[1,2-b]pyridazine scaffolds, with a focus on in vitro assessment using liver microsomes. We will delve into the experimental design, underlying principles, and interpretation of data to aid researchers in optimizing the metabolic properties of their lead candidates.

The Gatekeepers of Metabolism: An Overview of Liver Microsomes

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a dominant role in the clearance of most xenobiotics.[8] Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are enriched with Phase I metabolic enzymes, most notably the CYPs.[8][9] This makes them a valuable and widely used in vitro tool for assessing the intrinsic clearance of drug candidates and predicting their in vivo metabolic fate.[9][10][11] By incubating a test compound with liver microsomes in the presence of necessary cofactors like NADPH, we can measure the rate of its disappearance over time, providing a quantitative measure of its metabolic stability.[8][12][13]

Experimental Protocol: A Step-by-Step Guide to the Liver Microsomal Stability Assay

The following protocol outlines a standard procedure for evaluating the metabolic stability of imidazo[1,2-b]pyridazine derivatives. The causality behind each step is explained to ensure a robust and self-validating experimental system.

Materials and Reagents:
  • Test Compounds: Imidazo[1,2-b]pyridazine derivatives of interest.

  • Liver Microsomes: Pooled human, rat, or mouse liver microsomes are commonly used to assess inter-species differences.[8][12]

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).[9][12]

  • Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).[8][14]

  • Positive Controls: Compounds with known metabolic profiles (e.g., Dextromethorphan, Midazolam) to validate the metabolic competency of the assay system.[12]

  • Quenching Solution: Acetonitrile (ACN) to stop the metabolic reaction.[12]

  • Internal Standard (IS): A stable compound used for analytical normalization.

Experimental Workflow:

The process of determining metabolic stability in liver microsomes can be broken down into three key phases: incubation, sample processing, and analysis.

G cluster_0 Incubation Phase cluster_1 Sample Processing cluster_2 Analysis Phase pre_incubation Pre-incubation: Test Compound + Microsomes (37°C) initiation Initiate Reaction: Add NADPH pre_incubation->initiation incubation Incubation: Time Points (e.g., 0, 5, 15, 30, 60 min) initiation->incubation termination Terminate Reaction: Add Acetonitrile incubation->termination centrifugation Centrifugation: Pellet Precipitated Proteins termination->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis: Quantify Remaining Parent Compound supernatant_transfer->lc_ms_analysis data_analysis Data Analysis: Calculate Half-Life (t½) and Intrinsic Clearance (Clint) lc_ms_analysis->data_analysis caption Figure 1: Experimental Workflow for Liver Microsomal Stability Assay

Caption: Figure 1: Experimental Workflow for Liver Microsomal Stability Assay.

Detailed Methodology:
  • Preparation of Working Solutions:

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).[14]

    • Prepare a working solution of the test compound by diluting the stock solution in the assay buffer to the desired concentration (e.g., 1 µM).[9][12]

    • Thaw the liver microsomes on ice and prepare a working stock in the buffer (e.g., 3 mg/mL from a 20 mg/mL stock).[12]

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound working solution with the liver microsome working solution (final microsomal protein concentration typically 0.5 mg/mL) at 37°C for a short period (e.g., 5-10 minutes).[8][9][15]

    • Initiate the metabolic reaction by adding the NADPH cofactor (final concentration typically 1 mM).[15] A control incubation without NADPH should be included for each compound to assess non-enzymatic degradation.[9]

    • Incubate the reaction mixture at 37°C.[8]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile.[9][12][13] The acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic activity.[9]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[9][12]

Data Analysis and Interpretation:

The metabolic stability of a compound is typically expressed in terms of its half-life (t½) and intrinsic clearance (Clint).

  • Half-life (t½): The time required for 50% of the parent compound to be metabolized. It is calculated from the slope of the natural logarithm of the percentage of compound remaining versus time.

  • Intrinsic Clearance (Clint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow.[13] It is calculated from the half-life and the concentration of microsomal protein used in the assay.

These parameters allow for the rank-ordering of compounds based on their metabolic stability and provide crucial data for predicting in vivo pharmacokinetic properties.[7][10]

Structure-Metabolism Relationships of Imidazo[1,2-b]pyridazines

The metabolic fate of an imidazo[1,2-b]pyridazine derivative is highly dependent on the nature and position of its substituents. Understanding these structure-metabolism relationships (SMRs) is key to designing compounds with improved metabolic stability.

Key Metabolic Hotspots and Modulating Strategies:

The imidazo[1,2-b]pyridazine core and its substituents are susceptible to various metabolic transformations, primarily oxidation reactions catalyzed by CYP enzymes.

G cluster_pathways Common Metabolic Pathways cluster_strategies Strategies to Enhance Stability scaffold Imidazo[1,2-b]pyridazine Core oxidation Oxidation (Hydroxylation, N-oxidation) scaffold->oxidation Susceptible Sites dealkylation Dealkylation (O-dealkylation, N-dealkylation) scaffold->dealkylation Substituent Dependent conjugation Conjugation (Glucuronidation) oxidation->conjugation Phase II Metabolism blocking Metabolic Blocking (e.g., Fluorination) blocking->scaffold Modifies bioisosteres Bioisosteric Replacement bioisosteres->scaffold Modifies steric_hindrance Introduce Steric Hindrance steric_hindrance->scaffold Modifies reduce_lipophilicity Reduce Lipophilicity reduce_lipophilicity->scaffold Modifies caption Figure 2: Metabolic Pathways and Stability Enhancement Strategies

Caption: Figure 2: Metabolic Pathways and Stability Enhancement Strategies.

  • Aromatic Hydroxylation: Phenyl or other aromatic rings attached to the imidazo[1,2-b]pyridazine core are common sites for hydroxylation. Introducing electron-withdrawing groups or replacing a hydrogen atom with a metabolically more stable group, such as fluorine, can block this pathway.[16]

  • Aliphatic Hydroxylation: Alkyl substituents are susceptible to hydroxylation at the α- or ω-position. Introducing steric hindrance near the site of metabolism or incorporating heteroatoms can alter the metabolic profile.

  • N- and O-Dealkylation: Alkoxy or N-alkyl groups can be readily cleaved. Replacing these with more stable linkers or groups that are not substrates for dealkylating enzymes can enhance stability.

  • Bioisosteric Replacements: Replacing metabolically labile moieties with bioisosteres that retain the desired biological activity but possess improved metabolic stability is a widely used strategy.[16][17] For example, replacing a phenyl ring with a pyridine ring can alter the electronic properties and metabolic susceptibility.[18] Similarly, morpholine moieties are often introduced to enhance water solubility and metabolic stability.[18]

  • Reducing Lipophilicity: Generally, highly lipophilic compounds tend to be more susceptible to metabolism by CYP enzymes. Decreasing the lipophilicity (cLogP) of a compound can often lead to improved metabolic stability.[19]

Comparative Metabolic Stability Data:

The following table presents a summary of metabolic stability data for representative imidazo[1,2-b]pyridazine derivatives from published literature, illustrating the impact of structural modifications.

Compound IDR1-SubstituentR2-Substituent% Remaining (Human Liver Microsomes, 10 min)Reference
4 Anilino(Details not specified)11%[19]
5 (2-oxo-1,2-dihydropyridin-3-yl)amino(Details not specified)99%[19]

This table is illustrative. For a comprehensive comparison, researchers should consult specific studies relevant to their scaffold of interest.

As shown in the table, a significant improvement in metabolic stability was achieved by replacing the anilino group in compound 4 with a 2-oxo-1,2-dihydropyridin-3-yl)amino moiety in compound 5 .[19] This highlights the profound impact that strategic structural modifications can have on the metabolic profile of the imidazo[1,2-b]pyridazine scaffold.

Conclusion

The in vitro liver microsomal stability assay is an indispensable tool in the optimization of imidazo[1,2-b]pyridazine-based drug candidates. A thorough understanding of the experimental protocol and the structure-metabolism relationships governing this scaffold empowers medicinal chemists to rationally design molecules with enhanced pharmacokinetic properties. By systematically evaluating and comparing the metabolic stability of novel analogs, researchers can accelerate the identification of promising drug candidates with a higher probability of success in later stages of development.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.
  • Lin, X., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 28). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • PubMed. (2020, March 15). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. Retrieved from [Link]

  • National Institutes of Health. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]

  • ScienceDirect. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • American Association for Cancer Research. (2007, July 15). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]

  • PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PubMed. (2024, March 29). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Retrieved from [Link]

  • IP Innovative Publication. (2025, May 5). The role of bioisosterism in modern drug design: Current applications and challenges. Retrieved from [Link]

  • MDPI. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Retrieved from [Link]

  • MDPI. (2023, August 1). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Retrieved from [Link]

  • PubMed. (2013, December 15). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Retrieved from [Link]

  • De Gruyter. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, April 15). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Retrieved from [Link]

  • PubMed. (2010, September 1). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Retrieved from [Link]

  • ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. Retrieved from [Link]

  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]

  • ACS Publications. (2025, December 15). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • PLOS ONE. (2012, December 31). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. Retrieved from [Link]

  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Retrieved from [Link]

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Validation

A Researcher's Guide to the Spectroscopic Identification of 3-Chloroimidazo[1,2-b]pyridazin-6-amine: An Infrared Spectroscopy-Focused Comparative Analysis

In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold is a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities.[1][2] The precise and unambig...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold is a cornerstone for developing novel therapeutics, demonstrating a wide array of biological activities.[1][2] The precise and unambiguous identification of its derivatives is paramount for advancing drug discovery programs. This guide provides an in-depth technical analysis for the identification of a key intermediate, 3-chloroimidazo[1,2-b]pyridazin-6-amine, with a primary focus on Infrared (IR) spectroscopy as a rapid and accessible characterization tool.

This document moves beyond a simple listing of spectral peaks. It offers a comparative framework, grounded in the principles of vibrational spectroscopy, to not only identify the target molecule but also to differentiate it from potential precursors and side-products. We will dissect the expected IR spectrum, correlate it with the molecule's structural features, and contextualize these findings with data from complementary analytical techniques.

The Vibrational Fingerprint: Decoding the IR Spectrum of 3-Chloroimidazo[1,2-b]pyridazin-6-amine

Infrared spectroscopy probes the vibrational modes of a molecule, which are dictated by its constituent functional groups and overall structure. For 3-chloroimidazo[1,2-b]pyridazin-6-amine, the key structural motifs that yield characteristic IR absorptions are the primary aromatic amine (-NH₂), the fused imidazopyridazine heterocyclic system, and the carbon-chlorine (C-Cl) bond.

The expected vibrational frequencies for these groups are summarized in the table below, followed by a detailed mechanistic explanation of each region.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Primary Aromatic Amine (-NH₂) & Aromatic C-H N-H Asymmetric Stretch3500 - 3420[3]Weak-MediumTwo distinct bands are characteristic of a primary amine. These are typically sharp.
N-H Symmetric Stretch3420 - 3340[3]Weak-MediumThe second of the two primary amine stretching bands.
Aromatic C-H Stretch3100 - 3000[4][5]Weak-MediumArises from the C-H bonds on the heterocyclic ring system.
Imidazopyridazine Ring N-H Bending (Scissoring)1650 - 1580[3][6]Medium-StrongThis band can sometimes be broad and its position is sensitive to hydrogen bonding.[3]
C=C and C=N Ring Stretching1625 - 1430[7]Medium-StrongA series of sharp bands characteristic of the aromatic and heteroaromatic ring system.
C-N and C-Cl Bonds (Fingerprint Region) Aromatic C-N Stretch1340 - 1250[3][8]StrongStronger than aliphatic C-N stretch due to resonance with the ring.[3]
N-H Wagging910 - 665[6]Medium-Strong, BroadCharacteristic of primary and secondary amines.
C-Cl Stretch850 - 550[4][7]Medium-StrongThe position can be influenced by neighboring groups.[7]
The N-H and C-H Stretching Region (3500 - 3000 cm⁻¹)

The high-frequency region of the spectrum is dominated by the stretching vibrations of light atoms, primarily hydrogen.

  • Primary Amine (N-H) Stretches: A hallmark of a primary amine (R-NH₂) is the appearance of two distinct bands.[6][9] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric N-H stretch. For aromatic amines, these bands are typically found in the 3500-3340 cm⁻¹ range and are sharper and less intense than the O-H bands of alcohols.[3][8][10] The presence of two peaks in this region is a crucial first indicator for the -NH₂ group on the pyridazine ring.

  • Aromatic C-H Stretches: The C-H bonds on the fused heterocyclic ring will exhibit stretching vibrations just above 3000 cm⁻¹.[4][11] These absorptions are typically of weak to medium intensity and confirm the presence of the aromatic-like core structure.

The Double Bond and Bending Region (1700 - 1400 cm⁻¹)

This region provides invaluable information about the unsaturation and bending vibrations within the molecule.

  • N-H Bending: The scissoring motion of the primary amine's H-N-H bond angle gives rise to a characteristic absorption between 1650-1580 cm⁻¹.[3][6] This band is often medium to strong and can be broad.

  • Ring Stretching (C=C and C=N): The imidazopyridazine core contains multiple C=C and C=N bonds. Their stretching vibrations are coupled and result in a series of sharp, medium-to-strong intensity bands typically between 1625 and 1430 cm⁻¹.[7] The exact positions and relative intensities of these bands are unique to the specific heterocyclic system, contributing significantly to the molecule's "fingerprint."

The Fingerprint Region (< 1400 cm⁻¹)

This region, while often complex, contains highly diagnostic peaks for heavier atoms and complex coupled vibrations.

  • Aromatic C-N Stretching: The stretching of the C-N bond connecting the amine group to the pyridazine ring is expected to produce a strong absorption in the 1340-1250 cm⁻¹ range.[3][8] Its intensity is enhanced due to resonance with the ring, making it a more reliable diagnostic tool than the C-N stretch in aliphatic amines.[3]

  • N-H Wagging: An out-of-plane bending vibration, known as wagging, for the primary amine N-H bonds results in a broad, strong band between 910 and 665 cm⁻¹.[6]

  • C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the 850-550 cm⁻¹ range.[4][7] Aromatic halogen compounds often show this absorption, which can be influenced by the electronic environment of the ring.[7]

Comparative Analysis with Other Techniques

While IR spectroscopy is a powerful tool for functional group identification, unambiguous structure elucidation requires corroborating evidence from other analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide definitive information on the number and connectivity of protons and carbons, respectively. For instance, ¹H NMR data for a related compound, 6-chloropyridazin-3-amine, shows characteristic doublets for the pyridazine ring protons at δ 7.32 and 6.80 ppm, and a broad singlet for the amine protons at δ 6.60 ppm.[12] Similar patterns, along with signals for the imidazole portion of the ring, would be expected for the target molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M and M+2 peak pattern, providing strong evidence for the presence of a single chlorine atom in the molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the standard procedure for analyzing a solid sample using the potassium bromide (KBr) pellet method. This technique is chosen to minimize interference from solvents and to obtain a spectrum of the compound in its solid state.

Objective: To obtain a high-fidelity mid-IR transmission spectrum of 3-chloroimidazo[1,2-b]pyridazin-6-amine.

Materials:

  • 3-chloroimidazo[1,2-b]pyridazin-6-amine (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Sample Preparation (The KBr Pellet):

    • Rationale: KBr is transparent in the mid-IR region (4000-400 cm⁻¹) and, when pressed, forms a glass-like matrix for the solid analyte. This minimizes light scattering.

    • Procedure:

      • Gently grind ~200 mg of dry KBr in an agate mortar to a fine, consistent powder.

      • Add 1-2 mg of the sample to the mortar.

      • Grind the sample and KBr together for 1-2 minutes until the mixture is a homogenous, fine powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to avoid scattering.

      • Transfer the powder to the pellet die and press under high pressure (8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (H₂O, CO₂) is collected and subtracted from the sample spectrum to ensure the resulting data is solely from the analyte.

    • Procedure:

      • Ensure the sample compartment of the FTIR spectrometer is empty.

      • Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

      • Place the KBr pellet containing the sample into the sample holder.

      • Collect the sample spectrum using the same acquisition parameters as the background. The instrument software will automatically ratio the sample spectrum against the background.

  • Data Analysis:

    • Rationale: Peak picking and comparison with reference values allow for the identification of key functional groups.

    • Procedure:

      • Use the spectrometer software to label the wavenumbers of major absorption bands.

      • Compare the observed peak positions with the expected values detailed in the table above.

      • Correlate the presence and absence of key bands to confirm the identity of 3-chloroimidazo[1,2-b]pyridazin-6-amine.

Analytical Workflow Diagram

The logical flow from sample to final identification can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Sample Analyte (1-2 mg) Grind Grind & Homogenize Sample->Grind KBr FTIR-Grade KBr (~200 mg) KBr->Grind Press Press into Pellet Grind->Press SampleSpec Collect Sample Spectrum Press->SampleSpec Background Collect Background (Empty Chamber) Background->SampleSpec Software Ratioing RawSpectrum Raw IR Spectrum SampleSpec->RawSpectrum PeakPick Peak Picking & Annotation RawSpectrum->PeakPick Compare Compare with Reference Data PeakPick->Compare ID Compound Identification Compare->ID

Caption: Workflow for the identification of 3-chloroimidazo[1,2-b]pyridazin-6-amine via FTIR.

Conclusion

The identification of 3-chloroimidazo[1,2-b]pyridazin-6-amine via IR spectroscopy is a robust and efficient process when a systematic approach is employed. By understanding the characteristic vibrational modes of the primary aromatic amine, the fused heterocyclic ring, and the C-Cl bond, researchers can confidently interpret the resulting spectrum. The appearance of dual N-H stretching bands (3500-3340 cm⁻¹), strong ring stretching absorptions (1625-1430 cm⁻¹), a prominent aromatic C-N stretch (~1300 cm⁻¹), and a C-Cl bond vibration in the lower fingerprint region collectively form a unique spectral signature. For absolute certainty, especially in regulatory or developmental contexts, confirmation using orthogonal methods like NMR and MS is strongly recommended.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015, January 8). Infrared Spectroscopy. Retrieved from [Link]

  • Kołodziej, B., et al. (2015). Imidazopyridines as a source of biological activity and their pharmacological potentials-Infrared and Raman spectroscopic evidence of their content in pharmaceuticals and plant materials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 436-443.
  • El-Azhary, A. A., & Al-Ghamdi, A. A. (2012). Vibrational spectroscopic studies of 2-amino-5-chlorobenzoxazole. Elixir Vib. Spect. 44, 7231-7235.
  • Volpi, G., et al. (2024).
  • Gali, V. K., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc.
  • Sundaraganesan, N., et al. (2009). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Structural Chemistry, 20, 423-434.
  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Boudhar, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Al-Suwaidan, I. A., et al. (2021). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. Molecules, 26(16), 4945.
  • Cataliotti, R. S., & Paliani, G. (1974). Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry, 52(23), 4055-4059.
  • Sauthon, C., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573.
  • Mansour, H. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Sławiński, J., et al. (2017).
  • Kumar, G. S., et al. (2014). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 6(5), 343-351.
  • ResearchGate. (2020). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • New Drug Approvals. (2025, June 30). Taletrectinib. Retrieved from [Link]

  • Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 542-551.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Chloroimidazo[1,2-b]pyridazin-6-amine

Section 1: Hazard Assessment and Identification Understanding the potential hazards of 3-Chloroimidazo[1,2-b]pyridazin-6-amine is the first step in safe handling and disposal. Based on analogous compounds, it should be t...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment and Identification

Understanding the potential hazards of 3-Chloroimidazo[1,2-b]pyridazin-6-amine is the first step in safe handling and disposal. Based on analogous compounds, it should be treated as a substance that may cause skin, eye, and respiratory irritation[1][2].

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[1][2].

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2].

  • Environmental Hazards: As with many synthetic chemical compounds, its full ecological impact is not well-documented. Therefore, it must be prevented from entering drains or waterways[3].

  • Reactivity: Incompatible with strong oxidizing agents and strong acids[1][4]. Hazardous decomposition products upon combustion may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas[5].

Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 3-Chloroimidazo[1,2-b]pyridazin-6-amine in any form, including during disposal preparation.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles[4][6].Protects against accidental splashes or dust particles causing serious eye irritation.
Hand Protection Wear protective gloves (e.g., nitrile rubber)[4][6].Prevents direct skin contact and potential irritation or absorption.
Body Protection A standard laboratory coat is required. For larger quantities or spill cleanup, impervious clothing may be necessary[6].Minimizes skin exposure on arms and torso.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood[3][6]. A NIOSH-approved respirator may be needed for spills or if handling outside a hood[4].Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.

Section 3: Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2 before approaching the spill.

  • Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne[3][7]. For liquid spills, dike the area with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the Waste: Carefully scoop the spilled material and absorbent into a designated hazardous waste container[7]. Avoid creating dust[3].

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste[6][8].

  • Label and Dispose: Seal and label the waste container clearly. Dispose of it as hazardous waste according to the procedures in Section 5.

Section 4: Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a cornerstone of safe and compliant disposal. As a chlorinated organic compound, 3-Chloroimidazo[1,2-b]pyridazin-6-amine must be treated as hazardous waste .

The Criticality of Segregation: Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous[9]. Mixing halogenated waste with non-halogenated waste streams is strongly discouraged. This is because the disposal methods differ significantly; halogenated waste incineration requires specialized equipment, such as afterburners and scrubbers, to manage the acidic gases (e.g., HCl) produced during combustion, making the process more costly[8][10].

Segregation Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."

  • No Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste that is not contaminated with it[8].

  • Content Log: Maintain a log of the contents of the waste container, including the chemical name and approximate quantity.

Section 5: Step-by-Step Disposal Procedures

The primary and most responsible method for disposing of 3-Chloroimidazo[1,2-b]pyridazin-6-amine and its associated waste is through a licensed hazardous waste disposal company.

Protocol for Waste Accumulation and Disposal:

  • Container Selection: Use a chemically resistant, sealable container for waste accumulation. The container must be in good condition and compatible with the waste[11].

  • Waste Transfer:

    • Solid Waste: Transfer the solid 3-Chloroimidazo[1,2-b]pyridazin-6-amine directly into the designated halogenated waste container.

    • Contaminated Labware: Disposable items (gloves, weigh boats, pipette tips) that are grossly contaminated should be placed in the same solid waste container.

    • Solutions: If the compound is in solution, it should be collected in a designated "Halogenated Liquid Waste" container. The solvent will dictate compatibility, but as a general rule, chlorinated compounds should not be mixed with non-chlorinated solvent waste[8].

  • Labeling: The waste container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "3-Chloroimidazo[1,2-b]pyridazin-6-amine" and any other components.

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment.

  • Final Disposal: Arrange for pickup by your institution's EHS department or a certified hazardous waste contractor. The recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous decomposition products[10].

Below is a workflow diagram illustrating the decision-making process for proper disposal.

cluster_prep Preparation & Handling cluster_characterize Characterization & Segregation cluster_contain Containment cluster_disposal Final Disposal start Waste Generation (e.g., unused product, contaminated labware) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Is it a chlorinated compound? ppe->characterize decision Yes characterize->decision segregate Segregate as 'Halogenated Hazardous Waste' decision->segregate container Select appropriate, sealed waste container segregate->container labeling Label container with: 'Hazardous Waste', Chemical Name, Hazards container->labeling storage Store in designated Satellite Accumulation Area labeling->storage pickup Arrange for pickup by certified hazardous waste vendor storage->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Waste Disposal Workflow for 3-Chloroimidazo[1,2-b]pyridazin-6-amine.

Section 6: Regulatory Considerations

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[9][12]. It is the responsibility of the waste generator (the laboratory) to ensure that waste is properly characterized, managed, and disposed of according to these regulations[12][13]. Never dispose of this chemical down the drain or in regular trash, as this is prohibited for hazardous and chlorinated compounds[14].

By adhering to these procedures, researchers can ensure that the disposal of 3-Chloroimidazo[1,2-b]pyridazin-6-amine is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

  • BJ SERVICES COMPANY. Safety Data Sheet. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • NOP. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Lonza. Safety Data Sheet: NuSieve™ 3:1 Agarose. [Link]

  • European Chlorinated Solvents Association. Recycling & Disposal. [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 3-Amino-6-chloroimidazo[1,2-b] pyridazine. [Link]

  • H2oblogged's Blog. Guidance Manual for the Disposal of Chlorinated Water. [Link]

  • Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS. [Link]

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Handling

Comprehensive Safety and Handling Guide for 3-Chloroimidazo[1,2-b]pyridazin-6-amine

This guide provides essential safety and logistical information for the handling of 3-Chloroimidazo[1,2-b]pyridazin-6-amine. The recommendations herein are grounded in the known toxicological profiles of structurally rel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling of 3-Chloroimidazo[1,2-b]pyridazin-6-amine. The recommendations herein are grounded in the known toxicological profiles of structurally related imidazopyridazine derivatives and established best practices for handling novel chemical entities in a research and development setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is paramount to ensure the safety of all laboratory personnel.

Hazard Assessment: Understanding the Risks

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon direct contact.[5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][7]

  • Mutagenicity and Carcinogenicity: The potential for mutagenic or carcinogenic effects cannot be ruled out without specific data. Related heterocyclic compounds are sometimes classified as potential carcinogens.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to minimize exposure during the handling of 3-Chloroimidazo[1,2-b]pyridazin-6-amine. The following table outlines the required PPE.

Protection Type Required Equipment Rationale
Respiratory Protection A NIOSH-approved N95 respirator (for powders) or a full-face respirator with organic vapor cartridges (for solutions and aerosols).To prevent inhalation of the compound, which may cause respiratory irritation or systemic toxicity.
Eye and Face Protection Chemical safety goggles and a face shield.[9][10]To protect against splashes of solutions or airborne particles that can cause serious eye irritation or damage.
Skin and Body Protection A fully buttoned laboratory coat. For larger quantities or procedures with a high risk of splashing, a disposable chemical-resistant suit (e.g., Tyvek) is recommended.To prevent skin contact with the compound.
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile gloves).[8]To provide a robust barrier against skin absorption. Gloves should be changed immediately if contamination is suspected.
Foot Protection Closed-toe shoes are mandatory in the laboratory.To protect feet from spills.

Safe Handling Procedures: A Step-by-Step Approach

All handling of 3-Chloroimidazo[1,2-b]pyridazin-6-amine should be performed in a designated area, such as a certified chemical fume hood, to control and minimize exposure.

Step 1: Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with disposable absorbent bench paper.

  • Assemble all necessary equipment, including weighing paper, spatulas, and solvent-dispensing apparatus.

  • Don all required PPE as outlined in the table above.

Step 2: Weighing the Compound

  • Perform all weighing operations within the chemical fume hood.

  • Use a dedicated, labeled spatula for this compound.

  • To minimize the generation of airborne dust, handle the solid gently.

  • Clean the spatula and weighing area with a damp cloth after use to remove any residual powder.

Step 3: Preparing Solutions

  • Slowly add the solid compound to the solvent to prevent splashing.

  • Keep the container covered as much as possible during dissolution.

  • If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.

Step 4: Post-Handling

  • Thoroughly clean all equipment used for handling the compound.

  • Wipe down the work area in the fume hood.

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling 3-Chloroimidazo[1,2-b]pyridazin-6-amine fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_level Select appropriate PPE level fume_hood->ppe_level Yes standard_ppe Standard PPE: - Lab coat - Double nitrile gloves - Safety goggles ppe_level->standard_ppe handling_solid Handling solid powder? handling_solution Handling solution? handling_solid->handling_solution No respirator Add N95 respirator handling_solid->respirator Yes risk_assessment High risk of splash or aerosol generation? handling_solution->risk_assessment face_shield Add face shield risk_assessment->face_shield Yes end Proceed with experiment risk_assessment->end No standard_ppe->handling_solid respirator->handling_solution full_suit Consider chemical-resistant suit face_shield->full_suit full_suit->end

Caption: PPE selection workflow for handling 3-Chloroimidazo[1,2-b]pyridazin-6-amine.

Spill and Disposal Management

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or if you are unsure how to handle it.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including a respirator if the compound is a powder.

  • Contain: For small spills, cover with an absorbent material (e.g., vermiculite or sand).

  • Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water.

  • Decontaminate: All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal:

All waste contaminated with 3-Chloroimidazo[1,2-b]pyridazin-6-amine, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Consider using a licensed medical waste disposal service for pharmaceutical waste.[11]

References

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